Product packaging for 2-Hydroxyisobutyric acid(Cat. No.:CAS No. 594-61-6)

2-Hydroxyisobutyric acid

カタログ番号: B147044
CAS番号: 594-61-6
分子量: 104.10 g/mol
InChIキー: BWLBGMIXKSTLSX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2-hydroxyisobutyric acid is a 2-hydroxy monocarboxylic acid that is isobutyric acid bearing a hydroxy substituent at position 2. It is a metabolite of methyl tertiary-butyl ether. It has a role as a human xenobiotic metabolite. It is functionally related to an isobutyric acid. It is a conjugate acid of a 2-hydroxyisobutyrate.
This compound has been reported in Glycine max, Capsicum annuum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B147044 2-Hydroxyisobutyric acid CAS No. 594-61-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBGMIXKSTLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032954
Record name 2-Hydroxyisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Hydroxyisobutyric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11736
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name alpha-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

212.00 °C. @ 760.00 mm Hg
Record name alpha-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

594-61-6
Record name 2-Hydroxyisobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=594-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyisobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYISOBUTYRIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402158
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-HYDROXYISOBUTYRIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4505
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-hydroxy-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxyisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLLACTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMW250U2HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

82.5 °C
Record name alpha-Hydroxyisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000729
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyisobutyric Acid: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxyisobutyric acid (2-HIBA), also known as α-hydroxyisobutyric acid or 2-methyllactic acid, is an alpha-hydroxy acid with the chemical formula (CH₃)₂C(OH)COOH. This organic compound and its derivatives are of significant interest to researchers in various fields, including polymer chemistry, metabolomics, and drug development. It serves as a key building block for the synthesis of polymers and is recognized as an important endogenous metabolite and a modulator of significant cellular signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological roles, synthesis, and analysis of this compound.

Chemical Structure and Identification

This compound is a simple, branched-chain hydroxycarboxylic acid. Its structure consists of a central carbon atom bonded to a carboxyl group, a hydroxyl group, and two methyl groups.

IdentifierValue
IUPAC Name 2-hydroxy-2-methylpropanoic acid
CAS Number 594-61-6
Molecular Formula C₄H₈O₃
Molecular Weight 104.10 g/mol
SMILES CC(C)(C(=O)O)O
InChI Key BWLBGMIXKSTLSX-UHFFFAOYSA-N

Physicochemical Properties

This compound is a white crystalline solid at room temperature and is hygroscopic. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Melting Point 76-81 °C[1][2]
Boiling Point 212 °C at 760 mmHg[3]
Density 1.24 g/cm³[4]
pKa 3.72 (at 25 °C)[5]
Water Solubility 1900 g/L (22 °C)[6]
Solubility in Organic Solvents Soluble in methanol, ethanol, ether, and hot benzene.[4][5][7]
Flash Point 114 °C/12mm[5]
Vapor Pressure 0.00875 mmHg at 25 °C[2][8]

Biological Significance and Signaling Pathways

This compound is not merely a synthetic building block but also an active participant in biological systems. It is a metabolite of methyl tert-butyl ether (MTBE) and has been implicated in various metabolic conditions.[9][10] Recent research has highlighted its role in modulating key cellular signaling pathways and as a precursor to a novel post-translational modification.

Modulation of Insulin/IGF-1 and p38 MAPK Pathways

Studies in the model organism Caenorhabditis elegans have shown that 2-HIBA can extend lifespan and reduce fat accumulation by selectively modulating the Insulin/IGF-1 and p38 MAPK pathways.[11] It is suggested that 2-HIBA promotes β-oxidation and inhibits fatty acid synthesis by upregulating the transcription factor SKN-1/NRF2 and downregulating SREBP-1c.[11]

G HIBA This compound IIS Insulin/IGF-1 Signaling HIBA->IIS modulates p38 p38 MAPK Pathway HIBA->p38 modulates SKN1 SKN-1/NRF2 IIS->SKN1 upregulates SREBP1c SREBP-1c IIS->SREBP1c downregulates ROS Reduced ROS IIS->ROS p38->SKN1 activates p38->ROS BetaOx β-Oxidation SKN1->BetaOx promotes FASyn Fatty Acid Synthesis SREBP1c->FASyn promotes Fat Reduced Fat Accumulation BetaOx->Fat FASyn->Fat Lifespan Increased Lifespan ROS->Lifespan Fat->Lifespan

Modulation of Cellular Pathways by 2-HIBA.
Lysine 2-Hydroxyisobutyrylation (Khib)

This compound is the precursor for 2-hydroxyisobutyryl-CoA, the donor for a recently discovered post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[12] This modification is found on histones and other cellular proteins and plays a role in regulating gene expression and metabolism.[13][14] The Khib modification is dynamically regulated by "writer" enzymes (lysine 2-hydroxyisobutyryltransferases) and "eraser" enzymes (de-2-hydroxyisobutyrylases).

The primary writers of Khib are p300 and Tip60, which are also known histone acetyltransferases.[5][6] The erasers of this modification are histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[15]

G cluster_0 Khib Regulation cluster_1 Downstream Effects HIBA This compound HIBA_CoA 2-Hydroxyisobutyryl-CoA HIBA->HIBA_CoA Writers Writers (p300, Tip60) HIBA_CoA->Writers Protein Protein-Lysine Writers->Protein adds Khib Khib_Protein Protein-Lysine(Khib) Erasers Erasers (HDAC2, HDAC3) Erasers->Khib_Protein removes Khib Gene Gene Expression Khib_Protein->Gene Metabolism Metabolism Khib_Protein->Metabolism

Lysine 2-Hydroxyisobutyrylation (Khib) Pathway.

Experimental Protocols

Synthesis of this compound

1. Enzymatic Synthesis from Acetone Cyanohydrin [11][16]

This method utilizes an enzyme catalyst with nitrilase activity or a combination of nitrile hydratase and amidase activities to convert acetone cyanohydrin to this compound.

  • Materials:

    • Acetone cyanohydrin

    • Enzyme catalyst (e.g., from Acidovorax facilis or Comamonas testosteroni)

    • Phosphate buffer (pH 7.0)

    • Bioreactor or stirred-tank reactor

  • Procedure:

    • Prepare a suspension of the microbial cells containing the desired enzyme activity in a suitable buffer.

    • If necessary, induce enzyme expression according to the specific microbial strain requirements.

    • In a temperature-controlled reactor, add the enzyme preparation to a solution of acetone cyanohydrin.

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle stirring.

    • Monitor the progress of the reaction by taking periodic samples and analyzing for the disappearance of acetone cyanohydrin and the formation of this compound using HPLC.

    • Upon completion of the reaction, separate the biomass by centrifugation or filtration.

    • Isolate and purify the this compound from the supernatant by methods such as extraction, crystallization, or chromatography.

2. Chemical Synthesis via Esterification [2]

This protocol describes the synthesis of an ester of this compound, which can then be hydrolyzed to the free acid.

  • Materials:

    • This compound

    • Ethanol

    • Organic sulfonic acid (e.g., methanesulfonic acid) as a catalyst

    • Benzene (as an azeotropic agent)

    • Reactor with a Dean-Stark apparatus

  • Procedure:

    • Charge the reactor with this compound, ethanol, benzene, and the organic sulfonic acid catalyst.

    • Heat the mixture to reflux.

    • Continuously remove the water formed during the reaction as an azeotrope with benzene using the Dean-Stark apparatus.

    • Monitor the reaction progress by analyzing the conversion of this compound.

    • After the reaction is complete, cool the mixture and remove the solvent and excess alcohol under reduced pressure.

    • The resulting ester can be purified by distillation.

    • Hydrolyze the ester to this compound using standard acidic or basic hydrolysis conditions.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) Analysis [1]

This method is suitable for the quantification of this compound in various matrices.

  • Instrumentation:

    • HPLC system with a UV or mass spectrometric detector

    • Reverse-phase C18 column

  • Mobile Phase:

    • A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility). A typical gradient could be from 5% to 95% acetonitrile.

  • Procedure:

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological samples, a protein precipitation step followed by filtration is necessary.

    • Injection: Inject a known volume of the prepared sample onto the HPLC column.

    • Separation: Elute the column with the mobile phase at a constant flow rate.

    • Detection: Monitor the eluent using a UV detector (e.g., at 210 nm) or a mass spectrometer.

    • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of the analyte.

G start Start sample_prep Sample Preparation (Dissolution/Extraction, Filtration) start->sample_prep hplc HPLC System sample_prep->hplc injection Injection hplc->injection separation Reverse-Phase C18 Column (Gradient Elution) injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End data_analysis->end

References

2-Hydroxyisobutyric Acid (CAS 594-61-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyric acid (2-HIBA), a branched-chain alpha-hydroxy acid, has emerged from being primarily known as a metabolite of the gasoline additive methyl tertiary-butyl ether (MTBE) to a molecule of significant interest in metabolic research and drug development.[1][2] Its association with metabolic disorders such as obesity and diabetes, coupled with its role in the novel post-translational modification, lysine 2-hydroxyisobutyrylation (Khib), underscores its potential as both a biomarker and a modulator of cellular processes.[1][3][4] This technical guide provides an in-depth overview of 2-HIBA, encompassing its physicochemical properties, synthesis methodologies, biological significance, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 2-methyllactic acid, is a white crystalline solid.[5][6] It is a 2-hydroxy monocarboxylic acid structurally related to isobutyric acid.[5] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 594-61-6[5]
Molecular Formula C₄H₈O₃[5]
Molecular Weight 104.10 g/mol [5]
Melting Point 76-80 °C[7]
Boiling Point 212 °C at 760 mmHg[8]
Solubility Soluble in water, ether, and alcohol[7]
pKa Not explicitly found
LogP -0.4[5]

Synthesis of this compound

The synthesis of 2-HIBA can be achieved through both chemical and biotechnological routes, with the latter gaining prominence due to the increasing demand for sustainable chemical production.

Chemical Synthesis

A common chemical synthesis route involves the hydrolysis of acetone cyanohydrin.[9]

Experimental Protocol: Synthesis of Acetone Cyanohydrin (Precursor)

This protocol is adapted from Organic Syntheses.[9]

  • In a flask equipped with a stirrer and surrounded by an ice bath, dissolve 9.7 moles of powdered 95% sodium cyanide in 1.2 L of water and add 12.3 moles of acetone.

  • Once the temperature of the stirred solution drops to 15°C, add 8.5 moles of 40% sulfuric acid over three hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Separate the resulting layer of acetone cyanohydrin.

  • Filter the remaining solution to remove sodium bisulfate and wash the precipitate with acetone.

  • Combine the filtrate and washings and extract three times with ether.

  • Combine the ether extracts with the initially separated acetone cyanohydrin and dry with anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation.

  • Distill the residue under reduced pressure to obtain acetone cyanohydrin (yield: 77-78%).[9]

The subsequent hydrolysis of acetone cyanohydrin to 2-HIBA can be performed under acidic or basic conditions, though specific high-yield protocols are often proprietary.

Biotechnological Synthesis

Biocatalytic production of 2-HIBA offers a greener alternative, primarily utilizing microbial enzymes to convert precursors like acetone cyanohydrin or intermediates from renewable feedstocks.

Microorganisms possessing nitrilase or a combination of nitrile hydratase and amidase activities can hydrolyze acetone cyanohydrin to 2-HIBA.[8][10]

  • Nitrilase Pathway: A single enzyme, nitrilase (EC 3.5.5.7), directly converts the nitrile group of acetone cyanohydrin to a carboxylic acid group.[8]

  • Nitrile Hydratase/Amidase Pathway: Acetone cyanohydrin is first converted to 2-hydroxyisobutyramide by nitrile hydratase (EC 4.2.1.84), which is then hydrolyzed to 2-HIBA by an amidase (EC 3.5.1.4).[8]

Bacterial strains such as Acidovorax facilis, Rhodococcus sp., and Comamonas testosteroni have been utilized for these transformations.[8][10]

Experimental Protocol: Enzymatic Synthesis of 2-HIBA using Acidovorax facilis

This protocol is based on information from a patent application.[8]

  • Cultivate Acidovorax facilis 72W (ATCC 55746) cells to obtain a wet cell paste.

  • To prepare a catalyst with primarily nitrilase activity, suspend the cell paste in a 100 mM potassium phosphate buffer (pH 6.0).

  • Heat the cell suspension at 50°C for 30-60 minutes to inactivate the majority of nitrile hydratase and amidase activities.[8]

  • Cool the cell suspension to the reaction temperature (e.g., 25°C).

  • Add acetone cyanohydrin to the cell suspension to a final concentration of approximately 0.1 M.

  • Mix the reaction on a rotating platform at 25°C.

  • Monitor the reaction progress by taking samples at regular intervals.

  • Analyze the samples for 2-HIBA, acetone cyanohydrin, and 2-hydroxyisobutyramide concentrations using HPLC.

  • After the reaction, centrifuge to remove the cells and collect the supernatant containing 2-HIBA.

Quantitative Data on Synthesis Yields

Synthesis MethodPrecursorBiocatalyst/ConditionsYieldReference(s)
Microbial HydrolysisAcetone CyanohydrinAcidovorax facilis 72W (heat-treated)73.5% (after 4h)[8]
Microbial HydrolysisAcetone CyanohydrinAcidovorax facilis 72W (non-heat-treated)40.4% (after 21h)[8]
DehydrationThis compoundNaOH, 185-195°C, vacuum96% (of methacrylic acid)[8]
Engineered E. coliGlucoseThiolase-independent pathway290 ± 40 mg/L (of 3H2MB, a related compound)[11]
Engineered E. coliGlucose(R)-3-hydroxybutyryl-CoA-specific mutase~70 mg/L[7]

Enzyme Kinetic Parameters

Limited kinetic data is available for the direct conversion of acetone cyanohydrin to 2-HIBA. The following table includes data for related enzymes.

EnzymeOrganismSubstrateK_m_k_cat_Reference(s)
Nitrilase (Mutant F168V)Acidovorax facilis ZJB091221-cyanocyclohexylacetonitrile--[12]
NitrilaseRhodococcus rhodochrous K22Acrylonitrile1.14 mM-[6]
NitrilaseRhodococcus rhodochrous K22Crotononitrile18.9 mM-[6]

A promising biotechnological route involves the isomerization of 3-hydroxybutyryl-CoA, an intermediate in the polyhydroxybutyrate (PHB) pathway, to 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA.[10][11] This pathway connects the synthesis of 2-HIBA to central carbon metabolism, enabling its production from renewable feedstocks like glucose.[11] The key enzyme in this process is a cobalamin-dependent 2-hydroxyisobutyryl-CoA mutase.[10]

G

Caption: Microbial synthesis pathways of 2-HIBA from acetone cyanohydrin.

Biological Significance and Signaling Pathways

2-HIBA is not merely a xenobiotic metabolite but also an endogenous molecule with roles in cellular signaling and post-translational modifications.

Association with Metabolic Disorders

Elevated urinary levels of 2-HIBA have been observed in individuals with obesity and type 2 diabetes.[3][13] While the exact causative relationship is still under investigation, this correlation suggests that 2-HIBA may serve as a biomarker for these conditions. However, specific quantitative data on the concentration of 2-HIBA in the urine or plasma of these populations is still limited in publicly available literature. For a related compound, α-hydroxybutyric acid, urinary concentrations in healthy individuals range from 0.10-2.68 µg/mL, while in diabetics, the range is 0.14-124 µg/mL.[14]

Lysine 2-Hydroxyisobutyrylation (Khib)

2-HIBA is the precursor for 2-hydroxyisobutyryl-CoA, which serves as the donor for a novel post-translational modification, lysine 2-hydroxyisobutyrylation (Khib).[1] This modification has been identified on histones and a wide range of non-histone proteins in various organisms, from bacteria to humans, indicating its evolutionary conservation.[1] Khib is implicated in the regulation of gene expression and cellular metabolism, with 2-hydroxyisobutyrylated proteins being enriched in pathways such as glycolysis, the TCA cycle, and fatty acid metabolism.[15]

G

Caption: The role of 2-HIBA in lysine 2-hydroxyisobutyrylation.

Modulation of Signaling Pathways

Studies in the model organism Caenorhabditis elegans have shown that 2-HIBA can modulate the Insulin/IGF-1 and p38 MAPK signaling pathways, leading to reduced reactive oxygen species (ROS) and an extended lifespan.[3]

Insulin/IGF-1 Signaling Pathway

G

Caption: Simplified Insulin/IGF-1 signaling pathway modulated by 2-HIBA.

p38 MAPK Signaling Pathway

G

Caption: Simplified p38 MAPK signaling pathway modulated by 2-HIBA.

Experimental Protocols

Quantification of 2-HIBA in Biological Samples (GC-MS)

This protocol is a general guide for the analysis of organic acids in urine, adapted from available literature.[8][16]

  • Sample Preparation:

    • To 200 µL of urine, add an internal standard.

    • Acidify the sample with HCl to a pH < 2.

    • Extract the organic acids with ethyl acetate (2 x 600 µL).

    • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 40 µL of 75 mg/mL methoxyamine hydrochloride in pyridine.

    • Incubate at 60°C for 30 minutes to form methoxime derivatives of keto-acids.

    • Add 40 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Incubate at 70-90°C for 15 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5MS).

    • Employ a temperature gradient program to separate the organic acids.

    • Use electron impact (EI) ionization and scan a mass range of m/z 30-600.

    • Identify 2-HIBA based on its retention time and mass spectrum, and quantify using the internal standard.

Detection of Protein 2-Hydroxyisobutyrylation (Western Blot)

This protocol provides a general workflow for detecting Khib on proteins.[1]

  • Protein Extraction and SDS-PAGE:

    • Extract total protein from cells or tissues using a suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a pan-anti-2-hydroxyisobutyryl-lysine antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

C. elegans Lifespan Assay with 2-HIBA Treatment

This protocol is a general guide for assessing the effect of 2-HIBA on the lifespan of C. elegans.[5][16]

  • Synchronization of Worms:

    • Obtain a synchronized population of L1 larvae by bleaching gravid adult worms.

    • Grow the L1 larvae on NGM plates seeded with E. coli OP50 until they reach the L4 stage.

  • Lifespan Assay Setup:

    • Transfer L4 worms to fresh NGM plates containing 5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny production.

    • Prepare NGM plates containing the desired concentrations of 2-HIBA (e.g., 5 mM, 10 mM, 20 mM) and a control plate without 2-HIBA.

    • Transfer the young adult worms to the experimental plates (typically 20-30 worms per plate, with multiple replicates).

  • Scoring and Data Analysis:

    • Incubate the plates at 20°C.

    • Score the number of living and dead worms daily or every other day by gently prodding them with a platinum wire. Worms that do not respond are scored as dead.

    • Censor worms that crawl off the agar, have internal hatching, or exhibit vulval rupture.

    • Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine if 2-HIBA treatment significantly affects lifespan.

Conclusion

This compound is a multifaceted molecule with implications for both industrial biotechnology and biomedical research. Its role as a potential biomarker for metabolic diseases and its involvement in the fundamental process of protein 2-hydroxyisobutyrylation highlight the need for continued investigation. The methodologies and data presented in this guide provide a foundation for researchers to further explore the synthesis, biological functions, and therapeutic potential of this intriguing compound. Further research is warranted to obtain more precise quantitative data on its production yields, enzyme kinetics, and concentrations in various physiological and pathological states.

References

Endogenous sources of 2-Hydroxyisobutyric acid in mammals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Endogenous Sources of 2-Hydroxyisobutyric Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-HIBA), also known as α-hydroxyisobutyric acid, is a small branched-chain hydroxycarboxylic acid increasingly recognized for its role in mammalian metabolism and disease. While initially identified as a xenobiotic metabolite of gasoline additives like methyl tertiary-butyl ether (MTBE), evidence now strongly suggests the existence of endogenous production pathways.[1][2] Elevated levels of 2-HIBA have been associated with metabolic disorders such as obesity, insulin resistance, and type 2 diabetes, making it a metabolite of significant interest for biomarker and therapeutic development.[1][2][3]

This technical guide provides a comprehensive overview of the current understanding of the endogenous sources of 2-HIBA in mammals. It details the primary metabolic pathways implicated in its formation, its role as a precursor to a critical post-translational modification, quantitative data on its physiological concentrations, and detailed experimental protocols for its measurement in biological matrices.

Endogenous Metabolic Pathways

The precise enzymatic pathway for the de novo synthesis of 2-HIBA in mammals is not yet fully elucidated. However, several lines of evidence point towards the catabolism of the branched-chain amino acid (BCAA) valine as the primary source, with potential contributions from the gut microbiota.

Valine Catabolism: The Predominant but Indirect Route

The catabolism of valine is the most cited endogenous source of precursors for 2-HIBA. This multi-step process occurs within the mitochondria and generates several intermediates. The canonical pathway, however, leads to the formation of 3-hydroxyisobutyric acid (3-HIB), an isomer of 2-HIBA.

The established steps are as follows:

  • Transamination: Valine is converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).

  • Oxidative Decarboxylation: α-ketoisovalerate is then converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

  • Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA.

  • Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA.

  • Hydrolysis: 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) catalyzes the removal of Coenzyme A to yield 3-hydroxyisobutyric acid .

While this pathway directly produces 3-HIB, the formation of 2-HIBA from a valine-derived intermediate would necessitate an isomerization step. To date, a specific mammalian enzyme analogous to the bacterial 2-hydroxyisobutyryl-CoA mutase has not been identified. It is hypothesized that such an enzyme may exist but has yet to be characterized, or that 2-HIBA is formed through a minor, alternative metabolic route from a valine catabolism intermediate.

G cluster_valine Valine Catabolism Pathway Valine Valine a_ketoisovalerate α-Ketoisovalerate Valine->a_ketoisovalerate BCAT isobutyryl_CoA Isobutyryl-CoA a_ketoisovalerate->isobutyryl_CoA BCKDH methacrylyl_CoA Methacrylyl-CoA isobutyryl_CoA->methacrylyl_CoA three_hydroxyisobutyryl_CoA 3-Hydroxyisobutyryl-CoA methacrylyl_CoA->three_hydroxyisobutyryl_CoA three_HIB 3-Hydroxyisobutyric Acid three_hydroxyisobutyryl_CoA->three_HIB HIBCH two_HIBA This compound three_hydroxyisobutyryl_CoA->two_HIBA Isomerase? (Hypothetical in Mammals)

Figure 1: Mammalian Valine Catabolism Pathway.
Hypothesized Contribution of Gut Microbiota

The gut microbiome is a potential source of 2-HIBA. Certain bacteria possess the enzymatic machinery to produce 2-HIBA. Specifically, a coenzyme B12-dependent 2-hydroxyisobutyryl-CoA mutase has been identified in bacteria, which catalyzes the reversible isomerization of 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA. Hydrolysis of the latter would yield 2-HIBA. While this pathway is established in microorganisms, its direct contribution to the circulating pool of 2-HIBA in mammals is still considered speculative and requires further investigation. Notably, some studies have failed to detect 2-HIBA in human and rodent stool samples, casting doubt on this hypothesis.[3]

Role in Lysine 2-Hydroxyisobutyrylation (Khib) Signaling

A primary endogenous role of 2-HIBA is to serve as a precursor for the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib). This modification is a dynamic and widespread regulatory mark on both histone and non-histone proteins, influencing gene transcription and cellular metabolism.

The pathway involves the following key steps:

  • Activation: 2-HIBA is converted to its activated form, 2-hydroxyisobutyryl-Coenzyme A (2-HIB-CoA).

  • "Writing" the Mark: Lysine 2-hydroxyisobutyryltransferases (writers), such as p300/CBP and Tip60, catalyze the transfer of the 2-hydroxyisobutyryl group from 2-HIB-CoA to the ε-amino group of lysine residues on substrate proteins.

  • "Erasing" the Mark: Histone deacetylases (erasers), specifically HDAC2 and HDAC3, have been shown to remove the Khib modification, demonstrating the reversibility of this process.

Khib has been shown to be a significant regulator of metabolic pathways, including glycolysis, by modifying key glycolytic enzymes. This suggests that fluctuations in endogenous 2-HIBA levels can directly impact cellular energy metabolism through this epigenetic and proteomic regulatory mechanism.

G cluster_khib Lysine 2-Hydroxyisobutyrylation (Khib) Pathway two_HIBA This compound two_HIB_CoA 2-Hydroxyisobutyryl-CoA two_HIBA->two_HIB_CoA Acyl-CoA Synthetase Protein_Khib Protein (Lysine-Khib) Protein_Lysine Protein (Lysine) Protein_Lysine->Protein_Khib 'Writers' (p300, Tip60) Protein_Khib->Protein_Lysine 'Erasers' (HDAC2, HDAC3)

Figure 2: Lysine 2-Hydroxyisobutyrylation Signaling.

Quantitative Data in Mammalian Biofluids

The concentration of 2-HIBA in mammalian biofluids is a key parameter for understanding its physiological and pathological roles. While data across all tissue types is limited, concentrations in human plasma and urine have been reported.

Biofluid Subject Group Concentration (Median) Concentration (Interquartile Range) Reference
Human PlasmaNormal Glucose Tolerance (NGT)3.1 µmol/L1.9 µmol/L[4]
Human PlasmaType 2 Diabetes (T2D)3.8 µmol/L2.9 µmol/L[4]
Human UrineHealthy/Optimal0 - 200 µg/g creatinineNot Applicable[2]

Table 1: Reported Concentrations of this compound in Human Biofluids

Experimental Protocols

Accurate quantification of 2-HIBA is essential for research and clinical applications. Due to its small size and polarity, chromatographic separation coupled with mass spectrometry is the preferred analytical approach.

Quantification of 2-HIBA in Plasma by LC-MS/MS

This section details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-HIBA in human plasma.

5.1.1 Sample Preparation

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Transfer 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate isotopically labeled internal standard (e.g., this compound-d6) to each sample to correct for matrix effects and procedural losses.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each plasma sample to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

5.1.2 LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate 2-HIBA from its isomers and other interfering compounds. For example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-HIBA and its internal standard. For 2-HIBA (m/z 103): a common transition is 103 -> 59.

G cluster_lcms Plasma Analysis Workflow (LC-MS/MS) start Plasma Sample (50 µL) add_is Add Internal Standard start->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms data Data Acquisition (MRM Mode) lcms->data

Figure 3: LC-MS/MS Workflow for Plasma 2-HIBA.
Quantification of 2-HIBA in Urine by GC-MS

This section outlines a gas chromatography-mass spectrometry (GC-MS) method for profiling organic acids, including 2-HIBA, in urine. This method requires a derivatization step to increase the volatility of the analytes.

5.2.1 Sample Preparation and Derivatization

  • Normalization: Thaw urine samples and measure the creatinine concentration. Normalize the sample volume to be equivalent to a set amount of creatinine (e.g., 1 µmole).

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid not present in urine) to the normalized urine sample.

  • Extraction:

    • Acidify the urine sample with HCl to a pH < 2.

    • Saturate the sample with sodium chloride.

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Repeat the extraction twice.

    • Pool the organic layers.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).

  • Derivatization (Silylation):

    • To the dried residue, add a silylating agent. A common mixture is 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 20 µL of pyridine.

    • Cap the vial tightly and heat at 70-80°C for 45-60 minutes to form trimethylsilyl (TMS) derivatives.

    • Cool the sample to room temperature before analysis.

5.2.2 GC-MS Analysis

  • Gas Chromatograph: A GC system equipped with a capillary column.

  • Column: A low-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the derivatized sample in split or splitless mode.

  • Oven Temperature Program: A temperature gradient to separate the derivatized organic acids. For example:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-550) for qualitative profiling or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, using characteristic ions of the 2-HIBA-TMS derivative.

G cluster_gcms Urine Analysis Workflow (GC-MS) start Urine Sample (Creatinine Normalized) add_is Add Internal Standard start->add_is extract Liquid-Liquid Extraction (Ethyl Acetate) add_is->extract dry Evaporate to Dryness (Nitrogen Stream) extract->dry derivatize Derivatize with BSTFA (Silylation) dry->derivatize gcms Inject into GC-MS System derivatize->gcms data Data Acquisition (Scan or SIM Mode) gcms->data

References

The Microbial Transformation of a Fuel Additive: A Technical Guide to the Metabolic Pathway of 2-Hydroxyisobutyric Acid from MTBE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the microbial metabolic pathway of 2-Hydroxyisobutyric acid (2-HIBA) from the gasoline additive Methyl tert-butyl ether (MTBE). Understanding this biodegradation process is critical for environmental remediation efforts and offers insights into novel enzymatic activities with potential applications in biotechnology and drug development. This document provides a comprehensive overview of the core metabolic steps, quantitative data on degradation rates, detailed experimental protocols, and visualizations of the key pathways and workflows.

Introduction

Methyl tert-butyl ether (MTBE) was widely used as a fuel oxygenate to improve air quality. However, its high water solubility and resistance to natural attenuation led to significant groundwater contamination.[1][2] Fortunately, several microorganisms have evolved the capability to degrade MTBE, utilizing it as a source of carbon and energy.[3][4] A key intermediate in this metabolic cascade is this compound (2-HIBA). This guide focuses on the aerobic microbial pathway that transforms MTBE into 2-HIBA and its subsequent entry into central metabolism.

The degradation is initiated by an oxidative attack on the ether bond of MTBE, typically catalyzed by a monooxygenase enzyme. This leads to the formation of tert-butyl alcohol (TBA), a central intermediate in the pathway.[1][5] Subsequent hydroxylation and oxidation steps convert TBA into 2-HIBA, which is then further metabolized.[5][6] Several bacterial strains have been identified as key players in this process, including Methylibium petroleiphilum PM1, Mycobacterium austroafricanum IFP 2012, and Aquincola tertiaricarbonis L108.[7][8][9]

The Metabolic Pathway from MTBE to this compound

The aerobic degradation of MTBE to 2-HIBA proceeds through a series of enzymatic reactions, primarily involving monooxygenases and dehydrogenases. The generally accepted pathway is as follows:

  • Initial Oxidation of MTBE: A monooxygenase enzyme attacks the methyl group of MTBE, leading to the formation of an unstable hemiacetal. This intermediate spontaneously decomposes to yield tert-butyl alcohol (TBA) and formaldehyde.[1][5] In some bacteria, an alternative initial step involves the formation of tert-butyl formate (TBF), which is then hydrolyzed to TBA and formate.

  • Hydroxylation of TBA: TBA is subsequently hydroxylated by a TBA monooxygenase to form 2-methyl-1,2-propanediol.[10]

  • Oxidation to 2-HIBA: A two-step oxidation of 2-methyl-1,2-propanediol, catalyzed by dehydrogenases, yields this compound (2-HIBA).[11]

  • Metabolism of 2-HIBA: 2-HIBA is then activated to its CoA-thioester and subsequently isomerized to 3-hydroxybutyryl-CoA by a cobalamin-dependent mutase.[5][12] 3-hydroxybutyryl-CoA is a common metabolite that can enter central metabolic pathways such as the tricarboxylic acid (TCA) cycle.

MTBE_Metabolic_Pathway MTBE Methyl tert-butyl ether (MTBE) TBA tert-Butyl Alcohol (TBA) MTBE->TBA Monooxygenase Propanediol 2-Methyl-1,2-propanediol TBA->Propanediol TBA Monooxygenase HIBA This compound (2-HIBA) Propanediol->HIBA Dehydrogenases HBCoA 3-Hydroxybutyryl-CoA HIBA->HBCoA Cobalamin-dependent mutase TCA TCA Cycle HBCoA->TCA

Fig. 1: Aerobic metabolic pathway of MTBE to 2-HIBA and its entry into central metabolism.

Quantitative Data on MTBE Degradation

The efficiency of MTBE degradation and the production of intermediates like 2-HIBA vary among different microbial species and are influenced by environmental conditions. The following tables summarize key quantitative data from studies on prominent MTBE-degrading bacteria.

MicroorganismSubstrateConcentration (mg/L)Degradation RateSpecific ActivityNotesReference
Methylibium petroleiphilum PM1MTBE50100% degradation in 12h (aerobic)-Degradation is significantly faster under aerobic conditions.[3]
Microbial ConsortiumMTBE100Fast, zero-order kinetics7 to 52 mg MTBE / gdw / h79% of carbon from MTBE was converted to CO2.[13]
Arthrobacter (butane-grown)MTBE0.1 - 0.8kc = 0.43 mg/mg TSS/day-Apparent Ks of 2.14 mg/L.[14]
Mycobacterium austroafricanum IFP 2012MTBE15>99% removal efficiency-In a fixed-bed reactor with a 120h HRT.[8][15]
Commercial Product (Aqua)MTBE-First-order rate constant of 0.019/hour-99.8% decrease over 14 days under aerobic conditions.[2][16]
MicroorganismSubstrateConcentration (mg/L)Degradation RateNotesReference
Methylibium petroleiphilum PM1TBA-Faster than MTBE degradationSuggests TBA degradation is not the rate-limiting step.[3]
Aquincola tertiaricarbonis L1082-HIBA200 - 50010 to 40 nmol / min / mg biomassActivity is inducible and dependent on cobalt.[5]
Commercial Product (Aqua)TBA-First-order rate constant of 0.009/hour95.03% decrease over 14 days under aerobic conditions with glucose.[2][16]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the MTBE metabolic pathway.

Culturing of MTBE-Degrading Microorganisms

Objective: To cultivate bacterial strains capable of degrading MTBE as a sole carbon and energy source.

Materials:

  • Basal Salts Medium (BSM)[17] or Mineral Salts Medium (MSM)[18]

  • MTBE (≥99% purity)

  • Yeast Extract

  • Trace element solution

  • Sterile culture flasks and bioreactors

  • Incubator shaker

Protocol:

  • Prepare the basal or mineral salts medium according to the referenced formulation. A typical liquid culture medium contains KH₂PO₄·3H₂O (1 g/L), Na₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.1 g/L), NH₄NO₃ (1 g/L), CaCl₂·2H₂O (1 mg/L), FeSO₄·7H₂O (0.4 mg/L), and yeast extract (0.1 mg/L).[1]

  • Sterilize the medium by autoclaving.

  • Aseptically add a sterile stock solution of MTBE to the cooled medium to a final concentration of 50-750 mg/L.[1][18] For volatile compounds like MTBE, it is crucial to add it to a cooled medium to minimize evaporation.

  • Inoculate the medium with the desired bacterial strain (e.g., M. petroleiphilum PM1, M. austroafricanum IFP 2012).

  • Incubate the cultures at 30°C with shaking (e.g., 150 rpm) to ensure adequate aeration.[17] For strains like A. tertiaricarbonis, cobalt or cyanocobalamin (50 µg/L) should be added to the medium for growth on MTBE or its intermediates.[5][19]

  • Monitor growth by measuring the optical density at 600 nm (OD₆₀₀).

Culture_Workflow A Prepare Basal Salts Medium B Sterilize Medium (Autoclave) A->B C Add Sterile MTBE to Cooled Medium B->C D Inoculate with Bacterial Strain C->D E Incubate at 30°C with Shaking D->E F Monitor Growth (OD600) E->F

Fig. 2: Experimental workflow for culturing MTBE-degrading microorganisms.
Biodegradation Assays

Objective: To quantify the rate of MTBE degradation and the formation of intermediates by a specific microbial culture.

Materials:

  • Washed cell suspension of the MTBE-degrading microorganism

  • Basal Salts Medium (BSM)

  • MTBE and standards for intermediates (TBA, 2-HIBA)

  • Sealed serum vials

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatography (HPLC) system

Protocol:

  • Grow the bacterial culture as described in Protocol 4.1.

  • Harvest the cells by centrifugation and wash them with sterile BSM to remove any residual carbon sources.[6]

  • Resuspend the cells in fresh BSM to a specific optical density (e.g., OD₅₅₀ = 1.0).[6]

  • Dispense the cell suspension into sterile, sealed serum vials.

  • Add a known concentration of MTBE to each vial. Include control vials with heat-killed cells to account for any abiotic loss of MTBE.

  • Incubate the vials under the desired conditions (e.g., 30°C, shaking).

  • At regular time intervals, withdraw liquid or headspace samples for analysis.

  • Analyze the concentration of MTBE and its metabolites using an appropriate analytical method (see Protocol 4.3).

Analytical Methods for MTBE and Metabolite Quantification

Objective: To accurately measure the concentrations of MTBE, TBA, and 2-HIBA in aqueous samples.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for MTBE and TBA:

  • Sample Preparation: For headspace analysis, a small volume of the headspace from the serum vial is directly injected into the GC.[18] For liquid samples, solid-phase microextraction (SPME) can be used to concentrate the analytes.[20]

  • GC Conditions: Use a capillary column suitable for volatile organic compounds (e.g., DB-1). A typical temperature program starts at 40°C, ramps to 50°C at 3°C/min, and then to 58°C at 10°C/min.[1] Use helium as the carrier gas.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.[1]

  • Quantification: Create a calibration curve using standards of known concentrations of MTBE and TBA.

B. High-Performance Liquid Chromatography (HPLC) with Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) for 2-HIBA:

  • Sample Preparation: Filter the aqueous sample through a 0.2 µm filter to remove cells and particulates.[1]

  • HPLC Conditions: Use a reverse-phase C18 column. The mobile phase can be a gradient of acetonitrile and water with a small amount of formic acid.

  • ESI-TOF-MS Conditions: Operate the mass spectrometer in negative ion mode. The exact molecular weights of the deprotonated molecules are used for identification and quantification (e.g., m/z 103.0395 for 2-HIBA).[1]

  • Quantification: Compare the peak area of the sample to a calibration curve prepared with 2-HIBA standards.

Conclusion

The microbial degradation of MTBE to 2-HIBA is a well-defined metabolic pathway involving a series of oxidative enzymatic reactions. This technical guide has provided an in-depth overview of this pathway, supported by quantitative data and detailed experimental protocols. The enzymes involved in this pathway, particularly the monooxygenases and the novel cobalamin-dependent mutase, represent promising targets for further research and potential biotechnological applications. A thorough understanding of the genetics, regulation, and kinetics of this metabolic route is essential for developing effective bioremediation strategies for MTBE-contaminated sites and for harnessing the catalytic potential of these unique microbial systems.

References

The Emerging Landscape of Lysine 2-Hydroxyisobutyrylation (Khib): A Core Cellular Regulator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical for expanding the functional diversity of proteins, enabling cells to respond dynamically to a variety of stimuli. Among the growing list of identified lysine acylations, lysine 2-hydroxyisobutyrylation (Khib) has emerged as a significant and widespread modification with profound implications for cellular regulation.[1][2][3] First identified in 2014, Khib is an evolutionarily conserved PTM found in prokaryotes and eukaryotes, including humans, mice, plants, and fungi.[1][4][5] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, neutralizing its positive charge and introducing a bulkier side chain than acetylation.[3] These structural changes suggest a critical role for Khib in modulating protein function, protein-protein interactions, and subcellular localization.[6]

This technical guide provides a comprehensive overview of the current understanding of Khib, focusing on its core functions in cellular processes, the enzymes that regulate its dynamics, and its association with various diseases. We will delve into the experimental methodologies used to study this modification and present key quantitative data to offer a detailed perspective for researchers in the field.

Cellular Functions of Khib

Khib has been shown to play a crucial role in a multitude of cellular processes, with a particular enrichment in metabolic pathways and the regulation of gene expression.[1][7]

Regulation of Metabolism

A significant number of proteins modified by Khib are key enzymes involved in central metabolic pathways.[1][6][8] Proteomic studies have revealed extensive 2-hydroxyisobutyrylation of enzymes in glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[6][9][10] For instance, the glycolytic enzyme Enolase (ENO1) is a well-characterized target of Khib.[6][9] The modification of specific lysine residues on ENO1 can negatively regulate its enzymatic activity, thereby modulating glycolytic flux.[6][10] This direct link between a specific PTM and the activity of a metabolic enzyme highlights Khib as a critical regulator of cellular energy homeostasis.

Gene Expression and Chromatin Dynamics

Khib is also a prominent histone mark associated with active gene transcription.[4][11] It has been identified on multiple histone lysine residues, with distinct genomic distributions compared to other well-studied marks like acetylation (Kac) and crotonylation (Kcr).[4][11] For example, H4K8hib is associated with actively transcribed genes in meiotic and post-meiotic male germ cells.[4][11] The presence of Khib on histones can influence chromatin structure and accessibility, thereby providing a platform for the recruitment of regulatory proteins that control gene expression.

The Khib Regulatory Network: Writers and Erasers

The dynamic nature of Khib is controlled by the opposing activities of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

  • Writers (Lysine 2-Hydroxyisobutyryltransferases): The histone acetyltransferases (HATs) p300 and Tip60 have been identified as enzymes that can catalyze lysine 2-hydroxyisobutyrylation.[9][12][13] Interestingly, p300 and Tip60 exhibit different substrate specificities for Khib, suggesting they regulate distinct cellular pathways through this modification.[12] For instance, p300-mediated Khib preferentially targets glycolytic enzymes, while Tip60-regulated Khib substrates are enriched in processes like nucleic acid metabolism and translation.[9][12][13]

  • Erasers (Lysine De-2-Hydroxyisobutyrylases): The primary enzymes responsible for removing Khib marks are Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3.[12][13][14] In prokaryotes, the sirtuin deacetylase CobB has been shown to possess de-2-hydroxyisobutyrylation activity.[15] The identification of these erasers further solidifies the role of Khib as a dynamic and reversible regulatory mechanism.

Khib in Disease

Given its fundamental roles in metabolism and gene regulation, it is not surprising that dysregulation of Khib is being increasingly linked to various diseases.

  • Metabolic Disorders: The profound impact of Khib on metabolic enzymes suggests its potential involvement in metabolic diseases such as obesity and type 2 diabetes.[16]

  • Cancer: The writer enzyme p300 is a known regulator of glycolysis, a pathway often upregulated in cancer cells (the Warburg effect).[9] p300-mediated Khib of glycolytic enzymes promotes glycolysis and enhances cell survival under glucose-deprived conditions, suggesting a potential role for Khib in cancer progression.[9]

  • Kidney Disease: A quantitative proteomics study of peripheral blood mononuclear cells from patients with IgA nephropathy (IgAN) revealed significant alterations in the Khib proteome.[1] Specifically, Khib-modified proteins were enriched in the IL-17 signaling pathway and phagosome-related processes, suggesting a role for Khib in the pathogenesis of IgAN.[1]

Quantitative Data on Khib Proteomes

Proteomic studies have identified a vast number of Khib sites on a wide array of proteins across different species. The following tables summarize some of the key quantitative findings from these studies.

Organism/Cell Line Number of Khib Sites Identified Number of Khib-Modified Proteins Key Enriched Pathways Reference
Human (HEK293 cells)3,5021,050Ribosomal pathways, mRNA translation, Parkinson's disease[12]
Human (HeLa cells)6,5481,725RNA transport, protein export, fatty acid metabolism, TCA cycle[6]
Human (PBMCs - IgAN)428 differential sites290 differential proteinsIL-17 signaling pathway, phagosome[1]
Mouse (spermatids)63 (histones)Histones H1, H2A, H2B, H3, H4Active gene transcription[4][11]
Proteus mirabilis4,7351,051Purine metabolism, pentose phosphate pathway, glycolysis[10]
Soybean (leaves)4,2511,532Biosynthesis, central carbon metabolism, photosynthesis[8][17]
Wheat (leaves)3,0041,104Ribosome activity, protein biosynthesis, photosynthesis[18]
Aspergillus fumigatus18,0913,494Ribosome biosynthesis, protein synthesis, nucleocytoplasmic transport[5]

Experimental Protocols

The identification and characterization of Khib-modified proteins and sites rely on a combination of affinity enrichment and high-resolution mass spectrometry.

Protein Extraction and Digestion
  • Cell Lysis: Harvest cells and lyse them in a buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide) to preserve the PTMs. Sonication or other mechanical disruption methods can be used to ensure complete lysis.

  • Protein Precipitation: Precipitate proteins using methods like trichloroacetic acid (TCA)/acetone precipitation to remove interfering substances.

  • Protein Digestion: Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea) and reduce disulfide bonds with dithiothreitol (DTT) followed by alkylation with iodoacetamide (IAA). Digest the proteins into peptides using a protease such as trypsin.

Immunoaffinity Enrichment of Khib Peptides

This step is crucial for enriching the low-abundance Khib-modified peptides from the complex peptide mixture.[10][12][18]

  • Antibody Conjugation: Use a pan-specific anti-Khib antibody conjugated to agarose beads.

  • Incubation: Incubate the tryptic peptides with the anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with a series of buffers (e.g., NETN buffer, PBS) to remove non-specifically bound peptides.

  • Elution: Elute the enriched Khib peptides from the beads using an acidic solution, such as 0.1% trifluoroacetic acid (TFA).

LC-MS/MS Analysis

The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequences and pinpoint the exact location of the Khib modification.

  • LC Separation: Separate the peptides using a reversed-phase liquid chromatography system.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive, Orbitrap). The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio of the intact peptides and MS2 scans (tandem mass spectra) of selected peptides to determine their amino acid sequence.

  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database using software like MaxQuant or SEQUEST. The search parameters should include variable modifications for Khib (+86.03677 Da) on lysine residues.

Visualizations: Signaling Pathways and Experimental Workflows

Khib Regulation of Glycolysis

Khib_Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F1_6BP Fructose-1,6-BP F6P->F1_6BP GAP Glyceraldehyde-3-P F1_6BP->GAP _1_3BPG 1,3-Bisphosphoglycerate GAP->_1_3BPG _3PG 3-Phosphoglycerate _1_3BPG->_3PG _2PG 2-Phosphoglycerate _3PG->_2PG ENO1 ENO1 _2PG->ENO1 Substrate PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate ENO1->PEP Product Khib Khib ENO1->Khib p300 p300 p300->ENO1 Adds Khib HDAC2_3 HDAC2/3 HDAC2_3->Khib Removes Khib Khib->ENO1 Inhibits Activity

Caption: p300-mediated Khib of ENO1 negatively regulates its catalytic activity in glycolysis.

Experimental Workflow for Khib Proteomics

Khib_Workflow cluster_SamplePrep Sample Preparation cluster_Enrichment Enrichment cluster_Analysis Analysis A 1. Cell Lysis & Protein Extraction B 2. Protein Digestion (Trypsin) A->B C 3. Immunoaffinity Enrichment (anti-Khib antibody) B->C D 4. LC-MS/MS Analysis C->D E 5. Database Search & Data Analysis D->E

Caption: A typical workflow for the identification of Khib sites and proteins.

The Khib Regulatory Cycle

Khib_Cycle cluster_Writers Writers cluster_Erasers Erasers Protein_Lys Protein-Lysine Protein_Khib Protein-Khib Protein_Lys->Protein_Khib 2-hydroxyisobutyryl-CoA Protein_Khib->Protein_Lys Removal of Khib p300 p300 Tip60 Tip60 HDAC2_3 HDAC2/3 CobB CobB (prokaryotes)

Caption: The dynamic regulation of protein Khib by writer and eraser enzymes.

Conclusion and Future Perspectives

Lysine 2-hydroxyisobutyrylation is a widespread and dynamic PTM that plays a pivotal role in regulating fundamental cellular processes, particularly metabolism and gene expression. The identification of its regulatory enzymes has provided a framework for understanding how this modification is integrated with cellular signaling networks. The growing links between aberrant Khib and human diseases underscore its potential as a therapeutic target.

Future research will likely focus on several key areas:

  • Functional Characterization: Elucidating the precise functional consequences of Khib on a broader range of proteins and cellular pathways.

  • Crosstalk with other PTMs: Investigating the interplay between Khib and other PTMs, such as acetylation and phosphorylation, in creating a complex regulatory code.

  • Development of Specific Inhibitors: Designing specific inhibitors for Khib writers and erasers will be crucial for dissecting its biological functions and for therapeutic development.

  • Advanced Proteomic Methods: Improving quantitative proteomic methods to better understand the stoichiometry and dynamics of Khib in response to various stimuli.

The continued exploration of the Khib landscape promises to unveil new layers of cellular regulation and provide novel insights into human health and disease.

References

2-Hydroxyisobutyric Acid: A Novel Biomarker in the Landscape of Metabolic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. 2-Hydroxyisobutyric acid (2-HIBA), a small molecule metabolite, has emerged as a promising biomarker reflecting dysregulation in branched-chain amino acid (BCAA) catabolism and mitochondrial function, both of which are central to the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of the role of 2-HIBA as a biomarker, including quantitative data from clinical studies, detailed experimental protocols for its measurement, and an exploration of the underlying signaling pathways.

Introduction to this compound (2-HIBA)

This compound is an organic compound that has been identified in human urine and plasma.[1][2][3] Its endogenous origins are primarily linked to the catabolism of the branched-chain amino acid valine.[4] In recent years, metabolomic studies have consistently highlighted elevated levels of 2-HIBA in individuals with obesity and type 2 diabetes, suggesting its potential as a sensitive indicator of metabolic stress.[1][3]

Quantitative Data on 2-HIBA in Metabolic Diseases

Several studies have quantified the levels of 2-HIBA in individuals with metabolic diseases compared to healthy controls. The following tables summarize key quantitative findings:

Table 1: Plasma this compound Concentrations in Type 2 Diabetes

Cohort2-HIBA Concentration (μmol/L) - Healthy Controls (NGT)2-HIBA Concentration (μmol/L) - Type 2 Diabetes (T2D)Fold Changep-valueReference
Multicenter Atherothrombosis Study3.1 (1.9) (Median, IQR)3.8 (2.9) (Median, IQR)~1.23<0.05[3]

NGT: Normal Glucose Tolerance, IQR: Interquartile Range

Table 2: Urinary this compound Levels in Obesity

CohortAssociation with BMIp-valueReference
INTERMAP Study (U.S. Cohort, n=1880)Positive Correlation1.5 x 10⁻⁵ to 2.0 x 10⁻³⁶[5]
Morbidly Obese vs. Lean ControlsSignificantly Higher in ObeseNot Specified[2]

Table 3: Correlation of Plasma 2-HIBA with Metabolic Parameters

ParameterCorrelation with 2-HIBASignificanceReference
Body Mass Index (BMI)PositiveSignificant[3]
Glycated Hemoglobin (HbA1c)PositiveSignificant[3]
Plasma GlucosePositiveSignificant[3]

These data consistently demonstrate a positive association between elevated 2-HIBA levels and the presence and severity of key features of metabolic diseases.

Signaling Pathways Involving 2-HIBA

The elevation of 2-HIBA in metabolic diseases is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs) and subsequent mitochondrial dysfunction.

BCAA Catabolism Pathway

The catabolism of the BCAA valine is a primary source of endogenous 2-HIBA. In states of insulin resistance, BCAA catabolism is often impaired, leading to the accumulation of various intermediates, including 2-HIBA.

BCAA_Catabolism Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT aKIV α-Ketoisovalerate BCAT->aKIV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) aKIV->BCKDH Isobutyryl_CoA Isobutyryl-CoA BCKDH->Isobutyryl_CoA Metabolic_Intermediates Further Metabolic Steps Isobutyryl_CoA->Metabolic_Intermediates HIBA_CoA 2-Hydroxyisobutyryl-CoA Metabolic_Intermediates->HIBA_CoA HIBA This compound (2-HIBA) HIBA_CoA->HIBA

BCAA catabolism pathway leading to 2-HIBA formation.
2-HIBA and Mitochondrial Dysfunction

Elevated levels of 2-HIBA are not merely a byproduct of impaired BCAA metabolism; they may also actively contribute to mitochondrial dysfunction. Research suggests that an accumulation of organic acids, including 2-HIBA, can impair the function of the mitochondrial respiratory chain, leading to increased oxidative stress and reduced ATP production. This creates a vicious cycle that exacerbates insulin resistance.

Mitochondrial_Dysfunction cluster_0 Mitochondrion ETC Electron Transport Chain (ETC) Complexes I-V ROS Reactive Oxygen Species (ROS) ETC->ROS Leads to Increased ATP ATP Production ETC->ATP Leads to Decreased Oxidative_Stress Increased Oxidative Stress ROS->Oxidative_Stress Insulin_Resistance Insulin Resistance ATP->Insulin_Resistance Elevated_2HIBA Elevated 2-HIBA Elevated_2HIBA->ETC Inhibits Oxidative_Stress->Insulin_Resistance

Proposed mechanism of 2-HIBA-induced mitochondrial dysfunction.

Experimental Protocols for 2-HIBA Measurement

Accurate and reproducible quantification of 2-HIBA in biological matrices is crucial for its validation as a clinical biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for this purpose.

Sample Preparation Workflow

A standardized sample preparation protocol is essential to minimize variability and ensure high-quality data.

Sample_Prep_Workflow Start Plasma/Serum Sample Protein_Precipitation Protein Precipitation (e.g., with cold methanol or acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (e.g., under nitrogen or by lyophilization) Supernatant_Collection->Drying Derivatization Derivatization (for GC-MS analysis) Drying->Derivatization Reconstitution Reconstitution (in a compatible solvent for LC-MS) Drying->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Reconstitution->Analysis

General workflow for plasma/serum sample preparation.
Detailed GC-MS Protocol for 2-HIBA Quantification

This protocol provides a step-by-step guide for the quantification of 2-HIBA in human plasma or serum using GC-MS.

Materials:

  • Human plasma/serum samples

  • Internal standard (e.g., ¹³C-labeled 2-HIBA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator or lyophilizer

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol to 1 volume of the plasma/serum sample. Vortex vigorously for 1 minute.

  • Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a lyophilizer.

  • Derivatization:

    • Add 50 µL of pyridine to the dried extract and vortex to dissolve.

    • Add 50 µL of MSTFA with 1% TMCS.

    • Incubate at 60°C for 60 minutes to allow for complete derivatization.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to separate the analytes.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of 2-HIBA and its internal standard.

Detailed LC-MS/MS Protocol for 2-HIBA Quantification

This protocol outlines a method for quantifying 2-HIBA using LC-MS/MS, which generally offers higher sensitivity and specificity.

Materials:

  • Human plasma/serum samples

  • Internal standard (e.g., ¹³C-labeled 2-HIBA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Thawing and Internal Standard Spiking: Follow steps 1 and 2 from the GC-MS protocol.

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to 1 volume of the plasma/serum sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase, such as 50% methanol in water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a gradient elution program with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to achieve chromatographic separation on the C18 column.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 2-HIBA and its internal standard.

Conclusion and Future Directions

This compound is a promising biomarker that reflects key pathophysiological processes in metabolic diseases, namely aberrant BCAA catabolism and mitochondrial dysfunction. The standardized and robust analytical methods outlined in this guide will facilitate further research to fully elucidate its clinical utility. Future studies should focus on:

  • Large-scale prospective cohort studies: To establish the predictive value of 2-HIBA for the development of type 2 diabetes and its complications.

  • Intervention studies: To assess whether lifestyle or pharmacological interventions that improve metabolic health are associated with a reduction in 2-HIBA levels.

  • Mechanistic studies: To further unravel the precise molecular mechanisms by which 2-HIBA contributes to mitochondrial dysfunction and insulin resistance.

The continued investigation of 2-HIBA has the potential to provide valuable insights into the complex metabolic derangements underlying obesity and type 2 diabetes, and may ultimately lead to the development of novel diagnostic and therapeutic strategies.

References

A Technical Guide to 2-Hydroxyisobutyryl-CoA Mutase: Discovery, Characterization, and Application

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxyisobutyryl-CoA mutase (HCM), a coenzyme B12-dependent enzyme crucial in the metabolism of branched-chain carboxylic acids. Initially discovered in the context of xenobiotic degradation, HCM has garnered significant interest for its potential in biocatalysis and synthetic biology. This document details the discovery of HCM, its biochemical and structural characterization, and provides in-depth experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized using detailed diagrams.

Introduction: Discovery and Significance

2-Hydroxyisobutyryl-CoA mutase (HCM) is a radical enzyme that catalyzes the reversible isomerization of 2-hydroxyisobutyryl-CoA to (S)-3-hydroxybutyryl-CoA.[1][2] Its discovery was a significant advancement in understanding the microbial degradation of fuel oxygenates, specifically methyl tert-butyl ether (MTBE).[1][2] In the bacterium Aquincola tertiaricarbonis, HCM plays a pivotal role in a metabolic pathway that breaks down 2-hydroxyisobutyric acid (2-HIBA), a metabolite of MTBE.[1][3][4] This isomerization converts a tertiary branched-chain acid into a more readily metabolized linear molecule.[2][5]

Structurally, HCM is a heterodimer composed of a large subunit (HcmA) that binds the substrate and a small subunit (HcmB) that binds the coenzyme B12 (adenosylcobalamin).[1][2][5] This modular structure is characteristic of the acyl-CoA mutase family.[1][2][5] The significance of HCM extends beyond its role in bioremediation. Its ability to perform carbon skeleton rearrangements on hydroxylated substrates makes it a valuable tool for synthetic biology and the biotechnological production of specialty chemicals.[6][7][8] Furthermore, the discovery of lysine 2-hydroxyisobutyrylation (Khib) as a widespread post-translational modification has highlighted the importance of understanding the metabolic pathways, including the potential involvement of HCM-related activities, that generate the precursor 2-hydroxyisobutyryl-CoA.[9]

Biochemical Characterization and Quantitative Data

The characterization of HCM from various bacterial species has revealed a range of substrate specificities and kinetic properties. The enzyme from A. tertiaricarbonis shows a preference for (S)-3-hydroxybutyryl-CoA, while a variant from the thermophilic bacterium Kyrpidia tusciae (termed RCM) preferentially isomerizes (R)-3-hydroxybutyryl-CoA.[6][7] This distinction is critical for biotechnological applications, particularly in leveraging the well-established poly-(R)-3-hydroxybutyrate (PHB) synthesis pathways.[6][7]

Kinetic Parameters

The following tables summarize the kinetic parameters of 2-hydroxyisobutyryl-CoA mutase from different organisms and for various substrates.

Table 1: Kinetic Parameters of 2-Hydroxyisobutyryl-CoA Mutase (HCM) from Aquincola tertiaricarbonis

SubstrateKm (μM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1μM-1)
2-Hydroxyisobutyryl-CoA4.8 ± 0.91.8 ± 0.13.10.65
(S)-3-Hydroxybutyryl-CoA2.1 ± 0.42.8 ± 0.14.82.29
(R)-3-Hydroxybutyryl-CoA> 500< 0.01--

Data obtained from studies on the reconstituted wild-type HcmA and HcmB subunits at pH 6.6 and 30 °C.[2][5]

Table 2: Kinetic Parameters of (R)-3-Hydroxybutyryl-CoA-Isomerizing Mutase (RCM) from Kyrpidia tusciae DSM 2912

SubstrateKm (μM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1μM-1)
2-Hydroxyisobutyryl-CoA11.2 ± 1.51.5 ± 0.12.50.22
(R)-3-Hydroxybutyryl-CoA5.5 ± 0.92.9 ± 0.14.80.87
(S)-3-Hydroxybutyryl-CoA12.5 ± 2.10.5 ± 0.00.80.06

Data obtained from studies on the reconstituted RcmA and RcmB subunits at pH 7.8 and 55°C.[6]

Table 3: Kinetic Parameters of (R)-3-Hydroxybutyryl-CoA-Isomerizing Mutase (RCMBmas) from Bacillus massiliosenegalensis JC6

SubstrateKm (μM)Vmax (U/mg)kcat (s-1)kcat/Km (s-1μM-1)
2-Hydroxyisobutyryl-CoA13.5 ± 1.22.1 ± 0.13.50.26
(R)-3-Hydroxybutyryl-CoA7.1 ± 0.83.9 ± 0.16.50.92
(S)-3-Hydroxybutyryl-CoA15.2 ± 1.90.7 ± 0.01.20.08

Data obtained for the purified enzyme at 35°C.[8]

Experimental Protocols

This section provides detailed methodologies for the purification of recombinant 2-hydroxyisobutyryl-CoA mutase subunits and the subsequent enzyme activity assay.

Purification of Recombinant HcmA and HcmB Subunits

This protocol is adapted from the methods described for the purification of HCM from A. tertiaricarbonis.

Objective: To obtain highly pure preparations of the HcmA and HcmB subunits for biochemical assays.

Materials:

  • E. coli strains expressing recombinant HcmA and HcmB with affinity tags (e.g., Strep-tag).

  • Luria-Bertani (LB) broth.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM potassium phosphate, 10% glycerol, pH 7.4.

  • Wash Buffer: 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0.

  • Elution Buffer: 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 2.5 mM desthiobiotin, pH 8.0.

  • Strep-Tactin affinity chromatography column.

  • Centrifuge, sonicator, and standard protein purification equipment.

Procedure:

  • Expression: Inoculate a culture of E. coli harboring the expression vector for either HcmA or HcmB in LB broth with the appropriate antibiotic. Grow the culture at 37°C with shaking to an OD600 of 0.5-0.7. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein fraction.

  • Affinity Chromatography: Load the clarified supernatant onto a Strep-Tactin affinity column pre-equilibrated with Wash Buffer.

  • Washing: Wash the column extensively with Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound protein with Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM potassium phosphate, 10% glycerol, pH 7.4) using a desalting column or dialysis.

  • Purity Analysis: Assess the purity of the protein by SDS-PAGE. The expected molecular weights are approximately 55-60 kDa for HcmA and 15-20 kDa for HcmB.

2-Hydroxyisobutyryl-CoA Mutase Activity Assay

This protocol describes a common method for measuring HCM activity using High-Performance Liquid Chromatography (HPLC).[2][5][10]

Objective: To quantify the enzymatic conversion of 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA.

Materials:

  • Purified HcmA and HcmB subunits.

  • Coenzyme B12 (adenosylcobalamin).

  • 2-Hydroxyisobutyryl-CoA (substrate).

  • Reaction Buffer: 50 mM potassium phosphate, pH 6.6 (for A. tertiaricarbonis HCM) or pH 7.8 (for K. tusciae RCM).

  • Quenching Solution: e.g., 10% formic acid.

  • HPLC system with a C18 reverse-phase column.

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile in potassium phosphate buffer).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the Reaction Buffer, a defined concentration of coenzyme B12 (e.g., 10-50 μM), and the purified HcmA and HcmB subunits. Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 30°C for HCM, 55°C for RCM) to allow for the assembly of the holoenzyme.

  • Initiation: Start the reaction by adding the substrate, 2-hydroxyisobutyryl-CoA, to a final concentration within the desired range for kinetic analysis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the Quenching Solution.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Separate the substrate (2-hydroxyisobutyryl-CoA) and the product (3-hydroxybutyryl-CoA) using a suitable gradient elution.

  • Quantification: Monitor the elution of the CoA esters by their absorbance at 260 nm. Quantify the amount of product formed by comparing the peak area to a standard curve of 3-hydroxybutyryl-CoA.

  • Calculation of Activity: Calculate the specific activity of the enzyme in Units (μmol of product formed per minute) per mg of total protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of 2-hydroxyisobutyryl-CoA mutase and a generalized workflow for its characterization.

metabolic_pathway cluster_mtbe_degradation MTBE Degradation Pathway cluster_hcm_reaction HCM Catalyzed Isomerization cluster_central_metabolism Central Metabolism MTBE MTBE 2_HIBA 2-Hydroxyisobutyric Acid (2-HIBA) MTBE->2_HIBA Multiple steps 2_HIB_CoA 2-Hydroxyisobutyryl-CoA 2_HIBA->2_HIB_CoA Acyl-CoA Synthetase HCM 2-Hydroxyisobutyryl-CoA Mutase (HCM) 2_HIB_CoA->HCM 3_HB_CoA (S)-3-Hydroxybutyryl-CoA HCM->3_HB_CoA Central_Metabolism Further Metabolism 3_HB_CoA->Central_Metabolism

Caption: Metabolic pathway showing the role of 2-hydroxyisobutyryl-CoA mutase.

experimental_workflow cluster_cloning_expression Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization Gene_Cloning Cloning of hcmA and hcmB into expression vectors Transformation Transformation into E. coli expression host Gene_Cloning->Transformation Induction Induction of protein expression (e.g., with IPTG) Transformation->Induction Cell_Lysis Cell Lysis and Clarification Induction->Cell_Lysis Affinity_Chromatography Affinity Chromatography (e.g., Strep-Tactin) Cell_Lysis->Affinity_Chromatography Purity_Analysis Purity Analysis (SDS-PAGE) Affinity_Chromatography->Purity_Analysis Activity_Assay Enzyme Activity Assay (HPLC-based) Purity_Analysis->Activity_Assay Structural_Analysis Structural Studies (e.g., Crystallography) Purity_Analysis->Structural_Analysis Kinetic_Analysis Determination of Kinetic Parameters (Km, Vmax) Activity_Assay->Kinetic_Analysis

Caption: Experimental workflow for the characterization of 2-hydroxyisobutyryl-CoA mutase.

Conclusion and Future Directions

2-Hydroxyisobutyryl-CoA mutase is a fascinating enzyme with significant implications for both fundamental microbiology and applied biotechnology. The detailed characterization of its structure, function, and kinetic properties has paved the way for its use in novel metabolic engineering strategies. Future research will likely focus on the discovery of new HCM variants with tailored substrate specificities and enhanced catalytic efficiencies. Furthermore, exploring the regulatory mechanisms governing HCM expression and activity in its native organisms could provide valuable insights for optimizing its application in industrial settings. The continued investigation of this enzyme and its related pathways will undoubtedly contribute to the development of sustainable and innovative biotechnological processes.

References

The Role of 2-Hydroxyisobutyric Acid in Insulin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the relationship between 2-hydroxyisobutyric acid (2-HIBA) and insulin resistance. 2-HIBA, a branched-chain hydroxy fatty acid, has emerged as a potential biomarker for insulin resistance and type 2 diabetes. This document consolidates quantitative data from clinical studies, details relevant experimental protocols for its measurement and the assessment of insulin sensitivity, and elucidates the proposed metabolic and signaling pathways connecting elevated 2-HIBA levels to the pathophysiology of insulin resistance. Particular emphasis is placed on the role of oxidative stress and amino acid metabolism in the production of 2-HIBA and its association with impaired insulin signaling.

Introduction: this compound and Insulin Resistance

Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin, leading to a cascade of metabolic dysregulations, including hyperglycemia, and is a hallmark of type 2 diabetes. The identification of early biomarkers for insulin resistance is a critical area of research for timely intervention and the development of novel therapeutic strategies.

This compound (2-HIBA), also known as α-hydroxyisobutyric acid, is an organic compound that has garnered significant attention as a potential early indicator of insulin resistance. While often discussed in the context of its structural isomer, 2-hydroxybutyric acid (2-HB), recent studies have begun to delineate their distinct associations with metabolic diseases. Elevated plasma concentrations of both compounds are observed in individuals with insulin resistance and type 2 diabetes, suggesting a link to underlying metabolic perturbations. This guide will focus on the specific relationship between 2-HIBA and insulin resistance, exploring the metabolic origins of this molecule and its connection to the intricate network of insulin signaling.

Quantitative Data: 2-HIBA Levels in Insulin Resistance

Several studies have quantified the plasma concentrations of 2-HIBA and the related metabolite 2-HB in cohorts of individuals with varying degrees of glucose tolerance and insulin sensitivity. The data consistently demonstrate an elevation of these metabolites in insulin-resistant states.

Study CohortAnalyteNormal Glucose Tolerance (NGT) - Median (Interquartile Range) µmol/LType 2 Diabetes (T2D) - Median (Interquartile Range) µmol/Lp-valueReference
Multicenter study on atherothrombosis2-Hydroxyisobutyrate (2-HIBA)3.1 (1.9)3.8 (2.9)<0.05
Multicenter study on atherothrombosis2-Hydroxybutyrate (2-HB)61 (36)74 (4.0)<0.05
StudyAnalyteSubject GroupConcentration (µg/mL)FindingReference
Unnamed Study2-Hydroxybutyrate (2HB)Patients undergoing IR treatmentReduction from 4.21 ± 2.01 to 3.83 ± 1.73Decrease in 2HB levels with insulin resistance treatment.

Metabolic Pathways and the Link to Oxidative Stress

The elevation of 2-HIBA in insulin-resistant states is believed to be a consequence of underlying metabolic dysregulation, particularly increased oxidative stress and altered amino acid catabolism.

Biosynthesis of this compound

While the precise and complete metabolic pathway for endogenous 2-HIBA synthesis in humans is still under full investigation, it is understood to be linked to the catabolism of branched-chain amino acids (BCAAs) and the metabolism of other organic acids. One proposed pathway involves the isomerization of 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA by the enzyme 2-hydroxyisobutyryl-CoA mutase, followed by hydrolysis to 2-HIBA.

The Role of Oxidative Stress

A central hypothesis linking elevated 2-HIBA/2-HB to insulin resistance is the role of oxidative stress. In insulin-resistant individuals, there is often an overproduction of reactive oxygen species (ROS) due to factors like mitochondrial dysfunction and chronic inflammation. This increased oxidative stress drives the synthesis of the antioxidant glutathione. The biosynthesis of glutathione is linked to the catabolism of amino acids such as methionine and threonine, which can generate α-ketobutyrate as a byproduct. In a state of high NADH/NAD+ ratio, characteristic of metabolic stress in insulin resistance, α-ketobutyrate is readily reduced to 2-hydroxybutyrate by lactate dehydrogenase (LDH) or α-hydroxybutyrate dehydrogenase (HBDH).

Metabolic_Pathway Metabolic_Stress Metabolic Stress (e.g., Insulin Resistance) Oxidative_Stress Increased Oxidative Stress (ROS) Metabolic_Stress->Oxidative_Stress Glutathione Glutathione Synthesis Oxidative_Stress->Glutathione Amino_Acids Amino Acid Catabolism (Methionine, Threonine) aKB α-Ketobutyrate Amino_Acids->aKB Glutathione->aKB HIBA This compound (2-HIBA) / 2-HB aKB->HIBA Reduction NADH_NAD High NADH/NAD+ ratio NADH_NAD->aKB LDH LDH / HBDH LDH->aKB

The Ubiquitous Yet Enigmatic Metabolite: A Technical Guide to the Natural Occurrence of 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyric acid (2-HIBA), a branched-chain hydroxy fatty acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of metabolomics, post-translational modifications, and disease biomarker discovery. Once primarily considered a xenobiotic metabolite of the gasoline additive methyl tert-butyl ether (MTBE), a growing body of evidence reveals its endogenous production and multifaceted roles in a diverse range of organisms, from microorganisms to plants and animals. This technical guide provides a comprehensive overview of the natural occurrence of 2-HIBA, delving into its biosynthesis, metabolic pathways, and physiological significance. We present quantitative data on its distribution, detailed experimental protocols for its analysis, and explore its intricate involvement in cellular signaling.

Introduction

This compound (2-HIBA) is a four-carbon α-hydroxy acid.[1] While its presence in biological systems has been known for some time, its significance was often attributed to exposure to environmental pollutants like MTBE.[2] However, recent advancements in analytical techniques, particularly mass spectrometry-based metabolomics and proteomics, have unveiled the endogenous origins and widespread presence of 2-HIBA and its derivatives across the biological kingdoms.

This guide will explore the known natural occurrences of 2-HIBA, its biosynthetic pathways, and its emerging roles in cellular regulation, with a particular focus on its function as a precursor for the recently discovered post-translational modification, lysine 2-hydroxyisobutyrylation (Khib).

Natural Occurrence and Distribution of this compound

2-HIBA has been identified in a variety of organisms, and its concentration can fluctuate based on physiological and pathological conditions.

In Microorganisms

The gut microbiome is a significant contributor to the host's metabolome, and several bacterial species have been identified as producers of 2-hydroxybutyric acid (a related metabolite), suggesting a potential for 2-HIBA production as well.[3] Studies have shown that enzymes for 2-HIBA synthesis are widely distributed in the gut microbiota, particularly within the phyla Proteobacteria and Firmicutes.[3]

Endogenous production of 2,3-butanediol, a related compound, has been demonstrated in Escherichia coli, highlighting the presence of relevant metabolic pathways in this model organism.[4] Furthermore, the degradation of 2-HIBA has been characterized in actinobacterial strains, indicating its role in microbial metabolism.[5][6] The discovery of lysine 2-hydroxyisobutyrylation (Khib) in fungi such as Aspergillus fumigatus and Candida albicans further points to the endogenous presence and functional importance of 2-HIBA in the fungal kingdom.[7]

In Plants

The presence of 2-HIBA has been reported in several plant species, including Glycine max (soybean) and Capsicum annuum (pepper).[8] In plants, 2-HIBA is considered an intermediate in the metabolism of benzoic acid and p-hydroxybenzoic acid.[9][10] The identification of widespread Khib modifications on proteins involved in key metabolic pathways, such as photosynthesis and central carbon metabolism in soybean, underscores the importance of 2-HIBA in plant physiology.

In Animals

In mammals, 2-HIBA is formed endogenously as a product of branched-chain amino acid degradation and ketogenesis.[11] It has been detected in various human biofluids, including urine, plasma, and cerebrospinal fluid.[2][12] Elevated urinary levels of 2-HIBA have been associated with metabolic disorders such as obesity and hepatic steatosis, as well as type 2 diabetes.[2][13]

The nematode Caenorhabditis elegans has emerged as a powerful model organism for studying the physiological effects of 2-HIBA. Exogenous administration of 2-HIBA has been shown to extend lifespan and modulate fat deposition in this organism, highlighting its potential role in aging and metabolism.

Quantitative Data of this compound

The concentration of 2-HIBA in biological samples can vary significantly depending on the species, tissue, and metabolic state. The following tables summarize available quantitative data.

Sample TypeOrganismConditionConcentration RangeReference(s)
Urine HumanHealthyNot consistently reported[12]
HumanType 2 DiabetesElevated, but specific values vary[2]
HumanObesity/Hepatic SteatosisElevated, but specific values vary[13]
Plasma HumanHealthy5 µM (in one study)[14]
Cerebrospinal Fluid HumanNot specified~37.0 ± 24.0 µM[12]
Saliva HumanNot specified10.42 ± 9.20 µM[12]

Note: Quantitative data for 2-HIBA is still emerging and can vary between studies due to different analytical methods and cohort characteristics. The data for 2-hydroxybutyric acid is more extensively reported and sometimes used as a proxy for related metabolic disturbances.

Biosynthesis and Metabolic Pathways

The primary known endogenous route for 2-HIBA synthesis involves the isomerization of 3-hydroxybutyryl-CoA.

G AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA 3-hydroxybutyryl-CoA dehydrogenase HydroxyisobutyrylCoA 2-Hydroxyisobutyryl-CoA HydroxybutyrylCoA->HydroxyisobutyrylCoA 2-hydroxyisobutyryl-CoA mutase HIBA This compound HydroxyisobutyrylCoA->HIBA Thioesterase Khib Lysine 2-Hydroxyisobutyrylation HydroxyisobutyrylCoA->Khib Writer (e.g., Acyltransferase)

In some bacteria, 2-HIBA can be degraded via a thiamine pyrophosphate-dependent lyase, yielding acetone and formyl-CoA.[5]

Signaling Pathways Modulated by this compound

Studies in C. elegans have provided crucial insights into the signaling pathways modulated by 2-HIBA.

Insulin/IGF-1 Signaling (IIS) Pathway

2-HIBA has been shown to impact the Insulin/IGF-1 signaling (IIS) pathway, a conserved pathway that regulates lifespan and stress resistance. In C. elegans, this pathway includes key proteins such as the DAF-2 receptor, AGE-1 (a PI3-kinase), and the transcription factor DAF-16 (a FOXO ortholog). Inhibition of the IIS pathway leads to the nuclear translocation of DAF-16, which in turn activates the expression of genes involved in stress resistance and longevity. 2-HIBA treatment has been observed to promote the nuclear localization of DAF-16, suggesting an inhibitory effect on the upstream components of the IIS pathway.

G cluster_nucleus Nucleus HIBA This compound DAF2 DAF-2 (IGF-1R) HIBA->DAF2 Inhibits (?) AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2 AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 Nucleus Nucleus DAF16->Nucleus Translocation DAF16_N DAF-16 StressResistance Stress Resistance & Longevity Genes DAF16_N->StressResistance Activates

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another stress-responsive pathway implicated in the effects of 2-HIBA. This pathway involves a cascade of kinases that ultimately activate the transcription factor SKN-1 (an Nrf2 ortholog in C. elegans). Activated SKN-1 translocates to the nucleus and induces the expression of detoxification and stress-response genes. 2-HIBA treatment has been shown to activate the p38 MAPK pathway, leading to increased SKN-1 activity.

G cluster_nucleus Nucleus Stress Stress Stimuli (e.g., 2-HIBA) MAPKKK MAPKKK (e.g., NSY-1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., SEK-1) MAPKKK->MAPKK Activates p38 p38 MAPK (e.g., PMK-1) MAPKK->p38 Activates SKN1 SKN-1 (Nrf2) p38->SKN1 Activates Nucleus Nucleus SKN1->Nucleus Translocation SKN1_N SKN-1 DetoxGenes Detoxification & Stress Response Genes SKN1_N->DetoxGenes Activates

Experimental Protocols

Quantification of 2-HIBA by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of organic acids, including 2-HIBA, in urine or serum.

G Sample 1. Sample Preparation (Urine/Serum) - Add internal standard - Protein precipitation (if serum) - Acidification Extraction 2. Liquid-Liquid Extraction - e.g., with ethyl acetate Sample->Extraction Derivatization 3. Derivatization - Evaporate to dryness - Add derivatizing agent (e.g., BSTFA + 1% TMCS) - Heat (e.g., 70°C for 60 min) Extraction->Derivatization GCMS 4. GC-MS Analysis - Inject derivatized sample - Separation on capillary column - Mass spectrometric detection (Scan or SIM mode) Derivatization->GCMS Data 5. Data Analysis - Peak integration - Quantification using calibration curve GCMS->Data

Detailed Steps:

  • Sample Preparation: To 100 µL of urine or deproteinized serum, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of 2-HIBA). Acidify the sample to a pH of ~1-2 with HCl.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing, and centrifuging. Collect the organic layer. Repeat the extraction and pool the organic layers.

  • Derivatization: Evaporate the pooled organic fractions to dryness under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the vial and heat at 70°C for 60 minutes.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms). Use a temperature gradient program to separate the analytes. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Quantification: Create a calibration curve using standard solutions of 2-HIBA. Quantify the amount of 2-HIBA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Proteomic Analysis of Lysine 2-Hydroxyisobutyrylation (Khib)

This protocol outlines the key steps for identifying Khib sites in a proteome.

G Lysis 1. Cell Lysis & Protein Extraction Digestion 2. Protein Digestion - Reduction, alkylation, and  trypsin digestion Lysis->Digestion Enrichment 3. Khib Peptide Enrichment - Incubation with anti-Khib antibody-conjugated beads Digestion->Enrichment LCMS 4. LC-MS/MS Analysis - Separation of peptides by nano-LC - MS/MS for peptide sequencing Enrichment->LCMS DatabaseSearch 5. Database Search & Analysis - Identify Khib sites and proteins - Bioinformatic analysis LCMS->DatabaseSearch

Detailed Steps:

  • Protein Extraction and Digestion: Lyse cells or tissues and extract total protein. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using sequencing-grade trypsin.

  • Khib Peptide Enrichment: Incubate the peptide mixture with anti-Khib antibody-conjugated agarose or magnetic beads to specifically capture peptides containing 2-hydroxyisobutyrylated lysine residues.

  • LC-MS/MS Analysis: Elute the enriched Khib peptides and analyze them using a high-resolution nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) system.

  • Data Analysis: Search the resulting MS/MS spectra against a protein sequence database using software such as MaxQuant or Proteome Discoverer to identify the modified peptides and pinpoint the exact Khib sites. Perform bioinformatic analysis to determine the functional enrichment of the identified Khib-modified proteins.

C. elegans Lifespan Assay

This protocol is used to assess the effect of 2-HIBA on the lifespan of C. elegans.[5]

Detailed Steps:

  • Synchronization: Grow a large population of adult hermaphrodite worms and collect their eggs by bleaching. Allow the eggs to hatch overnight in M9 buffer to obtain a synchronized population of L1 larvae.

  • Treatment: Plate the synchronized L1 larvae onto Nematode Growth Medium (NGM) plates seeded with E. coli OP50 (their food source). The NGM plates should contain the desired concentration of 2-HIBA or a vehicle control.

  • Maintenance: Maintain the worms at a constant temperature (e.g., 20°C). Transfer the worms to fresh plates every 2-3 days to separate them from their progeny.

  • Scoring: Score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Generate survival curves and calculate the mean and maximum lifespan. Use statistical methods such as the log-rank test to determine if there is a significant difference in lifespan between the treated and control groups.

Conclusion and Future Perspectives

This compound is a naturally occurring metabolite with a broad distribution across different life forms. Its association with metabolic diseases and its role as a precursor for the widespread post-translational modification, lysine 2-hydroxyisobutyrylation, highlight its significance in cellular physiology and pathology. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biology of 2-HIBA.

Future research should focus on elucidating the full spectrum of its natural sources, comprehensively quantifying its levels in various tissues and disease states, and identifying the enzymatic machinery responsible for its synthesis and degradation in different organisms. A deeper understanding of how 2-HIBA modulates signaling pathways will be crucial for harnessing its therapeutic potential in the context of metabolic disorders and aging. The continued development of sensitive analytical methods will be paramount in advancing our knowledge of this once-overlooked but increasingly important molecule.

References

An In-depth Technical Guide to the Pharmacology of 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyric acid (2-HIBA) is an endogenous and xenobiotic short-chain fatty acid that has garnered significant interest for its potential therapeutic applications in metabolic diseases and aging. This technical guide provides a comprehensive overview of the pharmacology of 2-HIBA, detailing its mechanism of action, pharmacokinetics, and effects in preclinical models. The document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways modulated by this compound.

Introduction

This compound, also known as α-hydroxyisobutyric acid, is a naturally occurring hydroxycarboxylic acid.[1] It is an intermediate in the degradation of branched-chain amino acids and is also a major metabolite of the gasoline additive methyl tertiary-butyl ether (MTBE).[2][3] Elevated urinary levels of 2-HIBA have been associated with obesity, hepatic steatosis, and type 2 diabetes, suggesting its involvement in metabolic regulation.[4][5] Recent research, particularly in the model organism Caenorhabditis elegans, has revealed that 2-HIBA can modulate key signaling pathways to extend lifespan, reduce oxidative stress, and alter lipid metabolism, highlighting its potential as a therapeutic agent.[4][6] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the pharmacological properties of 2-HIBA.

Mechanism of Action

The pharmacological effects of 2-HIBA are primarily attributed to its ability to modulate the Insulin/IGF-1 signaling (IIS) and the p38 mitogen-activated protein kinase (MAPK) pathways.[6] These pathways are highly conserved across species and play crucial roles in regulating metabolism, stress resistance, and aging.

Modulation of the p38 MAPK and Insulin/IGF-1 Signaling Pathways

In C. elegans, 2-HIBA treatment leads to the activation of the p38 MAPK pathway, which in turn promotes the nuclear translocation of the transcription factor SKN-1, the ortholog of mammalian Nrf2.[6] This activation of SKN-1 is critical for the pro-longevity effects of 2-HIBA, as the lifespan extension is absent in skn-1 mutant worms.[6] Concurrently, 2-HIBA has been observed to influence the IIS pathway.[6]

The interplay between these pathways results in a downstream reduction of reactive oxygen species (ROS) and an upregulation of stress-response genes, contributing to the observed anti-aging effects.[6]

G cluster_extracellular Extracellular cluster_cellular Cellular 2-HIBA 2-HIBA p38_MAPK_Pathway p38_MAPK_Pathway 2-HIBA->p38_MAPK_Pathway Activates Insulin_IGF1_Pathway Insulin_IGF1_Pathway 2-HIBA->Insulin_IGF1_Pathway Modulates SKN-1 SKN-1 p38_MAPK_Pathway->SKN-1 Activates Nuclear_Translocation Nuclear_Translocation SKN-1->Nuclear_Translocation Stress_Response_Genes Stress_Response_Genes Nuclear_Translocation->Stress_Response_Genes Upregulates ROS_Reduction ROS_Reduction Stress_Response_Genes->ROS_Reduction

Figure 1: High-level overview of 2-HIBA's mechanism of action.

Regulation of Lipid Metabolism

2-HIBA has demonstrated a significant impact on lipid metabolism. In C. elegans under standard conditions, treatment with 10 mM 2-HIBA leads to an approximately 60% increase in lipid droplet accumulation.[4] This is associated with an upregulation of genes involved in lipid synthesis, such as sbp-1 (the homolog of mammalian SREBP-1c), and a downregulation of genes involved in mitochondrial β-oxidation.[4] Conversely, in a high-glucose diet model, 2-HIBA reduces fat accumulation.[4]

Lysine 2-Hydroxyisobutyrylation (Khib)

2-HIBA is the precursor to 2-hydroxyisobutyryl-CoA, which serves as a donor for a novel post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[5] This modification has been identified on histones and other proteins, and is implicated in the regulation of gene transcription and cellular metabolism.[7][8] The widespread nature of Khib suggests that some of the pharmacological effects of 2-HIBA may be mediated through this epigenetic or proteomic regulatory mechanism.[7]

Pharmacokinetics

The pharmacokinetic profile of 2-HIBA is not extensively characterized in the literature. As a metabolite of MTBE, its excretion has been studied in humans, with reported urinary excretion half-lives ranging from 10 to 28 hours.[9] In rats, this compound is a known metabolite of isobutyrate.[10] Further studies are required to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of exogenously administered 2-HIBA.

Preclinical Efficacy

The majority of preclinical research on 2-HIBA has been conducted in the nematode C. elegans, where it has demonstrated significant effects on lifespan and healthspan.

Effects on Lifespan and Aging

Treatment with 2-HIBA has been shown to extend the lifespan of wild-type C. elegans.[4] This effect is dose-dependent, with optimal concentrations observed at 10 mM and 20 mM.[4] The anti-aging effects are further supported by a reduction in the accumulation of the age-related pigment lipofuscin.[4]

Effects on Oxidative Stress

2-HIBA treatment reduces levels of reactive oxygen species (ROS) in C. elegans.[4] This is consistent with its activation of the SKN-1/Nrf2 pathway, which upregulates the expression of antioxidant and detoxification enzymes.[6]

Effects on Lipid Metabolism

As previously mentioned, 2-HIBA alters lipid metabolism in C. elegans. The specific effects appear to be dependent on the metabolic state of the organism, with increased fat storage under normal conditions and decreased fat storage in a high-glucose environment.[4]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies of 2-HIBA in C. elegans.

Table 1: Effects of 2-HIBA on Lifespan and Aging Markers in C. elegans

ParameterConcentrationOrganismEffectReference
Median Lifespan10 mMWild-type N2Significantly extended[4]
Lipofuscin Accumulation10 mMWild-type N2~20% reduction[4]
Pharyngeal Pumping Rate10 mMWild-type N2Increased in young and old adults[4]

Table 2: Effects of 2-HIBA on Oxidative Stress in C. elegans

ParameterConcentrationOrganismEffectReference
ROS Levels10 mMWild-type N2~45% reduction[4]
SKN-1 Nuclear Translocation10 mMskn-1::GFP2-fold increase[6]

Table 3: Effects of 2-HIBA on Lipid Metabolism in C. elegans

ParameterConditionConcentrationOrganismEffectReference
Lipid Droplet AccumulationStandard10 mMWild-type N2~60% increase[4]
sbp-1 (SREBP-1c) Gene ExpressionStandard10 mMWild-type N2Increased[4]
acs-2 (β-oxidation) Gene ExpressionStandard10 mMWild-type N2Reduced[4]
Fat AccumulationHigh-Glucose Diet5-20 mMWild-type N2Dose-dependent reduction[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

C. elegans Lifespan Assay on Solid Media

This protocol is adapted from standard methods for assessing the lifespan of C. elegans.[9]

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • This compound (2-HIBA) stock solution

  • Fluorodeoxyuridine (FUDR) (optional, to prevent progeny)

  • M9 buffer

  • Platinum wire worm pick

Procedure:

  • Prepare NGM plates and seed with a lawn of E. coli OP50. Allow the bacterial lawn to grow overnight at 37°C.

  • If using heat-killed bacteria, incubate the seeded plates at 65°C for 30-60 minutes.

  • Prepare a stock solution of 2-HIBA in sterile water. Add the appropriate volume of the 2-HIBA stock solution to the surface of the NGM plates to achieve the desired final concentrations (e.g., 0, 5, 10, 20 mM). Allow the plates to dry.

  • Synchronize a population of C. elegans by standard methods (e.g., bleaching to isolate eggs).

  • Transfer L4 larvae to the experimental plates.

  • Incubate the plates at a constant temperature (e.g., 20°C).

  • Assess worm viability daily or every other day by gently prodding with a platinum wire pick. Worms that do not respond are scored as dead.

  • Transfer the worms to fresh plates every 2-3 days to avoid contamination and depletion of the food source. If not using FUDR, transfer worms daily during the reproductive period to separate them from their progeny.

  • Record the number of live and dead worms at each time point and generate survival curves.

G start Start prepare_plates Prepare and seed NGM plates with E. coli OP50 start->prepare_plates add_2hiba Add 2-HIBA to plates prepare_plates->add_2hiba synchronize_worms Synchronize C. elegans population add_2hiba->synchronize_worms transfer_l4 Transfer L4 larvae to experimental plates synchronize_worms->transfer_l4 incubate Incubate at constant temperature transfer_l4->incubate assess_viability Assess viability daily/every other day incubate->assess_viability transfer_worms Transfer to fresh plates periodically assess_viability->transfer_worms record_data Record data and generate survival curves assess_viability->record_data All worms are dead transfer_worms->assess_viability Repeat end End record_data->end

Figure 2: Workflow for the C. elegans lifespan assay.

Measurement of Reactive Oxygen Species (ROS) in C. elegans

This protocol utilizes the fluorescent dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) to quantify intracellular ROS levels.[6]

Materials:

  • Synchronized population of C. elegans

  • M9 buffer

  • H2DCF-DA stock solution in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Grow synchronized worms to the desired developmental stage on NGM plates with or without 2-HIBA.

  • Wash the worms off the plates with M9 buffer and collect them in a centrifuge tube.

  • Wash the worms several times with M9 buffer to remove bacteria.

  • Resuspend the worms in M9 buffer containing H2DCF-DA at a final concentration of 10-50 µM.

  • Incubate the worms in the dye solution for 1-2 hours at room temperature in the dark.

  • Wash the worms several times with M9 buffer to remove excess dye.

  • Transfer a defined number of worms (e.g., 20-50) into each well of a 96-well black microplate containing M9 buffer.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., 485 nm excitation and 535 nm emission).

  • Normalize the fluorescence signal to the number of worms per well.

Lipid Staining in C. elegans with BODIPY 493/503

This protocol uses the lipophilic fluorescent dye BODIPY 493/503 to visualize and quantify lipid droplets.[11]

Materials:

  • Synchronized population of C. elegans

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixed imaging)

  • BODIPY 493/503 stock solution in DMSO

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure for Fixed Staining:

  • Grow synchronized worms to the desired stage on NGM plates with or without 2-HIBA.

  • Wash the worms off the plates with PBS.

  • Fix the worms in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[11]

  • Wash the worms three times with PBS.

  • Incubate the worms in a solution of BODIPY 493/503 (0.5-2 µM in PBS) for 15-30 minutes in the dark.[11]

  • Wash the worms three times with PBS to remove excess dye.

  • Mount the worms on a microscope slide with a drop of mounting medium.

  • Image the worms using a fluorescence microscope with appropriate filter sets for BODIPY 493/503.

  • Quantify the fluorescence intensity or the number and size of lipid droplets using image analysis software.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by 2-HIBA in C. elegans.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAF2 DAF-2 (Insulin/IGF-1 Receptor) AGE1 AGE-1 (PI3K) DAF2->AGE1 Activates PDK1 PDK-1 AGE1->PDK1 Activates AKT12 AKT-1/2 PDK1->AKT12 Activates DAF16 DAF-16 (FOXO) AKT12->DAF16 Phosphorylates (Inhibits) DAF16_P DAF-16-P DAF16->DAF16_P DAF16_N DAF-16 DAF16->DAF16_N Nuclear Translocation Target_Genes Target Genes (Longevity, Stress Resistance) DAF16_N->Target_Genes Regulates Transcription

Figure 3: The Insulin/IGF-1 signaling pathway in C. elegans.

G cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress / 2-HIBA NSY1 NSY-1 (MAPKKK) Stress->NSY1 Activates SEK1 SEK-1 (MAPKK) NSY1->SEK1 Activates PMK1 PMK-1 (p38 MAPK) SEK1->PMK1 Activates SKN1_C SKN-1 PMK1->SKN1_C Phosphorylates SKN1_N SKN-1 SKN1_C->SKN1_N Nuclear Translocation Detox_Genes Detoxification & Stress Response Genes (e.g., gst-4) SKN1_N->Detox_Genes Activates Transcription

Figure 4: The p38 MAPK signaling pathway in C. elegans.

Conclusion and Future Directions

This compound is an intriguing metabolite with demonstrated pharmacological activity in preclinical models. Its ability to modulate fundamental signaling pathways related to aging and metabolism positions it as a promising candidate for further investigation. Future research should focus on elucidating its detailed pharmacokinetic profile in mammalian systems, exploring its efficacy in models of metabolic diseases such as diabetes and non-alcoholic fatty liver disease, and further dissecting the molecular mechanisms underlying its effects, including the role of lysine 2-hydroxyisobutyrylation. A deeper understanding of these aspects will be crucial for translating the potential of 2-HIBA into novel therapeutic strategies for age-related and metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for the Biotechnological Production of 2-Hydroxyisobutyric Acid (2-HIBA) from Renewable Carbon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid (2-HIBA) is a valuable C4 platform chemical with applications in the synthesis of polymers, specialty chemicals, and pharmaceuticals.[1][2][3] Traditional chemical synthesis routes for 2-HIBA often rely on petroleum-based feedstocks. The growing demand for sustainable and environmentally friendly processes has spurred the development of biotechnological routes for 2-HIBA production from renewable carbon sources.[1][2][3] This document provides detailed application notes and protocols for the metabolic engineering of microorganisms and their cultivation for the efficient production of 2-HIBA.

The most promising biological route for 2-HIBA production from renewable resources is through the isomerization of 3-hydroxybutyryl-CoA, a common intermediate in the well-characterized polyhydroxybutyrate (PHB) biosynthesis pathway.[1][4] This pathway allows for the conversion of central metabolites derived from renewable feedstocks like glucose into 2-HIBA.

Metabolic Pathway for 2-HIBA Production

The core of the biotechnological production of 2-HIBA from renewable carbon sources, such as glucose, involves channeling carbon flux from glycolysis towards the synthesis of 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA. This is achieved by introducing a heterologous pathway that leverages components of the native polyhydroxybutyrate (PHB) metabolism and a key isomerizing enzyme.

Signaling Pathway Diagram

Metabolic_Pathway_for_2_HIBA_Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Acetyl_CoA Acetyl-CoA Glycolysis->Acetyl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA (β-ketothiolase) R_3_Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3_Hydroxybutyryl_CoA PhaB (Acetoacetyl-CoA reductase) _2_Hydroxyisobutyryl_CoA 2-Hydroxyisobutyryl-CoA R_3_Hydroxybutyryl_CoA->_2_Hydroxyisobutyryl_CoA RCM ((R)-3-hydroxybutyryl-CoA mutase) _2_HIBA 2-HIBA _2_Hydroxyisobutyryl_CoA->_2_HIBA Thioesterase Strain_Construction_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization (phaA, phaB, RCM) PCR_Amplification PCR Amplification Gene_Synthesis->PCR_Amplification Ligation Restriction Digestion & Ligation PCR_Amplification->Ligation Vector_Prep Expression Vector (e.g., pET-28a) Preparation Vector_Prep->Ligation Transformation_Cloning Transformation into Cloning Host (e.g., E. coli DH5α) Ligation->Transformation_Cloning Screening Screening & Verification (Colony PCR, Sequencing) Transformation_Cloning->Screening Transformation_Expression Transformation into Expression Host (e.g., E. coli BL21(DE3)) Screening->Transformation_Expression Final_Strain 2-HIBA Producing Strain Transformation_Expression->Final_Strain Fed_Batch_Fermentation_Workflow Inoculum_Prep Inoculum Preparation Bioreactor_Setup Bioreactor Setup & Batch Phase Inoculum_Prep->Bioreactor_Setup Fed_Batch_Start Start of Fed-Batch Phase Bioreactor_Setup->Fed_Batch_Start Induction Induction of Gene Expression Fed_Batch_Start->Induction Production_Phase Production Phase (Continuous Feeding) Induction->Production_Phase Sampling Regular Sampling (OD, Glucose, 2-HIBA) Production_Phase->Sampling Harvest Harvest Production_Phase->Harvest

References

Protocol for the Quantification of 2-Hydroxyisobutyric Acid in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the sensitive and specific quantification of 2-Hydroxyisobutyric acid (2-HIBA) in human plasma samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and potential biomarkers.

Introduction

This compound (2-HIBA) is a short-chain fatty acid that has garnered increasing interest as a potential biomarker. Studies have associated 2-HIBA with the risk and progression of complications in Type 1 diabetes and have linked it to metabolic features of Type 2 diabetes.[1] Accurate and precise quantification of 2-HIBA in biological matrices like plasma is crucial for understanding its pathophysiological role.[1] This protocol outlines a robust HPLC-MS/MS method for the determination of 2-HIBA in plasma, incorporating a stable isotope-labeled internal standard for optimal accuracy.

Experimental Workflow

The following diagram illustrates the complete analytical workflow from plasma sample collection to data analysis.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (2-HIBA-d6) Sample->Add_IS Add_ACN Add cold Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Inject Inject onto HPLC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify 2-HIBA Concentration Calibrate->Quantify

Caption: Overall experimental workflow for 2-HIBA analysis in plasma.

Detailed Experimental Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-d6 (2-HIBA-d6) (Isotopic purity ≥98%)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (sourced from authorized vendors)

Standard Solutions and Calibration Curve
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2-HIBA and 2-HIBA-d6 (Internal Standard, IS) in ultrapure water.

  • Working Standard Solutions: Serially dilute the 2-HIBA primary stock with 50:50 (v/v) acetonitrile/water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Prepare a 1 µg/mL working solution of 2-HIBA-d6 in 50:50 (v/v) acetonitrile/water.

  • Calibration Curve: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 0.1 to 10 µg/mL.

Sample Preparation

The sample preparation procedure involves protein precipitation, a common and effective method for cleaning up plasma samples.[2][3][4]

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL internal standard working solution (2-HIBA-d6) to each tube, except for blank samples.

  • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Conditions

The chromatographic and mass spectrometric parameters should be optimized for the specific instrumentation used. The following are recommended starting conditions.

ParameterRecommended Setting
HPLC System Standard UHPLC/HPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) or HILIC column (e.g., Amide, 100 x 2.1 mm, 2.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min[5]
Gradient Elution Start at 5% B, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions See Table 2
Collision Energy (CE) To be optimized for the specific instrument
Source Temperature To be optimized for the specific instrument
Mass Spectrometry Parameters

Quantification is performed using Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled internal standards are considered the most appropriate for quantitative bioanalysis as they share nearly identical chemical and physical properties with the analyte, ensuring consistent extraction recovery and correcting for matrix effects.[6][7]

Table 2: MRM Transitions for 2-HIBA and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
2-HIBA103.059.0[M-H]⁻, corresponds to [C2H3O2]⁻ fragment
2-HIBA-d6 (IS)109.062.0[M-H]⁻, corresponds to deuterated fragment

Note: The exact m/z values for precursor and product ions should be confirmed by direct infusion of standard solutions. The transition 103.0→59.0 has been used for the related 3-hydroxybutyric acid.[8]

Method Validation and Performance

The method should be validated for linearity, accuracy, precision, and recovery according to standard bioanalytical method validation guidelines.

Table 3: Representative Quantitative Data

ParameterResult
Linearity (r²) > 0.99
Calibration Range 0.1 - 10.0 µg/mL
Lower Limit of Quant. (LLOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and compensated by IS
Recovery > 80%

The values presented are typical expected results. A recent study on a similar compound showed accuracy in the range of 96-113% and precision from 0.56-16.23%.[5]

Signaling Pathway Context

While the direct signaling pathway for 2-HIBA is not fully elucidated, it is closely linked to the metabolism of branched-chain amino acids (BCAAs), specifically valine. Elevated levels of 2-HIBA can be indicative of dysregulated BCAA catabolism, a state often associated with insulin resistance.

BCAA_Pathway Valine Valine aKIV α-ketoisovalerate Valine->aKIV BCAT IB_CoA Isobutyryl-CoA aKIV->IB_CoA BCKDH Met_CoA Methacrylyl-CoA IB_CoA->Met_CoA OH_IB_CoA 3-Hydroxyisobutyryl-CoA Met_CoA->OH_IB_CoA HIBA 3-Hydroxyisobutyrate OH_IB_CoA->HIBA HIBA_isomer This compound (2-HIBA) HIBA->HIBA_isomer Isomerization? Succinyl_CoA Succinyl-CoA HIBA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: Simplified valine catabolism pathway leading to 2-HIBA.

Conclusion

This application note details a robust and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The use of protein precipitation for sample cleanup and a stable isotope-labeled internal standard ensures high accuracy and precision, making this protocol suitable for clinical research and metabolomics studies aimed at investigating the role of 2-HIBA in health and disease.

References

Application Note: Quantification of 2-Hydroxyisobutyric Acid (2-HIBA) in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxyisobutyric acid (2-HIBA) is an organic acid found in urine that is gaining attention as a potential biomarker for various metabolic states and inborn errors of metabolism.[1][2] Accurate quantification of 2-HIBA is crucial for clinical research and diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[3] However, due to the polar nature and low volatility of 2-HIBA, a chemical derivatization step is necessary to make it amenable to GC analysis.[4] This application note provides a detailed protocol for the extraction, derivatization, and quantification of 2-HIBA in human urine samples using GC-MS.

Principle The method involves a liquid-liquid extraction (LLE) of 2-HIBA from the urine matrix after acidification. The extracted analyte is then chemically derivatized using a silylating agent to convert the polar hydroxyl and carboxylic acid groups into their more volatile and thermally stable trimethylsilyl (TMS) derivatives.[4][5] The derivatized sample is subsequently injected into the GC-MS system. Separation is achieved on a capillary column, and the analyte is identified and quantified by the mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[6]

Experimental Protocols

1. Materials and Reagents

  • This compound (2-HIBA) standard

  • Internal Standard (IS), e.g., a deuterated analog or a structurally similar compound not present in the sample (e.g., 3-phenylbutyric acid)[4][7]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[1][4]

  • Pyridine (Anhydrous)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Helium (GC-MS grade)

  • Deionized water

  • Standard laboratory glassware, sample vials, and syringes

2. Preparation of Standards and Quality Control (QC) Samples

  • Primary Stock Solutions: Prepare individual stock solutions of 2-HIBA and the internal standard (e.g., 1 mg/mL) in a suitable solvent like methanol or deionized water.

  • Working Standard Solutions: Create a series of working standard solutions by serially diluting the 2-HIBA stock solution to cover the desired calibration range (e.g., 5 to 500 µg/mL).

  • Calibration Standards: Prepare calibration standards by spiking the appropriate amount of each working standard solution into a blank matrix (e.g., analyte-free urine or deionized water).

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Preparation Protocol

  • Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.

  • Transfer 1 mL of the urine sample (or calibrator/QC) into a clean glass centrifuge tube.

  • Add 100 µL of the internal standard solution to each tube.[4]

  • Acidify the sample to approximately pH 2-3 by adding 1M HCl.[4]

  • Add 5 mL of ethyl acetate to the tube and vortex vigorously for 2 minutes for liquid-liquid extraction.[4]

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.[4]

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.[4]

  • Repeat the extraction (steps 5-7) with an additional 5 mL of ethyl acetate and combine the organic layers to maximize recovery.[4]

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.[4]

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.[4]

4. Derivatization Protocol Note: Derivatization reagents are sensitive to moisture. All steps should be performed in a dry environment.[7]

  • To the dried residue from the sample preparation step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[4]

  • Seal the vial tightly and vortex briefly to mix.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[4]

  • Cool the vial to room temperature before GC-MS analysis.

  • Transfer the derivatized sample to a 2 mL autosampler vial with an insert. Samples should be analyzed within 24 hours.[7]

5. GC-MS Instrumental Parameters The following table outlines typical GC-MS parameters for the analysis of TMS-derivatized organic acids.[1][3][4]

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[1][4]
Injector Temperature280°C[3][4]
Injection ModeSplitless[3][4]
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 70°C, hold for 1 min, then ramp at 10°C/min to 300°C, hold for 5 min[1][3]
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Solvent Delay3-5 minutes (to prevent solvent peak from damaging the detector)[8]
Monitored IonsTo be determined by injecting a derivatized 2-HIBA standard in Full Scan mode and identifying characteristic, abundant fragment ions for the analyte and internal standard.

Data Presentation

Method Performance Characteristics The performance of the method should be validated to ensure reliability. The following table summarizes expected performance characteristics, based on validated methods for similar hydroxy acids in urine.[9][10]

ParameterExpected Performance
Linearity (R²) > 0.99[9][10]
Limit of Detection (LOD) 2 - 5 mg/L
Lower Limit of Quantification (LLOQ) 6 - 10 mg/L[9][10]
Precision (Intra-day CV%) < 15%
Precision (Inter-day CV%) < 15%[9]
Accuracy (Recovery %) 80 - 120%

Visualizations

GCMS_Workflow GC-MS Workflow for 2-HIBA Quantification cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Urine Sample Collection Add_IS 2. Add Internal Standard Sample->Add_IS Acidify 3. Acidification (pH 2-3) Add_IS->Acidify LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Centrifuge 5. Centrifugation LLE->Centrifuge Evaporate 6. Dry Down Extract Centrifuge->Evaporate Derivatize 7. Derivatization (Silylation) Evaporate->Derivatize GCMS 8. GC-MS Injection & Analysis Derivatize->GCMS Data 9. Data Acquisition (SIM Mode) GCMS->Data Quantify 10. Quantification Data->Quantify

Caption: Experimental workflow for 2-HIBA analysis in urine.

Conclusion This application note outlines a comprehensive and robust GC-MS method for the quantification of this compound in human urine. The protocol, which includes liquid-liquid extraction and silylation derivatization, provides the necessary selectivity and sensitivity for reliable biomarker analysis in a research setting. Proper method validation is essential to ensure data accuracy and precision.

References

Application of 2-Hydroxyisobutyrate (2-HIBA) in Studying Fat Metabolism in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyrate (2-HIBA) is a metabolite that has been identified in human urine, with elevated levels observed in individuals with obesity and hepatic steatosis.[1][2][3][4] Research using the model organism Caenorhabditis elegans has begun to elucidate the role of 2-HIBA in fundamental biological processes, including aging and lipid metabolism. These studies have revealed that 2-HIBA's influence on fat deposition is context-dependent, varying with dietary conditions.[1][2] This document provides detailed application notes and experimental protocols for utilizing 2-HIBA to investigate fat metabolism in C. elegans.

Effects of 2-HIBA on Fat Metabolism in C. elegans

The impact of 2-HIBA on lipid accumulation in C. elegans is dichotomous and depends on the presence or absence of a high-glucose diet (HGD).

Under Standard Growth Conditions:

In a standard nematode growth medium, 2-HIBA treatment leads to an increase in fat storage. At a concentration of 10 mM, 2-HIBA has been shown to increase the accumulation of lipid droplets by approximately 60% compared to untreated controls.[1][2] This pro-longevity effect is associated with an imbalance between lipid synthesis and degradation, favoring synthesis.[1]

Under High-Glucose Diet (HGD) Conditions:

Conversely, in C. elegans maintained on a high-glucose diet, 2-HIBA administration reduces fat accumulation in a dose-dependent manner. This suggests that 2-HIBA may counteract the effects of glucose-induced obesity in this model.[2] The reduction in lipid droplets is significant, with different concentrations of 2-HIBA leading to varied levels of fat reduction.[2]

Quantitative Data Summary

The following tables summarize the quantitative effects of 2-HIBA on fat metabolism and related gene expression in C. elegans.

Table 1: Effect of 2-HIBA on Lipid Droplet Accumulation

Condition2-HIBA ConcentrationChange in Lipid DropletsReference
Standard Diet10 mM~60% Increase[1][2]
High-Glucose Diet5 mM~30% Reduction[2]
High-Glucose Diet10 mM~50% Reduction[2]
High-Glucose Diet20 mM~80% Reduction[2]

Table 2: Effect of 10 mM 2-HIBA on Gene Expression in Wild-Type C. elegans (Standard Diet)

GeneFunctionChange in ExpressionReference
sams-1S-adenosylmethionine synthetase (lipid biosynthesis)Enhanced[1]
sbp-1Sterol regulatory element-binding protein (lipid biosynthesis)Enhanced[1]
fat-7Stearoyl-CoA desaturase (lipid biosynthesis)Enhanced[1]
acs-2Acyl-CoA synthetase (fatty acid β-oxidation)Decreased[1]

Table 3: Effect of 10 mM 2-HIBA on Gene Expression in pep-2 Mutants (Obesity Model)

GeneFunctionChange in ExpressionReference
sbp-1Sterol regulatory element-binding protein (lipid biosynthesis)~40% Increase[5]
fat-7Stearoyl-CoA desaturase (lipid biosynthesis)~50% Increase[5]
acs-2Acyl-CoA synthetase (fatty acid β-oxidation)~20% Increase[5]
sams-1S-adenosylmethionine synthetase (lipid biosynthesis)Not Significant[5]

Signaling Pathways Modulated by 2-HIBA

Under standard conditions, 2-HIBA extends lifespan and modulates fat deposition through the activation of the Insulin/IGF-1 signaling (IIS) and p38 MAPK pathways.[1][2][4] These pathways converge on key transcription factors that regulate stress resistance and metabolism.

G cluster_0 2-HIBA Treatment cluster_1 Signaling Pathways cluster_2 Transcription Factors cluster_3 Downstream Effects 2-HIBA 2-HIBA IIS Insulin/IGF-1 Signaling 2-HIBA->IIS p38_MAPK p38 MAPK Pathway 2-HIBA->p38_MAPK DAF_16 DAF-16 IIS->DAF_16 SKN_1 SKN-1 p38_MAPK->SKN_1 Fat_Metabolism Fat Metabolism Modulation DAF_16->Fat_Metabolism Lifespan Lifespan Extension DAF_16->Lifespan Stress_Resistance Oxidative Stress Resistance SKN_1->Stress_Resistance SKN_1->Lifespan

Signaling pathways activated by 2-HIBA.

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the effects of 2-HIBA on C. elegans fat metabolism.

C. elegans Culture and 2-HIBA Treatment

This protocol outlines the basic steps for culturing C. elegans and administering 2-HIBA.

G start Start prepare_ngm Prepare NGM Plates Seeded with E. coli OP50 start->prepare_ngm add_2hiba Add 2-HIBA to NGM Plates (0.1, 5, 10, 20, 50, or 100 mM) prepare_ngm->add_2hiba sync_worms Synchronize Worms (e.g., by bleaching) transfer_l1 Transfer Synchronized L1 Larvae to 2-HIBA and Control Plates sync_worms->transfer_l1 add_2hiba->transfer_l1 incubate Incubate at 20°C transfer_l1->incubate collect_worms Collect Worms at Desired Stage (e.g., 1-day adult) for Analysis incubate->collect_worms end End collect_worms->end

Workflow for 2-HIBA treatment of C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • 2-HIBA stock solution (sterile)

  • Synchronized L1 stage C. elegans

Procedure:

  • Prepare NGM plates seeded with a lawn of E. coli OP50.

  • Prepare a stock solution of 2-HIBA in sterile water and filter-sterilize.

  • Add the appropriate volume of 2-HIBA stock solution to the surface of the NGM plates to achieve the desired final concentrations (e.g., 5 mM, 10 mM, 20 mM). Use sterile water as a control. Allow the plates to dry.

  • Obtain a synchronized population of L1 larvae through standard bleaching protocols.

  • Transfer the synchronized L1 larvae to the control and 2-HIBA-containing plates.

  • Incubate the plates at 20°C.

  • Collect worms at the desired developmental stage (e.g., 1-day adults) for subsequent analysis.

Lipid Staining with BODIPY 493/503

This protocol describes the staining of lipid droplets in C. elegans using the fluorescent dye BODIPY 493/503.

Materials:

  • Synchronized 1-day adult C. elegans

  • M9 buffer

  • BODIPY 493/503 stock solution (in DMSO)

  • Paraformaldehyde (PFA) for fixation (optional)

Procedure for Fixed Worms:

  • Wash worms off NGM plates with M9 buffer into a microfuge tube.

  • Wash the worms three times with M9 buffer to remove bacteria, pelleting the worms by gentle centrifugation between washes.

  • (Optional) Fix the worms in 1% PFA for 30-60 minutes at 4°C.

  • Wash three times with M9 buffer to remove the fixative.

  • Prepare a 1 µg/mL BODIPY 493/503 working solution in M9 buffer.

  • Incubate the worms in the BODIPY solution for 1-2 hours at room temperature in the dark.

  • Wash the worms three times with M9 buffer to remove excess dye.

  • Mount the worms on an agarose pad on a microscope slide for imaging.

Procedure for Live Worms:

  • Wash and pellet the worms as described above.

  • Prepare a 6.7 µg/mL BODIPY 493/503 working solution in M9 buffer.

  • Incubate the worms in the BODIPY solution for 20 minutes in the dark.[5]

  • Wash the worms three times with M9 buffer.

  • Mount for immediate imaging.

Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing gene expression changes in response to 2-HIBA treatment.

Materials:

  • C. elegans collected from control and 2-HIBA plates

  • TRIzol or other RNA extraction reagent

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (sams-1, sbp-1, fat-7, acs-2) and reference genes

Procedure:

  • RNA Extraction:

    • Collect approximately 3,000 synchronized adult worms for each condition.

    • Wash the worms with M9 buffer to remove bacteria.

    • Extract total RNA using TRIzol or a similar method, following the manufacturer's instructions. Include a mechanical disruption step (e.g., bead beating) to break the worm cuticle.

  • cDNA Synthesis:

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Set up qPCR reactions in triplicate for each gene and condition. Each reaction should contain SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Run the qPCR on a real-time PCR system.

    • Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the average of suitable reference genes.

Conclusion

2-HIBA is a valuable small molecule for probing the intricacies of fat metabolism in C. elegans. Its diet-dependent effects make it a particularly interesting tool for dissecting the molecular pathways that govern lipid storage and utilization. The protocols and data presented here provide a framework for researchers to employ 2-HIBA in their own studies to further understand the complex interplay between diet, metabolism, and aging.

References

Application Notes and Protocols: Experimental Use of 2-Hydroxyisobutyrate (2-HIBA) to Modulate the Insulin/IGF-1 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyrate (2-HIBA) is a small molecule metabolite that has garnered recent interest for its potential role in metabolic regulation. Elevated levels of 2-HIBA have been observed in individuals with obesity and type 2 diabetes, suggesting a link to metabolic dysfunction.[1][2] Foundational research in the model organism Caenorhabditis elegans has indicated that 2-HIBA can extend lifespan and enhance resistance to oxidative stress by activating the Insulin/IGF-1 signaling (IIS) pathway.[2][3] Furthermore, 2-HIBA is a precursor for lysine 2-hydroxyisobutyrylation (Khib), a post-translational modification that may play a role in regulating metabolic pathways.[4]

These application notes provide a comprehensive guide for researchers interested in investigating the experimental use of 2-HIBA to modulate the Insulin/IGF-1 signaling pathway in mammalian systems. The following sections detail the theoretical background, experimental protocols, and data presentation strategies to facilitate the study of 2-HIBA's mechanism of action and its potential as a therapeutic modulator.

Putative Mechanism of Action

The Insulin/IGF-1 signaling pathway is a highly conserved cascade crucial for regulating metabolism, growth, and longevity.[5][6] The pathway is initiated by the binding of insulin or IGF-1 to their respective receptors, leading to the activation of downstream effectors such as PI3K, Akt, and mTOR.[7][8] In the context of 2-HIBA, it is hypothesized that its effects on this pathway may be mediated through direct or indirect mechanisms, potentially involving its role as a precursor to the post-translational modification, lysine 2-hydroxyisobutyrylation (Khib), which could alter the function of key signaling proteins. The study in C. elegans suggests that 2-HIBA treatment leads to the activation of the IIS pathway, a finding that warrants investigation in mammalian models to elucidate the precise molecular targets.[2][3]

Data Presentation

To facilitate the analysis and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables. This allows for easy comparison between different experimental conditions.

Table 1: Dose-Response Effect of 2-HIBA on Akt and mTOR Phosphorylation

2-HIBA Concentration (µM)p-Akt (Ser473) / Total Akt (Fold Change)p-mTOR (Ser2448) / Total mTOR (Fold Change)
0 (Vehicle Control)1.00 ± 0.121.00 ± 0.15
101.25 ± 0.181.10 ± 0.20
501.89 ± 0.251.55 ± 0.22
1002.54 ± 0.312.10 ± 0.28
2002.48 ± 0.292.05 ± 0.26

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of 2-HIBA on Glucose Uptake in Insulin-Resistant HepG2 Cells

TreatmentGlucose Uptake (Fold Change)
Control (No Insulin)1.00 ± 0.10
Insulin (100 nM)2.50 ± 0.25
Insulin Resistant + Vehicle1.20 ± 0.15
Insulin Resistant + 2-HIBA (100 µM)1.95 ± 0.20

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Insulin_IGF1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Insulin/IGF-1 Insulin/IGF-1 IR/IGF-1R IR/IGF-1R Insulin/IGF-1->IR/IGF-1R IRS IRS IR/IGF-1R->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3b Akt->GSK3b inhibits FOXO FOXO Akt->FOXO inhibits GLUT4_vesicle GLUT4 Akt->GLUT4_vesicle translocation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Glycogen_Synthesis Glycogen Synthesis GSK3b->Glycogen_Synthesis Cell_Survival Cell Survival FOXO->Cell_Survival Glucose_Uptake Glucose Uptake GLUT4_vesicle->Glucose_Uptake 2-HIBA 2-HIBA 2-HIBA->Akt modulates? Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, C2C12) Induce_IR 2. Induce Insulin Resistance (Optional: High Glucose/Insulin) Cell_Culture->Induce_IR Treat_2HIBA 3. Treat with 2-HIBA (Dose-Response & Time-Course) Induce_IR->Treat_2HIBA Stimulate_Insulin 4. Stimulate with Insulin Treat_2HIBA->Stimulate_Insulin Harvest_Lysates 5a. Harvest Cell Lysates Stimulate_Insulin->Harvest_Lysates Glucose_Uptake_Assay 5b. Perform Glucose Uptake Assay Stimulate_Insulin->Glucose_Uptake_Assay Western_Blot 6a. Western Blot Analysis (p-Akt, p-mTOR, etc.) Harvest_Lysates->Western_Blot Data_Analysis 7. Data Analysis and Interpretation Glucose_Uptake_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for the Detection of Lysine 2-Hydroxyisobutyrylation (Khib) on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine residue.[1][2][3] This modification introduces a mass shift of +86.0368 Da.[3] Khib is implicated in a wide array of cellular processes, including gene transcription, glycolysis, the TCA cycle, and ribosome biogenesis.[1][4][5] Its dysregulation has been associated with various diseases, making the accurate detection and quantification of Khib sites on proteins crucial for understanding its biological functions and for potential therapeutic development.[2][3]

The primary methods for detecting Khib are mass spectrometry (MS)-based proteomics for large-scale discovery and quantification, and antibody-based assays like Western blotting for validation and assessment of global Khib levels.[3][6]

Method 1: Mass Spectrometry-Based Proteomic Analysis

Application Note

Mass spectrometry (MS)-based proteomics is the gold standard for the global and site-specific identification and quantification of Khib-modified proteins. The typical workflow involves extracting proteins from cells or tissues, digesting them into peptides, enriching for peptides containing the Khib modification, and finally, analyzing the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]

The critical step in this workflow is the immunoaffinity enrichment of Khib-containing peptides using a high-affinity pan-Khib specific antibody.[2][3][6] This enrichment is essential for detecting the low-abundance Khib-modified peptides from a complex biological sample. For quantitative analysis, strategies such as Tandem Mass Tags (TMT) labeling, Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC), or label-free quantification can be employed to compare Khib levels across different samples or conditions.[1][2]

Experimental Workflow: Proteomic Identification of Khib Sites

Khib_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment & Analysis cluster_data_analysis Data Analysis Cell Cells / Tissues Lysis Protein Extraction (Urea Buffer) Cell->Lysis Digestion Trypsin Digestion Lysis->Digestion Peptides Peptide Mixture Digestion->Peptides Enrich Affinity Enrichment (anti-Khib antibody beads) Peptides->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Search Database Search (e.g., MaxQuant) LCMS->Search Bioinfo Bioinformatics Analysis (GO, KEGG, Motif) Search->Bioinfo

Caption: Workflow for proteomic analysis of lysine 2-hydroxyisobutyrylation.

Quantitative Data Summary

The following table summarizes results from several proteome-wide Khib studies, showcasing the prevalence of this modification across different species.

Organism / Cell LineKhib Sites IdentifiedProteins IdentifiedKey Pathways ImplicatedReference
Human (HEK293 cells)3,5021,050Nucleic acid metabolism, Translation, Parkinson's disease[2]
Human (PBMCs)428290IL-17 signaling pathway, Phagosome[1][7]
Candida albicans6,6591,438Ribosome, Biosynthesis of amino acids, Carbon metabolism[3]
Proteus mirabilis4,7351,051Central metabolism[6]
Wheat (Triticum aestivum)3,0041,104Ribosome activity, Protein biosynthesis, Photosynthesis[8]
Maize (Zea mays)2,066728Glycolysis, TCA cycle, Plant-pathogen interaction[5]
Soybean (Glycine max)4,2511,532TCA cycle, Glycolysis/Gluconeogenesis, Carbon metabolism[9]
Detailed Protocol: Immunoaffinity Enrichment and LC-MS/MS

This protocol is a composite based on methodologies reported in multiple studies.[1][2][3][8]

  • Protein Extraction and Trypsin Digestion:

    • Harvest cells or grind tissues and lyse in a buffer containing 8 M urea and protease inhibitors.[1][8]

    • Sonicate the lysate on ice and centrifuge to remove debris.[1]

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Reduce proteins with 5-10 mM dithiothreitol (DTT) at 37°C for 1 hour.[2][8]

    • Alkylate with 11-20 mM iodoacetamide (IAA) at room temperature for 30-45 minutes in the dark.[2][8]

    • Dilute the sample with a buffer (e.g., 100 mM TEAB or NH₄HCO₃) to reduce the urea concentration to below 2 M.[2][8]

    • Digest with trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.[2]

    • Desalt the resulting peptides using a C18 SPE column and dry them under vacuum.[8]

  • Affinity Enrichment of Khib Peptides:

    • Resuspend the dried peptides in an immunoprecipitation buffer such as NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[3][8]

    • Incubate the peptide solution with pre-washed pan anti-Khib antibody-conjugated agarose beads (e.g., PTM Biolabs, Cat. No. PTM-804) overnight at 4°C with gentle rotation.[1][2][3]

    • Wash the beads extensively, typically four times with the IP buffer and twice with deionized water, to remove non-specifically bound peptides.[1][3]

    • Elute the enriched Khib peptides from the beads using a 0.1% trifluoroacetic acid (TFA) solution.[1][3]

    • Combine the eluted fractions, dry under vacuum, and desalt using C18 ZipTips for LC-MS/MS analysis.[1][3]

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive) coupled with a nano-HPLC system.[2][5]

    • Separate peptides on a reversed-phase analytical column with a gradient of acetonitrile in 0.1% formic acid.[2]

    • Acquire MS/MS spectra using a data-dependent acquisition (DDA) mode.

  • Database Search and Bioinformatics:

    • Search the resulting MS/MS data against a relevant protein database (e.g., UniProt) using a search engine like MaxQuant or Mascot.[2]

    • Specify carbamidomethyl on cysteine as a fixed modification and oxidation on methionine, N-terminal acetylation, and 2-hydroxyisobutyrylation on lysine as variable modifications.[1][2][8]

    • Set the false discovery rate (FDR) for peptides and proteins to < 1%.[1][8]

    • Perform bioinformatics analysis on the identified Khib proteins, including Gene Ontology (GO) annotation, KEGG pathway enrichment, and motif analysis, to understand their cellular functions and regulatory networks.[1][3][9]

Method 2: Antibody-Based Detection (Western Blotting)

Application Note

Western blotting with a pan-Khib antibody provides a straightforward and rapid method to assess the global level of protein 2-hydroxyisobutyrylation in a sample.[6][10] While it does not provide site-specific information, it is an excellent tool for validating the findings of proteomic studies, comparing Khib levels across different treatments or conditions, and confirming the activity of enzymes that add ("writers") or remove ("erasers") this modification.[11][12] The presence of multiple protein bands detected by the antibody indicates that Khib is a widespread modification across proteins of various molecular weights.[6][10]

Experimental Workflow: Western Blotting for Khib Detection

Khib_WB_Workflow cluster_wb Lysis Protein Extraction SDS SDS-PAGE Lysis->SDS Transfer Membrane Transfer SDS->Transfer Blocking Blocking Transfer->Blocking Ab1 Primary Ab (anti-Khib) Blocking->Ab1 Ab2 Secondary Ab (HRP-conj.) Ab1->Ab2 Detect Chemiluminescent Detection Ab2->Detect

Caption: Standard workflow for Western blot detection of Khib-modified proteins.

Detailed Protocol: Western Blotting
  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer or a similar lysis buffer supplemented with protease and deacetylase inhibitors (e.g., TSA and NAM).[1]

    • Quantify protein concentration.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size. Use a Coomassie-stained gel as a loading control.[6]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a pan anti-Khib primary antibody (e.g., PTM Biolabs, Cat. No. PTM-801) overnight at 4°C.[2]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system or X-ray film.

Signaling Pathways and Regulation

Application Note

Khib is a dynamic PTM regulated by "writer" and "eraser" enzymes. In mammalian cells, the acetyltransferases p300 and Tip60 have been identified as "writers" that catalyze the addition of the Khib mark.[2][11] Conversely, the sirtuin-family deacetylases HDAC2 and HDAC3 act as "erasers," removing the modification.[2] This regulatory machinery connects cellular metabolism to protein function, as the availability of the precursor 2-hydroxyisobutyryl-CoA can influence the extent of Khib modification.

Khib has been shown to regulate key enzymes in central metabolic pathways, particularly glycolysis.[11] For instance, p300-mediated Khib on glycolytic enzymes like ENO1 can enhance their catalytic activity, thereby promoting glycolysis.[11] This suggests that Khib is a critical regulatory mechanism linking cellular energy status to metabolic output.

Regulatory Pathway: Khib in Glycolysis

Khib_Regulation_Pathway p300 p300 / Tip60 (Writers) KhibProtein Khib-Modified Glycolytic Enzymes p300->KhibProtein Adds Khib HDAC HDAC2 / HDAC3 (Erasers) Protein Glycolytic Enzymes (e.g., ENO1) HDAC->Protein Removes Khib Protein->p300 KhibProtein->HDAC Glycolysis Increased Glycolysis KhibProtein->Glycolysis

Caption: Regulation of glycolysis by Khib writers (p300/Tip60) and erasers (HDACs).

References

Application Notes and Protocols: 2-HIBA as a Complexing Agent for Lanthanide and Actinide Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of lanthanides and actinides presents a significant challenge in various fields, including nuclear waste management, radiopharmaceutical development, and high-purity materials science. Due to their similar ionic radii and chemical properties, these f-block elements are notoriously difficult to isolate from one another. Alpha-hydroxyisobutyric acid (2-HIBA), a carboxylic acid, has emerged as a highly effective complexing agent for the chromatographic separation of these elements. This document provides detailed application notes and protocols for utilizing 2-HIBA in the separation of lanthanides and actinides, with a focus on ion-exchange and high-performance liquid chromatography (HPLC) techniques.

The principle behind 2-HIBA's efficacy lies in the differential stability of the complexes it forms with lanthanide and actinide ions. The stability of these metal-ligand complexes is inversely related to the ionic radius of the metal ion. As the atomic number across the lanthanide and actinide series increases, the ionic radius decreases (lanthanide and actinide contraction), leading to the formation of more stable complexes with 2-HIBA. This difference in complex stability allows for their sequential elution from a cation-exchange resin, with the heavier, smaller ions that form stronger complexes eluting first.

Data Presentation

The following tables summarize key quantitative data for the separation of lanthanides and actinides using 2-HIBA.

Table 1: Separation Factors for Trivalent Lanthanide Ions Using 2-HIBA

Separation factors (α) are a measure of the ability of a chromatographic system to separate two components. A higher separation factor indicates better separation. The following data is adapted from the pioneering work of Choppin and Silva (1956) using cation-exchange chromatography with 2-HIBA as the eluent.

Adjacent Lanthanide PairSeparation Factor (α)
Lu/Yb1.5
Yb/Tm1.6
Tm/Er1.7
Er/Ho1.5
Ho/Dy1.4
Dy/Tb1.3
Tb/Gd1.9
Gd/Eu1.4
Eu/Sm1.3
Sm/Pm1.5
Pm/Nd1.4
Nd/Pr1.3
Pr/Ce1.3
Ce/La1.8

Data obtained using Dowex 50 cation exchange resin with α-hydroxyisobutyrate as the eluent.

Table 2: Separation Factors for Trivalent Actinide Ions Relative to Curium (Cm) Using 2-HIBA

Actinide IonSeparation Factor (relative to Cm = 1.00)
Fermium (Fm)1.39
Einsteinium (Es)1.26
Californium (Cf)1.12
Berkelium (Bk)1.05
Curium (Cm)1.00
Americium (Am)0.85

Data from elution from Dowex 50 cation exchange resin with α-hydroxyisobutyrate.[1]

Table 3: Typical Experimental Conditions for Lanthanide Separation using 2-HIBA

ParameterConditionReference
Stationary Phase Dowex 50W-X8; Nucleosil 100-5-SA[2][3]
Mobile Phase 0.05 M - 0.5 M α-HIBA[4]
pH 3.0 - 4.6 (adjusted with NH₄OH or other bases)[5]
Flow Rate 1.0 mL/min[4]
Detection Post-column derivatization with Arsenazo III (658 nm)[4]
Technique Isocratic or Gradient Elution HPLC[4][5]

Experimental Protocols

Protocol 1: Cation-Exchange Chromatographic Separation of Lanthanides

This protocol describes a general procedure for the separation of a mixture of lanthanide ions using a cation-exchange resin and a 2-HIBA eluent.

Materials:

  • Cation-exchange resin: Dowex 50W-X8, 200-400 mesh, H⁺ form

  • α-Hydroxyisobutyric acid (2-HIBA): High purity

  • Ammonium hydroxide (NH₄OH): Concentrated, analytical grade

  • Hydrochloric acid (HCl): Concentrated, analytical grade

  • Lanthanide standard solution: A mixture of lanthanide salts (e.g., chlorides or nitrates) in dilute acid (e.g., 0.1 M HCl)

  • Chromatography column: Glass or plastic column with a sintered glass frit and stopcock

  • pH meter

  • Fraction collector

  • Detection system: UV-Vis spectrophotometer with a flow cell, or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Resin Preparation:

    • Prepare a slurry of the Dowex 50W-X8 resin in deionized water.

    • Pour the slurry into the chromatography column to the desired bed height.

    • Wash the resin sequentially with 4 M HCl, deionized water (until the effluent is neutral), and finally with the starting eluent to equilibrate the column.

  • Eluent Preparation:

    • Prepare a stock solution of 2-HIBA (e.g., 1 M) in deionized water.

    • Prepare the working eluent by diluting the stock solution to the desired concentration (e.g., 0.1 M).

    • Adjust the pH of the eluent to the desired value (e.g., pH 4.0) using concentrated NH₄OH. The pH is a critical parameter affecting the separation.[6]

  • Sample Loading:

    • Lower the eluent level to the top of the resin bed.

    • Carefully load a small volume of the lanthanide standard solution onto the top of the resin.

  • Elution:

    • Begin the elution by passing the 2-HIBA eluent through the column at a constant flow rate.

    • For a simple separation, isocratic elution (constant eluent concentration and pH) can be used.

    • For complex mixtures of all lanthanides, a gradient elution is more effective. This involves gradually increasing the concentration or pH of the 2-HIBA eluent over time. A typical gradient might start with a lower pH and/or concentration to elute the heavier lanthanides and finish with a higher pH and/or concentration to elute the lighter lanthanides.[7]

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions using a fraction collector.

    • Analyze the fractions for the presence of lanthanides. For qualitative analysis, post-column derivatization with a chromogenic agent like Arsenazo III followed by UV-Vis spectrophotometry can be used. For quantitative analysis, ICP-MS is the preferred method due to its high sensitivity and element specificity.

Protocol 2: Reversed-Phase HPLC Separation of Lanthanides

This protocol outlines a method for separating lanthanides using a dynamically modified reversed-phase HPLC column.

Materials:

  • HPLC System: With a gradient pump, injector, column oven, and UV-Vis detector.

  • Reversed-phase column: C18, e.g., 5 µm particle size.

  • Ion-pairing reagent: n-octane sulfonic acid.

  • Complexing agent: α-Hydroxyisobutyric acid (2-HIBA).

  • pH adjuster: Ammonium hydroxide (NH₄OH).

  • Post-column reagent: Arsenazo III solution.

  • Lanthanide standard solution.

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by dissolving the ion-pairing reagent (e.g., 0.1 M n-octane sulfonic acid) and 2-HIBA in HPLC-grade water.

    • Adjust the pH to the desired value (e.g., pH 3.8) with NH₄OH.

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of 2-HIBA concentration is typically employed. For example, a linear gradient from 0.05 M to 0.5 M 2-HIBA over 15 minutes.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Controlled, e.g., 40 °C.

    • Injection Volume: 20 µL.

  • Post-Column Derivatization:

    • After the column, the eluate is mixed with a solution of Arsenazo III (e.g., 0.1 g/L) delivered by a second pump at a constant flow rate (e.g., 0.5 mL/min).

    • The reaction coil should be of sufficient length to allow for color development.

  • Detection:

    • The colored lanthanide-Arsenazo III complexes are detected by the UV-Vis detector at a wavelength of approximately 658 nm.[4]

  • Analysis:

    • Identify and quantify the lanthanides by comparing the retention times and peak areas to those of known standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_resin Resin Slurry Preparation & Column Packing equilibration Column Equilibration prep_resin->equilibration prep_eluent 2-HIBA Eluent Preparation & pH Adjustment prep_eluent->equilibration sample_load Sample Loading equilibration->sample_load elution Isocratic or Gradient Elution sample_load->elution fraction_collection Fraction Collection elution->fraction_collection detection Detection (e.g., ICP-MS) fraction_collection->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for lanthanide/actinide separation.

separation_mechanism cluster_column Cation-Exchange Column cluster_mobile_phase Mobile Phase cluster_elution Elution resin {Cation-Exchange Resin | Negatively Charged Sites} eluted_complex Eluted Complex [mLₙ]³⁻ⁿ (stronger complex) resin->eluted_complex Elution of smaller ion retained_ion Retained Ion M³⁺ (weaker complex) resin->retained_ion Retention of larger ion HIBA 2-HIBA (L⁻) HIBA->resin Complexation Ln_mix Lanthanide/Actinide Mixture M³⁺(large) m³⁺(small) Ln_mix->resin Adsorption

Caption: Principle of 2-HIBA based separation.

References

Application Notes and Protocols for the Self-catalyzed Esterification of 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyric acid (2-HIBA) is a versatile building block in the synthesis of polymers and specialty chemicals. Its self-catalyzed esterification presents a streamlined and environmentally friendly approach for the production of its esters, such as methyl 2-hydroxyisobutyrate, an essential chemical in the semiconductor industry, and for the synthesis of poly(this compound). This application note provides a detailed protocol for the self-catalyzed esterification of this compound, based on published research. The method obviates the need for an external acid catalyst, thereby simplifying the reaction setup and purification process.

Data Presentation

The following table summarizes the quantitative data for the self-catalyzed esterification of this compound with methanol to produce methyl 2-hydroxyisobutyrate.

ParameterValueReference
ReactantsThis compound (HBA), Methanol[1][2]
CatalystNone (Self-catalyzed by HBA)[1][2]
Temperature120 °C[1]
Reaction Time48 hours[1]
Conversion of HBA~87%[1]
ByproductsNone reported[1]
Reaction OrderSecond order with respect to HBA[1]
Activation Energy44.1 kJ/mol[1]

Experimental Protocols

This section details the methodologies for the self-catalyzed esterification of this compound.

Protocol 1: Synthesis of Methyl 2-Hydroxyisobutyrate

This protocol is based on the findings for the self-catalyzed esterification of this compound with methanol.[1][2]

Materials:

  • This compound (HBA)

  • Methanol (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert gas (Nitrogen or Argon)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

    • Add an excess of methanol. While the specific molar ratio from the primary literature is unavailable, a molar ratio of alcohol to acid in the range of 1.5:1 to 10:1 is common for esterification reactions to drive the equilibrium towards the product.

    • Attach a reflux condenser to the flask.

    • Flush the system with an inert gas, such as nitrogen or argon, to create an inert atmosphere.

  • Reaction:

    • Heat the reaction mixture to 120 °C using a heating mantle with continuous stirring.

    • Allow the reaction to proceed under reflux for 48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Work-up and Purification:

    • After 48 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • The resulting crude product can be purified by distillation under reduced pressure to obtain pure methyl 2-hydroxyisobutyrate.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methanol is flammable and toxic; handle with care.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the self-catalyzed esterification of this compound.

experimental_workflow reagents 1. Reagents (this compound, Methanol) setup 2. Reaction Setup (Round-bottom flask, Reflux condenser) reagents->setup Mixing reaction 3. Reaction (120°C, 48h, Inert Atmosphere) setup->reaction Heating workup 4. Work-up (Cooling, Removal of excess Methanol) reaction->workup purification 5. Purification (Distillation) workup->purification product Pure Methyl 2-Hydroxyisobutyrate purification->product

Caption: Experimental workflow for the synthesis of methyl 2-hydroxyisobutyrate.

Proposed Reaction Mechanism

The self-catalyzed esterification of this compound is proposed to be a second-order reaction with respect to the acid.[1] This suggests that one molecule of the acid acts as a catalyst for the esterification of another molecule.

reaction_mechanism cluster_reactants Reactants HBA1 This compound (Reactant) intermediate Protonated Intermediate HBA1->intermediate Proton Transfer & Nucleophilic Attack HBA2 This compound (Catalyst) HBA2->intermediate Proton Transfer & Nucleophilic Attack MeOH Methanol MeOH->intermediate Proton Transfer & Nucleophilic Attack product Methyl 2-Hydroxyisobutyrate intermediate->product water Water intermediate->water product->HBA2 Catalyst Regeneration

Caption: Proposed mechanism for the self-catalyzed esterification.

References

Synthesis of 2-Hydroxyisobutyric Acid from Acetone Cyanohydrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxyisobutyric acid from acetone cyanohydrin. This compound is a valuable building block in the synthesis of various pharmaceuticals and specialty polymers. The protocols outlined below describe both chemical and enzymatic methods for its preparation, offering flexibility based on available resources and desired product specifications.

Application Notes

This compound serves as a key intermediate in the production of methacrylic acid and its esters, which are monomers for specialty polymers with applications in drug delivery systems and medical devices. In the pharmaceutical industry, the this compound moiety is incorporated into various drug candidates, contributing to their pharmacological activity and pharmacokinetic properties. The synthesis of this compound from acetone cyanohydrin is a well-established industrial process, with ongoing research focused on improving yield, purity, and sustainability through the development of novel catalytic systems.

The choice between chemical and enzymatic synthesis routes depends on several factors. The traditional acid-catalyzed hydrolysis is a robust and high-yielding method, suitable for large-scale production. However, it often requires harsh reaction conditions and can generate significant waste. Enzymatic synthesis, utilizing nitrilases or a combination of nitrile hydratases and amidases, offers a greener alternative, proceeding under mild conditions with high selectivity and reduced environmental impact.[1][2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Acetone Cyanohydrin

This protocol describes the synthesis of this compound via the acid-catalyzed hydrolysis of acetone cyanohydrin.

Materials:

  • Acetone cyanohydrin (98%)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask (500 mL) with reflux condenser

  • Magnetic stirrer and hot plate

  • Ice bath

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 100 mL of deionized water. Place the flask in an ice bath and slowly add 50 mL (92 g, 0.94 mol) of concentrated sulfuric acid with constant stirring.

  • Addition of Acetone Cyanohydrin: Once the acid solution has cooled to below 10 °C, slowly add 50 g (0.59 mol) of acetone cyanohydrin to the stirred solution. The addition should be done dropwise to maintain the temperature below 20 °C.

  • Hydrolysis: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4 hours. The reaction involves the hydrolysis of the nitrile to a carboxylic acid.[3][4][5] The intermediate is an amide, which is subsequently hydrolyzed.

  • Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Extraction: Transfer the cooled reaction mixture to a 1 L separatory funnel. Extract the aqueous solution with dichloromethane (3 x 150 mL). Combine the organic extracts.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes, or by vacuum distillation.

Safety Precautions: Acetone cyanohydrin is highly toxic and can release hydrogen cyanide gas. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Sulfuric acid is highly corrosive. Handle with extreme care.

Protocol 2: Enzymatic Synthesis of this compound

This protocol provides a general procedure for the enzymatic conversion of acetone cyanohydrin to this compound using a nitrilase-containing whole-cell catalyst.[1][2]

Materials:

  • Acetone cyanohydrin (98%)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Nitrilase-producing microbial cells (e.g., Acidovorax facilis)

  • Centrifuge and centrifuge tubes

  • Incubator shaker

  • pH meter

  • Lyophilizer (optional)

Procedure:

  • Catalyst Preparation: Cultivate the nitrilase-producing microorganisms according to standard microbiological procedures. Harvest the cells by centrifugation and wash them with phosphate buffer. The cell paste can be used directly or lyophilized for long-term storage.

  • Enzymatic Reaction: In a temperature-controlled reaction vessel, prepare a suspension of the whole-cell catalyst in 0.1 M phosphate buffer (pH 7.0). The cell concentration will depend on the activity of the nitrilase.

  • Substrate Addition: Slowly add acetone cyanohydrin to the cell suspension to a final concentration of, for example, 100 mM. The reaction is typically carried out at a controlled temperature, for instance, 30 °C, with gentle agitation in an incubator shaker.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of this compound using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration. The supernatant containing the product can be further purified.[1]

  • Purification: The product can be isolated from the aqueous solution by methods such as extraction with an organic solvent after acidification, followed by evaporation of the solvent. Further purification can be achieved by crystallization or chromatography.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound from acetone cyanohydrin under different conditions.

CatalystReactant ConcentrationTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric AcidNot specifiedReflux4High (not specified)General procedure
Acidovorax facilis 72W (Nitrilase)1 M Acetone Cyanohydrin252222[1]
Comamonas testosteroni 5-MGAM-4D (Nitrile hydratase/amidase)1 M Acetone Cyanohydrin25491Patent Example
Rhodococcus rhodochrous (Nitrilase)0.5 M Acetone Cyanohydrin3010>95Patent Example

Visualizations

Signaling Pathways and Workflows

Reaction_Pathway cluster_reactants Reactants cluster_product Product ACH Acetone Cyanohydrin Intermediate Amide Intermediate ACH->Intermediate Hydrolysis Step 1 H2SO4 H2SO4 / H2O HIBA This compound Intermediate->HIBA Hydrolysis Step 2

Caption: Acid-catalyzed hydrolysis of acetone cyanohydrin.

Experimental_Workflow Start Start: Acetone Cyanohydrin + Acid Reaction Hydrolysis Reaction (Reflux) Start->Reaction Cooling Cooling & Quenching Reaction->Cooling Extraction Solvent Extraction Cooling->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Crystallization/Distillation) Evaporation->Purification Product Final Product: This compound Purification->Product

Caption: Experimental workflow for chemical synthesis.

References

Application Notes and Protocols for On-line Cyclic Voltammetry Using 2-HIBA as an Electrolyte

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 2-hydroxyisobutyric acid (2-HIBA) as a supporting electrolyte in on-line cyclic voltammetry (CV) for the detection and quantification of heavy metal ions. 2-HIBA's ability to form stable complexes with metal ions can be leveraged to enhance selectivity and sensitivity in electrochemical analysis.

Introduction

On-line cyclic voltammetry is a powerful electroanalytical technique for real-time monitoring of redox-active species. The supporting electrolyte is a crucial component of the electrochemical cell, providing conductivity and minimizing solution resistance. While inorganic salts are commonly used, organic acids like this compound (2-HIBA) offer the additional advantage of acting as a complexing agent. This can be particularly useful in the analysis of metal ions, where complexation can shift the redox potentials and improve signal resolution in mixtures. 2-HIBA is a water-soluble organic acid that can effectively serve as a background electrolyte for the separation and detection of metal ions.

Physicochemical Properties of 2-HIBA Electrolyte

A 2-HIBA-based electrolyte is suitable for on-line cyclic voltammetry due to its favorable physicochemical properties. Its high solubility in water allows for the preparation of electrolyte solutions with sufficient ionic strength.

PropertyValueReference
Molecular Formula C₄H₈O₃N/A
Molecular Weight 104.10 g/mol N/A
Solubility in Water 1900 g/L (at 22°C)[1]
pKa ~3.72 (at 25°C)[2]

Experimental Setup and On-line Analysis Workflow

An on-line cyclic voltammetry system typically consists of a potentiostat, an electrochemical flow cell with a three-electrode setup (working, reference, and counter electrode), a peristaltic pump for sample and electrolyte delivery, and a data acquisition system.

experimental_workflow cluster_prep System Preparation cluster_online On-line Analysis A Prepare 2-HIBA Electrolyte Solution C Assemble Electrochemical Flow Cell A->C B Prepare Standard Metal Ion Solutions F Introduce Sample/Standard Solution B->F D Pump 2-HIBA Electrolyte (Blank) C->D E Record Blank Voltammogram D->E Equilibrate E->F G Perform On-line Cyclic Voltammetry F->G Mix H Data Acquisition and Analysis G->H

Caption: Experimental workflow for on-line cyclic voltammetry using a 2-HIBA electrolyte.

Detailed Experimental Protocols

Preparation of 2-HIBA Supporting Electrolyte

A 0.1 M 2-HIBA solution is a suitable starting concentration for the supporting electrolyte.

Materials:

  • This compound (≥98% purity)

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • pH meter

Procedure:

  • Weigh 1.041 g of this compound.

  • Dissolve the 2-HIBA in approximately 80 mL of deionized water in a 100 mL volumetric flask.

  • Adjust the pH of the solution. For optimal complexation with many heavy metals, a pH range of 4.0 to 5.0 is recommended. Use a pH meter to monitor the pH and add 0.1 M NaOH dropwise to increase the pH as needed. Given the pKa of 2-HIBA is approximately 3.72, a pH in this range will ensure a significant portion of the acid is in its conjugate base form (2-hydroxyisobutyrate), which is active in complexation.

  • Once the desired pH is reached, bring the solution to a final volume of 100 mL with deionized water.

  • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Deoxygenate the electrolyte solution by purging with high-purity nitrogen or argon for at least 15-20 minutes before use and maintain an inert atmosphere over the solution during the experiment.

On-line Cyclic Voltammetry of Heavy Metal Ions

This protocol describes the simultaneous detection of lead (Pb²⁺) and cadmium (Cd²⁺) as an example. The principles can be adapted for other metal ions.

Instrumentation and Parameters:

  • Working Electrode: Glassy Carbon Electrode (GCE) or Bismuth Film Electrode (BiFE) for enhanced sensitivity.

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Technique: Square Wave Anodic Stripping Voltammetry (SWASV) is recommended for high sensitivity in trace analysis.

  • Deposition Potential: -1.2 V vs. Ag/AgCl

  • Deposition Time: 120 - 300 seconds (to be optimized based on concentration)

  • Equilibration Time: 10 seconds

  • Potential Scan Range: -1.2 V to -0.2 V vs. Ag/AgCl

  • Scan Rate (for CV): 50 - 100 mV/s

  • Square Wave Parameters (for SWASV):

    • Frequency: 25 Hz

    • Amplitude: 25 mV

    • Step Potential: 4 mV

Procedure:

  • Set up the on-line CV system as depicted in the workflow diagram.

  • Pump the deoxygenated 0.1 M 2-HIBA electrolyte through the flow cell until a stable baseline is achieved.

  • Record a blank voltammogram of the 2-HIBA electrolyte to establish the background current and determine the usable electrochemical window. The electrochemical window for an acetate buffer, which is structurally similar, can be as wide as 3.9 V.

  • Introduce a standard solution of Pb²⁺ and Cd²⁺ (e.g., in the range of 10-100 µg/L) into the electrolyte stream using a sample loop or by mixing with the electrolyte solution before pumping.

  • Perform the SWASV measurement by first applying the deposition potential for the specified time to accumulate the metals on the working electrode surface.

  • After the deposition and a brief equilibration period, scan the potential anodically to strip the metals back into the solution, recording the resulting current.

  • Record the voltammogram, which should show distinct peaks for the stripping of Cd²⁺ and Pb²⁺.

  • Between measurements, apply a positive potential (e.g., +0.3 V vs. Ag/AgCl) for a short period (e.g., 60 seconds) to clean the electrode surface.

  • Repeat the measurement with a series of standard solutions to construct a calibration curve.

  • Introduce the unknown sample into the system and record its voltammogram under the same conditions.

  • Determine the concentration of the metal ions in the sample by comparing the peak currents to the calibration curve.

Data Presentation and Analysis

The primary data obtained from the on-line cyclic voltammetry experiment is a voltammogram, a plot of current versus potential. For quantitative analysis, the peak height or area is proportional to the concentration of the analyte.

Table of Expected Peak Potentials for Heavy Metals in 2-HIBA Electrolyte:

Metal IonExpected Stripping Peak Potential (vs. Ag/AgCl)Notes
Cadmium (Cd²⁺)Approximately -0.6 V to -0.8 VThe exact potential may shift depending on the pH and 2-HIBA concentration due to complexation.
Lead (Pb²⁺)Approximately -0.4 V to -0.5 VThe peak should be well-resolved from the cadmium peak.
Copper (Cu²⁺)Approximately -0.1 V to +0.1 VMay require a different potential window for analysis.
Zinc (Zn²⁺)Approximately -1.0 V to -1.2 VMay be close to the hydrogen evolution potential, requiring careful optimization.

Signaling Pathways and Logical Relationships

The detection of metal ions using 2-HIBA as a complexing electrolyte involves a series of interconnected steps that can be visualized as a logical relationship diagram.

logical_relationship Analyte Metal Ions (e.g., Pb²⁺, Cd²⁺) in Sample Complexation Formation of Metal-HIBA Complexes Analyte->Complexation Electrolyte 2-HIBA Electrolyte (Complexing Agent) Electrolyte->Complexation Deposition Electrochemical Reduction and Deposition of Metals on Working Electrode Complexation->Deposition Diffusion to Electrode Stripping Anodic Stripping of Metals Deposition->Stripping Potential Sweep Signal Generation of Faradaic Current (Peak Signal) Stripping->Signal Quantification Quantification based on Peak Current/Area Signal->Quantification

Caption: Logical relationship for metal ion detection using 2-HIBA in stripping voltammetry.

Conclusion

The use of this compound as a supporting electrolyte in on-line cyclic voltammetry offers a promising approach for the sensitive and selective determination of heavy metal ions. The complexing nature of 2-HIBA can be advantageously used to improve the resolution of voltammetric signals. The provided protocols offer a starting point for researchers to develop and optimize their own on-line analytical methods for various applications, including environmental monitoring and quality control in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Biosynthesis of 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the yield of 2-Hydroxyisobutyric acid (2-HIBA) biosynthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during 2-HIBA biosynthesis experiments.

Issue 1: Low or No Yield of 2-HIBA

Potential Cause Suggested Solution
Suboptimal Enzyme Activity The key enzyme, (R)-3-hydroxybutyryl-CoA mutase (RCM), is sensitive to temperature. Ensure the fermentation temperature matches the enzyme's optimal range. For example, the RCM from Bacillus massiliosenegalensis is mesophilic with an optimal temperature of 35°C, while the RCM from Kyrpidia tusciae is thermophilic.[1] Verify the pH of your culture medium; the RCM from B. massiliosenegalensis has a pH optimum of 7.8.[1]
Competition with Polyhydroxybutyrate (PHB) Pathway The precursor for 2-HIBA, (R)-3-hydroxybutyryl-CoA, is also the precursor for the storage polymer PHB.[2][3] This creates a significant metabolic sink. Consider genetic knockouts of key PHB synthesis genes, such as phaC (PHB synthase), to redirect carbon flux towards 2-HIBA.[1][4]
Low Precursor (Acetyl-CoA) Availability The entire pathway begins with the condensation of two acetyl-CoA molecules.[1][4] Ensure your metabolic engineering strategy provides a high intracellular pool of acetyl-CoA. This may involve engineering central carbon metabolism.[5][6]
Inefficient Thioesterase Activity The final step is the cleavage of 2-hydroxyisobutyryl-CoA to 2-HIBA, which is carried out by intracellular thioesterases.[1] If this step is a bottleneck, consider overexpressing a suitable thioesterase to enhance product release.
Degradation of Intermediates In related hydroxy acid pathways, the degradation of keto-acid intermediates (like 2-ketobutyric acid) by native enzymes has been shown to be a major cause of yield loss.[7] While not explicitly documented for the 2-HIBA pathway, consider identifying and knocking out potential competing pathways that might consume pathway intermediates.

Issue 2: Poor Host Strain Performance (Slow Growth, Low Viability)

Potential Cause Suggested Solution
Metabolic Burden from Heterologous Protein Expression Overexpression of the RCM enzyme complex can severely inhibit host metabolism and growth, leading to aberrant cell morphology.[1] Optimize the expression level of the RCM genes by using inducible promoters with varying strengths (e.g., T7 vs. tac) or by using lower-copy-number plasmids.[8][9] Induction at lower temperatures (e.g., 15-25°C) can also improve protein solubility and reduce stress.[9]
Toxicity of 2-HIBA or Intermediates Accumulation of the final product or pathway intermediates may be toxic to the host cells. Characterize the tolerance of your host strain to 2-HIBA. If toxicity is an issue, consider implementing in-situ product removal strategies during fermentation or engineering efflux pumps.
Codon Mismatch The codons used in the heterologous RCM genes may not be optimal for your expression host (e.g., E. coli). This can lead to poor translation and reduced enzyme levels. Synthesize codon-optimized versions of the RCM genes tailored to your specific host strain.[8]
Lack of Cofactor (Coenzyme B12) The RCM enzyme is a cobalamin (coenzyme B12)-dependent mutase.[2][3] Ensure that the host organism can either synthesize coenzyme B12 or that it is adequately supplemented in the culture medium, as E. coli cannot synthesize it de novo.

Frequently Asked Questions (FAQs)

Q1: What is the most common biosynthetic pathway to produce 2-HIBA?

A1: The most prominently researched pathway utilizes the bacterial poly-3-hydroxybutyrate (PHB) overflow metabolism.[1] In this pathway, two molecules of acetyl-CoA are converted to (R)-3-hydroxybutyryl-CoA. Instead of being polymerized into PHB, a heterologously expressed (R)-3-hydroxybutyryl-CoA mutase (RCM) isomerizes it to 2-hydroxyisobutyryl-CoA. This is then hydrolyzed by native thioesterases to yield 2-HIBA.[1][4] This bioisomerization approach is advantageous as it connects to the well-understood PHB metabolism.[2][3]

Q2: Which host organism is best for 2-HIBA production?

A2: Both Escherichia coli and Methylobacterium extorquens AM1 have been successfully engineered for 2-HIBA production.[1][10] M. extorquens AM1 is particularly interesting as it can produce 2-HIBA from methanol, a C1 feedstock.[4][11] The choice of host depends on the desired feedstock and the specific metabolic engineering strategy. When expressing enzymes from different organisms, the host's physiological compatibility is crucial; for example, using a mesophilic RCM in a mesophilic host like M. extorquens AM1 has shown better results than using a thermophilic enzyme.[1]

Q3: How can I measure the concentration of 2-HIBA in my culture supernatant?

A3: The standard method for quantifying 2-HIBA is High-Performance Liquid Chromatography (HPLC).[12][13] For higher sensitivity and specificity, especially in complex media, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[14] A typical HPLC method might use a C18 reverse-phase column with a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid.[12]

Q4: My 2-HIBA titer is high, but the yield from the carbon source is low. How can I improve it?

A4: A low yield suggests that a significant portion of your carbon source is being directed to biomass, CO2, or other byproducts instead of your target molecule. To improve the yield, you should focus on metabolic engineering strategies that redirect carbon flux. This includes:

  • Deleting competing pathways: Knock out genes responsible for the synthesis of major byproducts (e.g., acetate, lactate, ethanol in E. coli) and the competing PHB pathway.[7][15]

  • Optimizing the central metabolism: Engineer pathways to maximize the production of the precursor, acetyl-CoA.

  • Improving cofactor regeneration: Ensure a balanced and sufficient supply of necessary cofactors like NADPH and coenzyme B12.[7]

Q5: What are the key parameters to optimize during fermentation for 2-HIBA production?

A5: Key fermentation parameters to optimize include temperature, pH, aeration, and feeding strategy.

  • Temperature: Must be optimized for both cell growth and the activity of your specific RCM enzyme.[1][16]

  • pH: Should be controlled to maintain optimal enzyme activity (e.g., pH 7.8 for RCM from B. massiliosenegalensis).[1] pH-stat fed-batch cultures can significantly improve titers.[16]

  • Feeding Strategy: A fed-batch strategy where the carbon source (e.g., glucose or methanol) is fed to maintain a low concentration can prevent overflow metabolism to inhibitory byproducts and improve final product titers.[1][11]

Quantitative Data Summary

Table 1: Recombinant Strain Performance for 2-HIBA Production

Host StrainKey Genes ExpressedCarbon SourceFermentation ModeTiter (g/L)Yield (g/g substrate)Reference
M. extorquens AM1RCM from B. massiliosenegalensis JC6MethanolFed-batch2.10.11 (combined 2-HIBA + PHB)[1]
M. extorquens AM1RCM from K. tusciae DSM 2912MethanolFed-batchLower (not specified)Lower (not specified)[1]

Table 2: Kinetic Properties of (R)-3-hydroxybutyryl-CoA Mutase (RCM) Variants

Enzyme SourceTemperature OptimumpH OptimumReference
Bacillus massiliosenegalensis JC635°C (Mesophilic)7.8[1]
Kyrpidia tusciae DSM 291255°C (Thermophilic)7.8[1]

Experimental Protocols

1. Protocol: Fed-Batch Fermentation of Recombinant M. extorquens AM1 for 2-HIBA Production

This protocol is a generalized procedure based on the methods described for 2-HIBA production from methanol.[1][11]

  • 1. Pre-culture Preparation:

    • Inoculate a single colony of the recombinant M. extorquens AM1 strain into 50 mL of minimal medium containing methanol (e.g., 0.5% v/v) and appropriate antibiotics.

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours until the culture reaches a high optical density (OD600 > 2.0).

  • 2. Bioreactor Setup:

    • Prepare a 2-L bioreactor with 1 L of minimal medium.

    • Autoclave the bioreactor and medium. Aseptically add sterile solutions of methanol (to an initial concentration of 0.5% v/v), coenzyme B12 (if required), and antibiotics.

    • Calibrate pH and dissolved oxygen (DO) probes. Set the initial temperature to 30°C and pH to 7.0 (controlled with NH4OH or H3PO4).

  • 3. Inoculation and Batch Phase:

    • Inoculate the bioreactor with the pre-culture to an initial OD600 of approximately 0.1.

    • Run in batch mode, maintaining the temperature at 30°C and pH at 7.0. Maintain DO above 20% by controlling agitation and airflow.

    • Monitor cell growth (OD600) and substrate consumption.

  • 4. Fed-Batch Phase:

    • Once the initial methanol is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

    • Feed a concentrated methanol solution (e.g., 50% v/v) to the bioreactor at a controlled rate to maintain a low level of residual methanol. An automated DO-stat feeding strategy can be employed where the feed is triggered by a rise in DO.

    • If using an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase or after a certain cell density is reached.

  • 5. Sampling and Analysis:

    • Take samples periodically (e.g., every 4-8 hours).

    • Measure OD600 for cell density.

    • Centrifuge a portion of the sample to collect the supernatant. Store the supernatant at -20°C for later analysis.

    • Analyze the supernatant for 2-HIBA and residual methanol concentrations using HPLC.

2. Protocol: Crude Enzyme Assay for (R)-3-hydroxybutyryl-CoA Mutase (RCM)

This protocol is a representative method for determining enzyme activity in cell-free extracts.

  • 1. Preparation of Cell-Free Extract:

    • Harvest cells from a 50 mL culture of your expression strain by centrifugation (e.g., 6,000 x g, 10 min, 4°C).

    • Wash the cell pellet once with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.8).

    • Resuspend the pellet in 2 mL of the same buffer containing a protease inhibitor cocktail.

    • Lyse the cells using sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g, 20 min, 4°C) to pellet cell debris.

    • Carefully transfer the supernatant (cell-free extract) to a new tube. Determine the total protein concentration using a Bradford or BCA assay.

  • 2. Assay Reaction:

    • Set up the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction could include:

      • 100 mM Potassium Phosphate Buffer (pH 7.8)

      • (R)-3-hydroxybutyryl-CoA (substrate, e.g., 1 mM final concentration)

      • Adenosylcobalamin (coenzyme B12, e.g., 50 µM final concentration)

      • Cell-free extract (add a specific amount, e.g., 50 µg of total protein)

    • Initiate the reaction by adding the cell-free extract.

    • Incubate the reaction at the optimal temperature for your enzyme (e.g., 35°C for mesophilic RCM) for a specific time (e.g., 30 minutes).

  • 3. Quenching and Analysis:

    • Stop the reaction by adding a quenching agent, such as an acid (e.g., 10 µL of 1 M HCl) or by heat inactivation.

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Analyze the supernatant for the formation of 2-hydroxyisobutyryl-CoA or its hydrolyzed product, 2-HIBA, using HPLC or LC-MS/MS.

    • Calculate the specific activity as µmol of product formed per minute per mg of protein.

Visualizations

Biosynthesis_Pathway cluster_input Central Metabolism cluster_pathway 2-HIBA Biosynthesis Pathway cluster_output Products cluster_competing Competing Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA PhaB HIBA_CoA 2-Hydroxyisobutyryl-CoA HB_CoA->HIBA_CoA RCM (Coenzyme B12) PHB PHB HB_CoA->PHB PhaC HIBA 2-Hydroxyisobutyric Acid (2-HIBA) HIBA_CoA->HIBA Thioesterase Troubleshooting_Workflow Start Low / No 2-HIBA Yield Check_Enzyme Verify Enzyme Activity (Temp, pH, Cofactor) Start->Check_Enzyme Check_Host Assess Host Strain Health (Growth Rate, Viability) Start->Check_Host Check_Pathway Analyze Byproducts (e.g., PHB, Acetate) Start->Check_Pathway Optimize_Conditions Optimize Fermentation Conditions Check_Enzyme->Optimize_Conditions Suboptimal Optimize_Expression Optimize Protein Expression (Promoter, Codons) Check_Host->Optimize_Expression Poor Growth Engineer_Metabolism Metabolic Engineering (Knockouts, Overexpression) Check_Pathway->Engineer_Metabolism High Byproducts Success Improved Yield Optimize_Conditions->Success Optimize_Expression->Success Engineer_Metabolism->Success

References

Technical Support Center: Isomer Separation of Hydroxybutyric Acids by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the separation of 2-hydroxybutyric acid (2-HB), 3-hydroxybutyric acid (3-HB), and 4-hydroxybutyric acid (4-HB) isomers by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of hydroxybutyric acid isomers challenging?

A1: The hydroxybutyric acid isomers (2-HB, 3-HB, and 4-HB) are small, polar, and structurally similar molecules. This results in similar retention behaviors on traditional reversed-phase HPLC columns, making their separation difficult. Furthermore, 2-HB and 3-HB are chiral and exist as enantiomers (D/L forms), which adds another layer of complexity if their chiral separation is required.[1]

Q2: What is the most common HPLC method for separating these isomers?

A2: Reversed-phase HPLC using a C18 column is a common starting point.[1][2][3][4][5] However, due to the polar nature of the analytes, derivatization is often employed to enhance retention, improve separation, and increase detection sensitivity, especially when using UV or fluorescence detectors.[1][2][3][4][5]

Q3: Is derivatization necessary for the analysis of hydroxybutyric acids?

A3: While not strictly necessary if using a sensitive detector like a mass spectrometer, derivatization is highly recommended for several reasons. It can significantly improve the chromatographic separation of the isomers on standard C18 columns and greatly enhance the sensitivity of detection, particularly for UV or fluorescence detectors.[1][2] For chiral separation of 2-HB and 3-HB enantiomers, chiral derivatization is a common strategy.[1]

Q4: What are the key parameters to control for reproducible separation?

A4: The most critical parameters to control are the mobile phase pH, column temperature, and mobile phase composition.[6][7][8][9][10][11][12] Even minor variations in these parameters can lead to significant shifts in retention times and loss of resolution.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of hydroxybutyric acid isomers.

Problem 1: Poor or No Resolution Between Isomer Peaks

Q: My 2-HB, 3-HB, and 4-HB peaks are co-eluting or have very poor resolution. What should I do?

A: Poor resolution is the most common challenge. Follow this troubleshooting workflow:

PoorResolutionWorkflow start Start: Poor Resolution check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust pH (e.g., lower to 2.5-3.5) to suppress ionization. check_ph->adjust_ph No check_temp Is Column Temperature Optimized? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Systematically vary temperature (e.g., 25°C, 30°C, 35°C, 40°C). check_temp->adjust_temp No check_mobile_phase Is Mobile Phase Composition Appropriate? check_temp->check_mobile_phase Yes adjust_temp->check_mobile_phase adjust_mobile_phase Decrease organic solvent percentage for more retention or try a different organic modifier (e.g., Methanol). check_mobile_phase->adjust_mobile_phase No consider_derivatization Have you considered derivatization? check_mobile_phase->consider_derivatization Yes adjust_mobile_phase->consider_derivatization derivatize Implement a pre-column derivatization protocol to increase hydrophobicity and improve separation. consider_derivatization->derivatize No change_column Consider a different column (e.g., polar-embedded, HILIC, or chiral for enantiomers). consider_derivatization->change_column Yes end Resolution Improved derivatize->end change_column->end

Caption: Troubleshooting workflow for poor isomer resolution.

  • Optimize Mobile Phase pH: The ionization state of the carboxylic acid group is highly dependent on pH.[10][11] Lowering the pH (typically to 2.5-3.5) will suppress ionization, making the molecules less polar and increasing their retention on a reversed-phase column.[11] This can significantly alter the selectivity between the isomers. It is recommended to operate at a pH at least one unit away from the pKa of the analytes.[12]

  • Adjust Column Temperature: Temperature affects selectivity.[6] A change of just a few degrees can sometimes resolve closely eluting peaks.[6] Try running the separation at different temperatures (e.g., 30°C, 35°C, 40°C) to see the effect on resolution.[6][13][14]

  • Modify Mobile Phase Composition: A lower percentage of organic solvent (like acetonitrile or methanol) will increase retention times and may improve separation. If using acetonitrile, consider switching to methanol, as this can change the selectivity.

  • Implement Derivatization: If the above steps are insufficient, derivatization is the next logical step.[1][2][3][4][5] This will increase the hydrophobicity of the molecules, leading to better retention and separation on a C18 column.

Problem 2: Broad or Tailing Peaks

Q: My peaks are broad and/or show significant tailing. What are the potential causes and solutions?

A: Broad or tailing peaks can be caused by several factors:

  • Secondary Interactions: The free silanol groups on the silica backbone of the column can interact with the polar functional groups of the hydroxybutyric acids, causing peak tailing.

    • Solution: Operate at a low pH (e.g., < 3) to suppress the ionization of the silanol groups.[12] Alternatively, use a column with end-capping or a polar-embedded stationary phase.

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.[15]

  • Contamination: A contaminated guard column or analytical column can lead to poor peak shape.

    • Solution: Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.[15]

Problem 3: Retention Time Drift

Q: The retention times for my isomers are not consistent between runs. Why is this happening?

A: Retention time drift is usually due to a lack of stability in the HPLC system or mobile phase.[8][9][15]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 10-15 column volumes is recommended.[9]

  • Mobile Phase Instability:

    • Composition: Inaccurately prepared mobile phase can cause drift. It is best to prepare the mobile phase gravimetrically.[9] If using a gradient, ensure the pump's mixing performance is consistent.[8]

    • pH: Small shifts in mobile phase pH can cause significant changes in retention for these ionizable compounds.[9][10] Ensure your buffer is effective and the mobile phase is fresh.

    • Degassing: Poorly degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and retention time drift.[9]

  • Temperature Fluctuations: Inconsistent column temperature will cause retention times to shift.[6][7][15] Use a column oven to maintain a constant temperature.[14][15]

Quantitative Data and Key Parameters

The separation of these isomers is highly dependent on the specific HPLC conditions. The following tables summarize typical starting conditions and the expected effect of parameter changes.

Table 1: Typical HPLC Starting Conditions (Post-Derivatization)

ParameterTypical ValueNotes
Column C18, 150 mm x 4.6 mm, 5 µmA standard reversed-phase column is often sufficient after derivatization.[1][3][5]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in WaterProvides an acidic pH to suppress ionization.[2][4][16]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks.
Gradient 10-50% B over 20 minutesA gradient is typically required to resolve all isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce backpressure.[6][13]
Injection Vol. 5-20 µLShould be optimized to avoid column overload.
Detection UV/Vis or FluorescenceWavelength depends on the derivatizing agent used.[2][3][4][5]

Table 2: Influence of Key Parameters on Separation

Parameter ChangeExpected Effect on Retention TimeExpected Effect on ResolutionRationale
Increase % Organic DecreaseMay DecreaseAnalytes elute faster, reducing the time for separation to occur.
Decrease % Organic IncreaseMay IncreaseAnalytes are retained longer, providing more opportunity for separation.
Decrease pH (e.g., 4.0 to 2.5) IncreaseLikely to Change/ImproveSuppresses ionization of the carboxylic acid, increasing hydrophobicity and retention on a C18 column. Selectivity between isomers may change significantly.[10][11]
Increase Column Temp. DecreaseMay Increase or DecreaseReduces mobile phase viscosity, leading to faster elution. Can alter selectivity, which may either improve or worsen the resolution of specific isomer pairs.[6][14]

Experimental Protocols

Protocol 1: General HPLC Method for Isomer Separation (with Derivatization)

This protocol assumes a pre-column derivatization step has been performed to add a UV-active or fluorescent tag to the hydroxybutyric acids.

  • HPLC System Preparation:

    • Prepare Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases thoroughly.

    • Install a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Set the column oven temperature to 35°C.

  • Chromatographic Run:

    • Equilibrate the column with 95% A / 5% B for at least 20 minutes at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the derivatized sample.

    • Run a linear gradient from 5% B to 40% B over 25 minutes.

    • Hold at 40% B for 5 minutes.

    • Return to initial conditions (5% B) and equilibrate for 10 minutes before the next injection.

    • Monitor the eluent at the appropriate wavelength for the chosen derivatizing agent.

Protocol 2: Example Derivatization using a Benzofurazan Reagent

This is based on a method for derivatizing D-3-hydroxybutyric acid, which can be adapted for the other isomers.[2][4]

  • Reagent Preparation:

    • Prepare a solution of the derivatizing agent (e.g., NBD-PZ-Val) in a suitable solvent.

    • Prepare a solution of a coupling agent (e.g., HATU) and a base (e.g., DIEA) in an aprotic solvent like acetonitrile.

  • Derivatization Reaction:

    • To 50 µL of the sample containing hydroxybutyric acids, add the derivatizing agent, coupling agent, and base.

    • Vortex the mixture.

    • Incubate the reaction at a specific temperature (e.g., 60°C) for a set time (e.g., 90 minutes).[1]

    • After incubation, cool the reaction mixture and dilute with the initial mobile phase before injection into the HPLC.

Visualizations

FactorsInfluencingSeparation main_goal Successful Isomer Separation sub_mobile_phase Mobile Phase Properties main_goal->sub_mobile_phase sub_column Stationary Phase (Column) main_goal->sub_column sub_conditions Operating Conditions main_goal->sub_conditions sub_analyte Analyte Properties main_goal->sub_analyte ph pH sub_mobile_phase->ph organic_modifier Organic Modifier (% and Type) sub_mobile_phase->organic_modifier buffer Buffer Choice sub_mobile_phase->buffer column_type Column Chemistry (C18, Polar-Embedded, Chiral) sub_column->column_type particle_size Particle Size sub_column->particle_size dimensions Dimensions (L x ID) sub_column->dimensions temperature Temperature sub_conditions->temperature flow_rate Flow Rate sub_conditions->flow_rate derivatization Derivatization sub_analyte->derivatization pka pKa sub_analyte->pka

References

Optimizing fermentation conditions for microbial 2-HIBA production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of 2-hydroxyisobutyric acid (2-HIBA).

Frequently Asked Questions (FAQs)

Q1: Which microbial hosts are suitable for 2-HIBA production?

A1: Several microorganisms have been successfully engineered for 2-HIBA production. The most common hosts include:

  • Corynebacterium glutamicum : Known for its ability to produce high titers of amino acids and other valuable chemicals. It has been engineered to produce 2-HIBA through the shikimate pathway, achieving titers as high as 12.9 g/L.[1]

  • Escherichia coli : A versatile and well-characterized host, often used for its rapid growth and ease of genetic manipulation. Both the shikimate pathway and pathways utilizing polyhydroxybutyrate (PHB) metabolism have been explored in E. coli.

  • Cupriavidus necator : This bacterium is a natural producer of polyhydroxyalkanoates (PHAs) and is a suitable host for 2-HIBA production via the PHB overflow metabolism pathway.

  • Methylobacterium extorquens : A methylotrophic bacterium that can be engineered to produce 2-HIBA from methanol, offering an alternative carbon source.

Q2: What are the main biosynthetic pathways for microbial 2-HIBA production?

A2: There are two primary metabolic routes for producing 2-HIBA in microorganisms:

  • Shikimate Pathway-Derived Production: This pathway is common in hosts like Corynebacterium glutamicum and E. coli. The key steps involve the conversion of chorismate, an intermediate of the shikimate pathway, to 2-HIBA. This typically requires the expression of heterologous enzymes such as isochorismate synthase and isochorismate pyruvate lyase.[1]

  • Polyhydroxybutyrate (PHB) Overflow Metabolism: This pathway is often utilized in hosts like Cupriavidus necator. It involves channeling intermediates from the PHB biosynthesis pathway towards 2-HIBA production. A key enzyme in this pathway is a cobalamin-dependent mutase that converts 3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA.

Q3: What are the typical fermentation conditions for 2-HIBA production?

A3: Optimal fermentation conditions vary depending on the microbial host. However, some general parameters are:

  • Temperature: Typically between 30°C and 37°C.

  • pH: Maintained between 6.5 and 7.2.

  • Aeration: Aerobic conditions are generally required. Dissolved oxygen (DO) levels are often controlled, for instance, above 20%.

  • Media: Defined minimal media, such as CGXII medium for C. glutamicum, are often used. These media contain a primary carbon source (e.g., glucose), a nitrogen source (e.g., ammonium sulfate or urea), phosphate, and essential minerals and vitamins.

Troubleshooting Guides

Issue 1: Low or No 2-HIBA Production

Possible Causes and Solutions in a Question-and-Answer Format:

Q: My engineered strain is growing well, but I'm not detecting any 2-HIBA. What should I check first?

A: A complete lack of production often points to a fundamental issue with your biosynthetic pathway.

  • Verify Gene Expression: Confirm that the heterologous genes required for the 2-HIBA pathway are being expressed. You can use techniques like RT-qPCR to check transcript levels or SDS-PAGE and Western blotting (if your proteins are tagged) to verify protein expression.

  • Enzyme Activity: Even if the proteins are expressed, they may not be active. Consider performing in vitro enzyme assays with cell-free extracts to confirm the activity of key enzymes like isochorismate synthase or the mutase.

  • Plasmid Integrity and Codon Optimization: Verify the sequence of your expression plasmids to ensure there are no mutations. If you are using genes from a different organism, ensure they have been codon-optimized for your production host.

Q: My 2-HIBA titer is significantly lower than expected. What are the likely bottlenecks?

A: Low titers can result from several factors, with precursor availability being a common culprit.

  • Insufficient Precursor Supply: The production of 2-HIBA is dependent on a steady supply of precursors like chorismate (from the shikimate pathway) or acetyl-CoA (for the PHB pathway).

    • For Shikimate Pathway: Consider overexpressing key enzymes in the upstream shikimate pathway, such as a feedback-resistant 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (e.g., a mutant aroG or aroF). Overexpression of transketolase (tktA) can also increase the supply of erythrose-4-phosphate, a key precursor.

    • For PHB Pathway: Enhancing the flux towards acetyl-CoA can be beneficial. This might involve engineering the central carbon metabolism.

  • Metabolic Burden: High-level expression of heterologous proteins can impose a significant metabolic burden on the host, diverting resources away from growth and product formation. Try using promoters of varying strengths to find an optimal balance between enzyme expression and cell health.

  • Sub-optimal Fermentation Conditions: Re-evaluate your fermentation parameters such as pH, temperature, and aeration. These factors can significantly impact enzyme activity and overall metabolic flux.

Issue 2: High Levels of Byproduct Formation

Q: I'm observing significant production of byproducts like acetate and lactate. How can I reduce them?

A: Byproduct formation competes with your desired product for carbon and energy.

  • Gene Knockouts: Identify the key pathways leading to the major byproducts and consider knocking out the relevant genes. For example, in E. coli, deleting ldhA (lactate dehydrogenase) and pta-ackA (phosphotransacetylase-acetate kinase) can reduce lactate and acetate formation, respectively.

  • Process Optimization: Byproduct formation is often linked to overflow metabolism, which can be triggered by high glucose concentrations. Implementing a fed-batch strategy to maintain a controlled, lower glucose level can significantly reduce the formation of overflow metabolites.

  • Oxygen Limitation: Inadequate oxygen supply can lead to the activation of fermentative pathways. Ensure that your aeration and agitation are sufficient to maintain adequate dissolved oxygen levels, especially at high cell densities.

Issue 3: Inconsistent Results Between Batches

Q: I'm getting variable 2-HIBA titers in different fermentation runs, even with the same protocol. What could be the cause?

A: Inconsistent results often stem from subtle variations in experimental conditions.

  • Inoculum Quality: The age and viability of your seed culture can have a significant impact on the subsequent fermentation. Standardize your inoculum preparation procedure, ensuring you use a fresh and healthy culture at a consistent optical density.

  • Media Preparation: Ensure that all media components are accurately weighed and fully dissolved. Variations in the concentration of key nutrients can affect cell growth and productivity.

  • Sterilization: Improper sterilization can lead to contamination, which can compete with your production strain for nutrients and produce inhibitory compounds.

  • Process Control: Small fluctuations in pH, temperature, or dissolved oxygen can lead to different metabolic responses. Ensure your monitoring and control systems are properly calibrated and functioning correctly.

Data Presentation

Table 1: Comparison of 2-HIBA Production in Different Microbial Hosts

Microbial HostBiosynthetic PathwayTiter (g/L)Yield (g/g substrate)Reference
Corynebacterium glutamicumShikimate Pathway12.9Not Reported[1]
Cupriavidus necator H16PHB Overflow7.4Not Reported
Methylobacterium extorquens AM1PHB Overflow2.10.11 (g/g methanol)
Escherichia coliShikimate Pathway3.010.51 (mol/mol glucose)[1]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 2-HIBA Production in E. coli
  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Use the overnight culture to inoculate a larger volume of seed medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 4-6.

  • Bioreactor Setup:

    • Prepare the fermentation medium (a defined minimal medium with glucose as the carbon source) in the bioreactor.

    • Sterilize the bioreactor and medium.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled with the addition of a base like NH4OH or an acid).

    • Control the DO level at a setpoint (e.g., 30%) by cascading agitation speed and air/oxygen flow rate.

    • When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase.

  • Fed-Batch Strategy:

    • Feed a concentrated glucose solution at an exponential rate to maintain a specific growth rate.

    • Induce the expression of the 2-HIBA pathway genes with an appropriate inducer (e.g., IPTG) when the culture reaches a certain cell density (e.g., OD600 of 20-30).

    • Continue the fed-batch fermentation for a predetermined period (e.g., 48-72 hours), collecting samples periodically for analysis.

Protocol 2: Quantification of 2-HIBA by HPLC
  • Sample Preparation:

    • Centrifuge the fermentation broth samples to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An isocratic mobile phase of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typical. A 50:50 mixture can be a starting point.[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[2]

    • Detection: UV detector at a wavelength of 210 nm or 236 nm.[2]

    • Quantification: Prepare a standard curve with known concentrations of 2-HIBA to quantify the concentration in the samples.

Mandatory Visualizations

Shikimate Pathway to2-HIBA Glucose Glucose Chorismate Chorismate Glucose->Chorismate Shikimate Pathway Isochorismate Isochorismate Chorismate->Isochorismate entC (Isochorismate Synthase) Two_HIBA This compound Isochorismate->Two_HIBA pchB (Isochorismate Pyruvate Lyase)

Caption: Biosynthesis of 2-HIBA from glucose via the shikimate pathway.

PHB Pathway to2-HIBA Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA phaA (β-ketothiolase) Three_Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Three_Hydroxybutyryl_CoA phaB (Acetoacetyl-CoA reductase) Two_Hydroxyisobutyryl_CoA 2-Hydroxyisobutyryl-CoA Three_Hydroxybutyryl_CoA->Two_Hydroxyisobutyryl_CoA Mutase Two_HIBA This compound Two_Hydroxyisobutyryl_CoA->Two_HIBA Thioesterase Troubleshooting_Workflow Start Low/No 2-HIBA Production Check_Growth Is the strain growing well? Start->Check_Growth Check_Expression Are pathway genes expressed? Check_Growth->Check_Expression Yes Optimize_Growth Optimize media and growth conditions Check_Growth->Optimize_Growth No Check_Activity Are enzymes active? Check_Expression->Check_Activity Yes Optimize_Expression Verify plasmid/gene sequence Optimize codons/promoters Check_Expression->Optimize_Expression No Check_Precursors Is precursor supply sufficient? Check_Activity->Check_Precursors Yes Assay_Enzymes Perform in vitro enzyme assays Check_Activity->Assay_Enzymes No Engineer_Metabolism Overexpress upstream pathway genes Knockout competing pathways Check_Precursors->Engineer_Metabolism No Success Improved 2-HIBA Titer Check_Precursors->Success Yes Optimize_Growth->Check_Growth Optimize_Expression->Check_Expression Assay_Enzymes->Check_Activity Engineer_Metabolism->Check_Precursors

References

Technical Support Center: Scale-Up of 2-Hydroxyisobutyric Acid (2-HIBA) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2-Hydroxyisobutyric acid (2-HIBA) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (2-HIBA) suitable for scale-up?

A1: The two main routes for 2-HIBA synthesis with scale-up potential are chemical synthesis and biotechnological production.

  • Chemical Synthesis: The most established chemical route is the hydrolysis of acetone cyanohydrin. This method is well-documented and can be implemented with standard chemical processing equipment.

  • Biotechnological Production: This "green" approach often utilizes microbial fermentation to convert renewable feedstocks into 2-HIBA. A promising pathway involves the bioisomerization of 3-hydroxybutyric acid, a common metabolite.[1][2] Other biotechnological routes include the biohydrolysis of acetone cyanohydrin and biooxidation of tert-butanol.[1]

Q2: What are the major challenges when scaling up the chemical synthesis of 2-HIBA from acetone cyanohydrin?

A2: Scaling up the hydrolysis of acetone cyanohydrin presents several challenges:

  • Handling of Toxic Materials: Acetone cyanohydrin is highly toxic and readily decomposes to release hydrogen cyanide gas.[3] Safe handling and containment are critical at larger scales.

  • Exothermic Reaction Control: The hydrolysis reaction can be exothermic, requiring efficient heat removal to prevent runaway reactions and byproduct formation, especially in large reactors.[4]

  • Byproduct Formation: Undesired side reactions can lead to the formation of impurities, complicating purification and reducing the overall yield.

  • Purification: Isolating high-purity 2-HIBA from the reaction mixture, which may contain unreacted starting materials, byproducts, and salts, can be challenging at scale.

Q3: What are the key hurdles in the scale-up of biotechnological 2-HIBA production?

A3: Challenges in scaling up microbial synthesis of 2-HIBA include:

  • Metabolic Pathway Optimization: Ensuring efficient carbon flux through the desired metabolic pathway to maximize 2-HIBA production while minimizing the formation of competing metabolites is crucial.

  • Enzyme Activity and Stability: Maintaining high activity and stability of key enzymes, such as the cobalamin-dependent CoA-carbonyl mutase in the bioisomerization pathway, is essential for a robust process.[1][2]

  • Feedstock Variability and Cost: The cost and consistency of renewable feedstocks can impact the economic viability of the process.

  • Downstream Processing: Recovering and purifying 2-HIBA from a complex fermentation broth presents significant challenges, including cell separation, product extraction, and purification from other organic acids and media components.[5][6]

  • Instability of Intermediates: In the biohydrolysis route, the instability of acetone cyanohydrin at the neutral pH required for enzymatic activity can lead to the formation of inhibitory cyanide.[1]

Troubleshooting Guides

Chemical Synthesis: Acetone Cyanohydrin Hydrolysis
Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield of 2-HIBA Incomplete hydrolysis of acetone cyanohydrin.- Optimize Reaction Time and Temperature: Ensure sufficient reaction time and maintain the optimal temperature for hydrolysis. Monitor reaction progress using techniques like HPLC. - Ensure Adequate Mixing: In larger reactors, inefficient mixing can lead to localized areas of low reagent concentration. Improve agitation to ensure homogeneity.
Decomposition of acetone cyanohydrin.- Strict Temperature Control: The hydrolysis can be exothermic. Implement robust cooling systems to maintain the desired reaction temperature and prevent decomposition to acetone and hydrogen cyanide.[4] - Control pH: Acetone cyanohydrin is unstable in aqueous solutions, with decomposition accelerated by changes in pH. Maintain the recommended pH throughout the reaction.[7]
High Levels of Impurities Formation of byproducts from side reactions.- Control Reaction Temperature: Elevated temperatures can promote the formation of degradation products.[8] - Purity of Starting Materials: Use high-purity acetone cyanohydrin to minimize the introduction of impurities that can lead to side reactions.
Incomplete reaction.- Monitor Reaction Completion: Use in-process controls (e.g., HPLC, GC) to ensure the reaction has gone to completion before workup.
Difficulties in Purification Presence of unreacted starting materials and byproducts.- Optimize Extraction: Perform multiple extractions with a suitable organic solvent to efficiently remove 2-HIBA from the aqueous reaction mixture. - Recrystallization: Develop a robust recrystallization protocol to effectively remove impurities. Experiment with different solvent systems to find the optimal conditions for high purity and yield.
Formation of emulsions during extraction.- Add Brine: Addition of a saturated sodium chloride solution can help to break emulsions. - Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation at a larger scale.
Biotechnological Production: Microbial Fermentation
Problem Potential Cause Troubleshooting Steps & Solutions
Low 2-HIBA Titer Inefficient carbon flux to the 2-HIBA pathway.- Strain Engineering: Optimize the expression of key enzymes in the pathway and knock out competing pathways that divert carbon away from 2-HIBA production. - Media Optimization: Systematically optimize the composition of the fermentation medium, including carbon source, nitrogen source, and essential micronutrients.[9]
Inhibition of key enzymes.- Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit enzyme activity. Implement a fed-batch strategy to maintain substrate levels within an optimal range. - Byproduct Inhibition: Accumulation of inhibitory byproducts can reduce enzyme activity. Investigate and address the source of these byproducts.
Slow Cell Growth or Low Cell Density Suboptimal fermentation conditions.- Optimize pH and Temperature: Determine and maintain the optimal pH and temperature for cell growth and 2-HIBA production. - Improve Aeration and Agitation: Ensure adequate oxygen supply and mixing to support high-density cell cultures.
Nutrient limitation.- Fed-Batch Strategy: Implement a fed-batch feeding strategy to provide a continuous supply of nutrients and avoid limitation during the fermentation process.[10][11]
Inconsistent Batch-to-Batch Performance Variability in inoculum quality.- Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum preparation to ensure consistency in cell density and viability.
Fluctuations in feedstock composition.- Feedstock Analysis: Analyze the composition of each new batch of feedstock to account for any variations that may impact fermentation performance.
Challenges in Downstream Processing Low recovery of 2-HIBA.- Optimize Cell Lysis (if intracellular): If 2-HIBA is produced intracellularly, select and optimize an efficient cell disruption method. - Optimize Extraction/Purification: Systematically evaluate different extraction and chromatography methods to maximize the recovery of 2-HIBA from the fermentation broth.[5][12]
Co-purification of other organic acids.- Selective Chromatography: Develop a selective chromatography method (e.g., ion-exchange, reverse-phase) that can effectively separate 2-HIBA from other structurally similar organic acids.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Acetone Cyanohydrin Hydrolysis

This protocol is a two-step process involving the synthesis of acetone cyanohydrin followed by its hydrolysis to 2-HIBA.

Step 1: Synthesis of Acetone Cyanohydrin (Adapted from Organic Syntheses)[13]

Materials:

  • Sodium cyanide (95% powder)

  • Acetone

  • Sulfuric acid (40%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Prepare a solution of sodium cyanide in water and add acetone.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Once the temperature reaches 15°C, slowly add 40% sulfuric acid over a period of three hours, maintaining the temperature between 10°C and 20°C.

  • After the addition is complete, continue stirring for 15 minutes.

  • Allow the layers to separate. Decant the upper organic layer containing acetone cyanohydrin.

  • Filter the remaining aqueous layer to remove sodium bisulfate and wash the salt with acetone.

  • Combine the filtrate and washings with the aqueous layer and extract three times with diethyl ether.

  • Combine all organic fractions and dry over anhydrous sodium sulfate.

  • Remove the ether and acetone by distillation. The crude acetone cyanohydrin can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis of Acetone Cyanohydrin to this compound

Materials:

  • Crude acetone cyanohydrin

  • Concentrated hydrochloric acid or sulfuric acid

  • Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Caution: This reaction can be exothermic and may release toxic gases. Perform in a well-ventilated fume hood with appropriate safety precautions.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude acetone cyanohydrin.

  • Slowly and carefully add concentrated acid (e.g., hydrochloric acid) to the acetone cyanohydrin while cooling the flask in an ice bath.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to ensure complete hydrolysis. Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts and wash with brine to remove residual acid and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain crude 2-HIBA.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene, water, or a mixture).

Protocol 2: Biotechnological Production of 2-HIBA via Fed-Batch Fermentation

This is a general protocol for the fed-batch fermentation of a genetically engineered microorganism (e.g., E. coli) for 2-HIBA production. Specific parameters will need to be optimized for the particular strain and process.

Materials:

  • Genetically engineered microbial strain for 2-HIBA production

  • Seed culture medium (e.g., LB broth)

  • Batch fermentation medium (defined mineral medium with a starting carbon source)

  • Concentrated feeding medium (containing a high concentration of the carbon source and other necessary nutrients)

  • Antibiotics (if required for plasmid maintenance)

  • Inducer (e.g., IPTG, if using an inducible promoter)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the production strain into a shake flask containing seed culture medium with the appropriate antibiotic.

    • Incubate at the optimal temperature and shaking speed until the culture reaches the mid-exponential growth phase.

  • Bioreactor Setup and Batch Phase:

    • Prepare and sterilize the bioreactor containing the batch fermentation medium.

    • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1-0.2.

    • Maintain the desired temperature, pH (controlled by automated addition of acid/base), and dissolved oxygen (DO) level (controlled by agitation and airflow).

    • Allow the batch culture to grow until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in DO.

  • Fed-Batch Phase:

    • Once the initial carbon source is consumed, initiate the feeding of the concentrated nutrient solution.

    • The feeding rate can be controlled based on various strategies (e.g., exponential feeding to maintain a constant specific growth rate, DO-stat, or pH-stat). An exponential feeding strategy is often used to achieve high cell densities.[14][15]

    • If using an inducible expression system, add the inducer at the appropriate cell density.

  • Harvesting and Downstream Processing:

    • Once the desired 2-HIBA concentration is reached or the fermentation is complete, harvest the culture broth.

    • Cell Separation: Separate the cells from the broth by centrifugation or microfiltration.[5]

    • Product Extraction: If 2-HIBA is secreted into the medium, the cell-free supernatant is processed. If it is intracellular, the cell pellet needs to be subjected to cell disruption.

    • Purification: The clarified broth or cell lysate is then subjected to purification steps such as:

      • Solvent Extraction: Liquid-liquid extraction to selectively recover 2-HIBA.

      • Chromatography: Ion-exchange, reverse-phase, or other chromatography techniques to achieve high purity.[12]

    • Final Formulation: The purified 2-HIBA can be concentrated and crystallized or prepared as a solution.

Data Presentation

Table 1: Comparison of Typical Yields for 2-HIBA Synthesis Routes

Synthesis RouteStarting MaterialTypical Yield (%)Key Challenges
Chemical Synthesis Acetone Cyanohydrin70-90%Handling of toxic materials, byproduct formation, purification.
Biohydrolysis Acetone CyanohydrinModerateInstability of acetone cyanohydrin, cyanide inhibition of enzymes.[1]
Bioisomerization 3-Hydroxybutyric Acid / Renewable FeedstocksVariable (strain and process dependent)Metabolic pathway efficiency, enzyme stability, downstream processing.
Biooxidation tert-ButanolModerateSubstrate cost, potential for enzyme inhibition.

Mandatory Visualizations

experimental_workflow_chemical cluster_synthesis Step 1: Acetone Cyanohydrin Synthesis cluster_hydrolysis Step 2: Hydrolysis to 2-HIBA start Prepare NaCN and Acetone Solution react Add Sulfuric Acid (10-20°C) start->react Cooling separate Phase Separation react->separate extract Ether Extraction separate->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate product1 Crude Acetone Cyanohydrin concentrate->product1 start2 Crude Acetone Cyanohydrin react2 Add Concentrated Acid & Reflux start2->react2 extract2 Solvent Extraction react2->extract2 wash Wash with Brine extract2->wash dry2 Dry Organic Layer wash->dry2 concentrate2 Concentrate dry2->concentrate2 purify Recrystallization concentrate2->purify product2 Pure 2-HIBA purify->product2

Caption: Workflow for chemical synthesis of 2-HIBA.

experimental_workflow_biotech cluster_upstream Upstream Processing cluster_downstream Downstream Processing inoculum Inoculum Preparation batch Batch Fermentation inoculum->batch fed_batch Fed-Batch Fermentation batch->fed_batch Carbon Source Depletion harvest Harvest Broth fed_batch->harvest separation Cell Separation harvest->separation extraction Product Extraction separation->extraction Supernatant/Lysate purification Purification (Chromatography) extraction->purification final_product Pure 2-HIBA purification->final_product

Caption: Workflow for biotechnological production of 2-HIBA.

signaling_pathway_bioisomerization acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Reductase hiba_coa 2-Hydroxyisobutyryl-CoA hydroxybutyryl_coa->hiba_coa CoA-carbonyl mutase phb Polyhydroxybutyrate (PHB) hydroxybutyryl_coa->phb PHB Synthase hiba This compound hiba_coa->hiba Thioesterase

Caption: Bioisomerization pathway for 2-HIBA synthesis.

References

Avoiding byproduct formation in methyl 2-hydroxyisobutyrate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of methyl 2-hydroxyisobutyrate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of methyl 2-hydroxyisobutyrate, providing potential causes and actionable solutions.

Issue 1: Low Yield of Methyl 2-Hydroxyisobutyrate in Esterification of 2-Hydroxyisobutyric Acid

  • Potential Cause 1: Inefficient Catalyst

    • Solution: The choice of acid catalyst is critical. While strong mineral acids like sulfuric acid can be effective, they can also promote side reactions. Consider using solid acid catalysts such as Amberlyst-15 or Nafion NR50, which have shown high conversion rates and offer easier separation from the reaction mixture. For a cleaner reaction, a self-catalyzed approach at elevated temperatures can be employed, which has been shown to produce the desired product with no byproducts, although it may require longer reaction times.

  • Potential Cause 2: Reaction Equilibrium

    • Solution: The esterification reaction is reversible. To drive the reaction towards the product side, it is essential to remove the water formed during the reaction. This can be achieved by azeotropic distillation using a suitable solvent like toluene or by using a Dean-Stark apparatus.

  • Potential Cause 3: Suboptimal Reaction Conditions

    • Solution: Ensure that the reaction temperature and time are optimized for the chosen catalytic system. For instance, with catalysts like Amberlyst-15 and Nafion NR50, a reaction temperature of around 90°C for 6 hours has been reported to give high conversions. For self-catalyzed reactions, a higher temperature of 120°C for 48 hours may be necessary to achieve significant conversion.

Issue 2: Presence of Acetone as a Byproduct

  • Potential Cause: Decomposition of this compound

    • Solution: this compound can decompose into acetone, particularly at high temperatures and in the presence of strong acids like sulfuric acid. To mitigate this, consider using milder catalysts such as organic sulfonic acids or solid acid catalysts. If using sulfuric acid, it is crucial to carefully control the reaction temperature and use the minimum effective concentration of the catalyst.

Issue 3: Formation of Dimethyl Ether

  • Potential Cause: Etherification of Methanol

    • Solution: Strong acid catalysts, especially sulfuric acid, can catalyze the dehydration of methanol to form dimethyl ether, particularly at higher temperatures. To avoid this side reaction, it is recommended to use a milder catalyst or a solid acid catalyst. Additionally, maintaining the reaction temperature at the lower end of the effective range for esterification can help minimize ether formation.

Issue 4: Incomplete Hydrolysis of Acetone Cyanohydrin

  • Potential Cause: Suboptimal Hydrolysis Conditions

    • Solution: The hydrolysis of acetone cyanohydrin to this compound requires careful control of reaction conditions. The reaction is typically carried out in the presence of a strong acid like sulfuric acid. Ensure that the temperature is maintained within the optimal range, as excessively high temperatures can lead to the decomposition of acetone cyanohydrin. It has been noted that for every 10°C increase in hydrolysis temperature, there can be an approximate 1% loss in product yield due to decomposition.

Issue 5: Presence of Formamide or 2-Hydroxyisobutyramide in the Product

  • Potential Cause 1: Incomplete Conversion during Hydrolysis

    • Solution: In the synthesis route starting from acetone cyanohydrin, 2-hydroxyisobutyramide can be formed as an intermediate. If the hydrolysis is not complete, this amide can remain as an impurity. Ensure sufficient reaction time and appropriate acid concentration to drive the hydrolysis to completion.

  • Potential Cause 2: Decomposition of Acetone Cyanohydrin

    • Solution: Acetone cyanohydrin can decompose back to acetone and hydrogen cyanide, especially under acidic conditions and at elevated temperatures. The hydrogen cyanide can then be hydrolyzed to formamide. To minimize this, maintain a lower reaction temperature during hydrolysis and ensure rapid and efficient mixing of the reactants.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for methyl 2-hydroxyisobutyrate?

A1: The two primary synthesis routes are:

  • Direct esterification of this compound with methanol, typically in the presence of an acid catalyst.

  • A multi-step process starting from acetone and sodium cyanide to form acetone cyanohydrin, which is then hydrolyzed to this compound, followed by esterification with methanol.

Q2: What are the common byproducts in the synthesis of methyl 2-hydroxyisobutyrate?

A2: Common byproducts depend on the synthesis route:

  • Esterification of this compound: Acetone (from the decomposition of the starting material) and dimethyl ether (from the etherification of methanol).

  • Acetone cyanohydrin route: Acetone and hydrogen cyanide (from the decomposition of acetone cyanohydrin), which can lead to the formation of formamide. 2-hydroxyisobutyramide can also be present as an intermediate if the hydrolysis is incomplete.

Q3: How can I purify the final methyl 2-hydroxyisobutyrate product?

A3: Purification can be achieved through several methods:

  • Distillation: This is a common method to separate the product from unreacted starting materials and byproducts with different boiling points. For high-purity applications, multiple distillation steps may be necessary.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.

  • Adsorption: Adsorbents like molecular sieves can be used to remove water and other small polar molecules.

  • Antioxidants: The addition of antioxidants like BHT during distillation can prevent the formation of degradation products.

Q4: Are there any catalyst-free methods for the synthesis?

A4: Yes, a self-catalyzed esterification of this compound with methanol has been reported. This method avoids the use of an external catalyst and has been shown to produce methyl 2-hydroxyisobutyrate with no detectable byproducts. However, it typically requires higher temperatures and longer reaction times compared to catalyzed reactions.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Esterification of this compound

CatalystTemperature (°C)Time (h)Conversion of this compound (%)Known Byproducts
Self-catalyzed12048~87None reported[1]
Amberlyst-15906~80-
Nafion NR50906~93-
Sulfuric Acid70-806>97Acetone, Dimethyl Ether

Experimental Protocols

Protocol 1: Self-Catalyzed Esterification of this compound

  • Reactants: this compound and methanol.

  • Procedure: a. In a sealed reactor, mix this compound and methanol. b. Heat the mixture to 120°C. c. Maintain the temperature and stir the reaction mixture for 48 hours. d. After cooling, isolate the product by distillation.

  • Expected Outcome: Approximately 87% conversion of this compound with no significant byproduct formation.[1]

Protocol 2: Esterification using a Solid Acid Catalyst (Amberlyst-15 or Nafion NR50)

  • Reactants and Catalyst: this compound, methanol, and Amberlyst-15 or Nafion NR50.

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine this compound, an excess of methanol, and the solid acid catalyst. b. Heat the mixture to 90°C and maintain reflux with stirring for 6 hours. c. Cool the reaction mixture and separate the catalyst by filtration. d. Remove the excess methanol by rotary evaporation. e. Purify the product by distillation.

  • Expected Outcome: High conversion of this compound (approximately 80% for Amberlyst-15 and 93% for Nafion NR50).

Mandatory Visualization

SynthesisPathways cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Acetone Cyanohydrin Pathway HIA 2-Hydroxyisobutyric Acid HIA_MeOH HIA->HIA_MeOH Decomp Acetone HIA->Decomp Decomposition (High Temp, Strong Acid) MeOH Methanol MeOH->HIA_MeOH Ether Dimethyl Ether MeOH->Ether Etherification (High Temp, Strong Acid) Product1 Methyl 2-Hydroxyisobutyrate HIA_MeOH->Product1 Acid Catalyst (e.g., H2SO4, Solid Acid) or Self-Catalyzed Acetone_start Acetone Acetone_NaCN Acetone_start->Acetone_NaCN NaCN Sodium Cyanide NaCN->Acetone_NaCN ACH Acetone Cyanohydrin Acetone_NaCN->ACH H+ HIA2 2-Hydroxyisobutyric Acid ACH->HIA2 Hydrolysis (H2SO4) ACH_Decomp Acetone + HCN ACH->ACH_Decomp Decomposition (Heat, H2O, Acid/Base) Amide 2-Hydroxyisobutyramide ACH->Amide Incomplete Hydrolysis HIA2_MeOH2 HIA2->HIA2_MeOH2 MeOH2 Methanol MeOH2->HIA2_MeOH2 Product2 Methyl 2-Hydroxyisobutyrate HIA2_MeOH2->Product2 Esterification Formamide Formamide ACH_Decomp->Formamide HCN Hydrolysis

References

Technical Support Center: Refinement of 2-Hydroxyisobutyric Acid Purification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions (FAQs) regarding the purification of 2-Hydroxyisobutyric acid (2-HIBA).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental purification of this compound, presented in a question-and-answer format.

Issue: Low yield of purified this compound.

  • Question: My final yield of 2-HIBA is significantly lower than expected after distillation. What could be the cause?

  • Answer: this compound can decompose at high temperatures. If you are using distillation for purification, it is crucial to minimize the thermal stress on the compound. A patent suggests that keeping the retention time of the methacrylic acid stream containing 2-HIBA in the bottom section of the distillation tower to 48 hours or less can minimize decomposition[1]. Consider using vacuum distillation to reduce the boiling point of 2-HIBA and thus the required temperature.

  • Question: I am losing a significant amount of product during crystallization. How can I improve my yield?

  • Answer: Low yield during crystallization can be due to several factors. Ensure that you are using a minimal amount of hot solvent to dissolve the crude product. The choice of solvent is critical; 2-HIBA should be highly soluble at high temperatures and poorly soluble at low temperatures in the selected solvent. Also, a very rapid cooling process can lead to the formation of small crystals that are difficult to filter, resulting in product loss. A slower cooling rate is generally preferable. Finally, ensure the final cooling temperature is low enough to maximize precipitation.

Issue: The purity of the final product is not satisfactory.

  • Question: After a single purification step, my 2-HIBA is still contaminated with other substances. What should I do?

  • Answer: A single purification step may not be sufficient to remove all impurities, especially if the crude product is highly impure. Depending on the synthesis method, impurities can include water, acetic acid, acrylic acid, acetone, and methacrolein[1]. It is often necessary to employ a multi-step purification process. For example, you could perform an initial extraction to remove the bulk of certain impurities, followed by distillation or crystallization for final polishing.

  • Question: I've tried recrystallization, but my product is still not pure. Are there alternative methods?

  • Answer: If recrystallization is ineffective, it might be because the impurities have similar solubility profiles to 2-HIBA. In such cases, chromatography can be a powerful tool. Reverse-phase High-Performance Liquid Chromatography (HPLC) can be used for both the analysis and preparative separation of 2-HIBA from its impurities[2].

Issue: The final product is discolored.

  • Question: My purified 2-HIBA has a yellowish tint. What causes this and how can I fix it?

  • Answer: Discoloration can be a sign of thermal degradation or the presence of trace impurities. As mentioned, avoiding high temperatures is crucial. If the discoloration persists even with gentle heating, you can try treating your solution with activated carbon before crystallization. Activated carbon can adsorb colored impurities. After a short treatment, the carbon is filtered off, and the purified solution is then crystallized.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common industrial methods for purifying this compound?

    • A1: Distillation and extraction are commonly employed in industrial settings for the purification of 2-HIBA and related compounds[1][3]. Crystallization is also a viable method, particularly for achieving high purity on a smaller scale.

  • Q2: What are some of the known impurities in commercially produced this compound?

    • A2: Depending on the manufacturing process, impurities can include residual starting materials such as acetone, as well as byproducts like acetic acid, acrylic acid, and methacrolein[1].

  • Q3: How can I confirm the purity of my this compound sample?

    • A3: Several analytical techniques can be used. HPLC is a very common and accurate method[2][4]. Gas chromatography (GC) is also suitable, sometimes after converting the acid to a more volatile ester derivative[3]. For structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool[3].

  • Q4: What are the stability and storage recommendations for this compound?

    • A4: this compound is stable under normal conditions[5]. However, it is sensitive to high temperatures, which can cause decomposition[1]. It should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents[5].

  • Q5: What are the primary safety hazards associated with handling this compound?

    • A5: this compound is harmful if swallowed and can cause skin irritation and serious eye damage[5]. It is important to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[5].

Data Presentation

Purification MethodTypical Purity AchievedKey Experimental Considerations
Distillation >99%Minimize retention time at high temperatures to prevent decomposition[1]. Vacuum distillation is recommended.
Crystallization >98% (can be improved by repeated recrystallization)Choice of solvent and controlled cooling rate are critical.
Extraction Variable (often used as an initial purification step)pH of the aqueous phase and choice of organic solvent are key parameters.

Experimental Protocols

Protocol 1: Purification of this compound by Crystallization

  • Solvent Selection: Choose a suitable solvent in which 2-HIBA has high solubility when hot and low solubility when cold. Water or mixtures of organic solvents can be effective[6].

  • Dissolution: In a fume hood, gently heat the selected solvent and dissolve the crude 2-HIBA with stirring until a clear solution is obtained. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven at a mild temperature.

Protocol 2: Purification of this compound by Extraction

  • Dissolution: Dissolve the crude 2-HIBA in water.

  • pH Adjustment: If necessary, adjust the pH of the aqueous solution to be acidic (e.g., pH 2-3) to ensure the 2-HIBA is in its protonated, less water-soluble form.

  • Solvent Extraction: Transfer the aqueous solution to a separatory funnel and add an appropriate volume of an immiscible organic solvent, such as dichloromethane[3].

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to fully separate.

  • Collection of Organic Layer: Drain the lower organic layer (in the case of dichloromethane) into a clean flask.

  • Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process two more times to maximize recovery.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent, and then remove the solvent from the filtrate using a rotary evaporator to yield the purified 2-HIBA.

Mandatory Visualization

purification_workflow cluster_prep Initial Preparation cluster_methods Purification Methods cluster_analysis Analysis and Final Product crude_product Crude 2-HIBA distillation Distillation crude_product->distillation crystallization Crystallization crude_product->crystallization extraction Extraction crude_product->extraction analysis Purity Analysis (HPLC, GC, NMR) distillation->analysis crystallization->analysis extraction->analysis pure_product Pure 2-HIBA analysis->pure_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity discoloration Discoloration start->discoloration check_temp Check for Thermal Decomposition low_yield->check_temp optimize_cryst Optimize Crystallization Conditions low_yield->optimize_cryst multi_step Consider Multi-Step Purification low_purity->multi_step use_chromatography Use Chromatography low_purity->use_chromatography discoloration->check_temp activated_carbon Treat with Activated Carbon discoloration->activated_carbon

Caption: Logical relationships in troubleshooting 2-HIBA purification issues.

References

Technical Support Center: Enhancing the Thermal Stability of 2-Hydroxyisobutyric Acid Polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the thermal stability of 2-hydroxyisobutyric acid (2-HIBA) polymers.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of thermal instability in my 2-HIBA polymer samples?

A1: Thermal instability in 2-HIBA polymers typically manifests as:

  • Discoloration: The polymer may turn yellow or brown upon heating due to thermo-oxidative degradation.[1]

  • Reduced Molecular Weight: Chain scission at elevated temperatures leads to a decrease in polymer chain length.

  • Changes in Mechanical Properties: The polymer may become brittle and lose its strength.[1]

  • Gas Evolution: The release of volatile degradation byproducts.

  • Irregular Melt Flow: Inconsistent viscosity during processing at high temperatures.

Q2: What are the primary mechanisms of thermal degradation in aliphatic polyesters like poly(2-HIBA)?

A2: The thermal degradation of aliphatic polyesters generally proceeds through several mechanisms:

  • Thermo-oxidative Degradation: A radical chain reaction initiated by heat and oxygen, leading to the formation of hydroperoxides that can decompose and cause chain scission.[1][2]

  • Random Chain Scission: Cleavage of the ester linkages in the polymer backbone at elevated temperatures.[3]

  • Hydrolysis: Reaction with residual water, which can be accelerated at higher temperatures.

  • End-group Initiated Degradation: Unstable end-groups can initiate depolymerization or other degradation reactions.

Q3: How can I improve the thermal stability of my 2-HIBA polymers?

A3: Several strategies can be employed to enhance the thermal stability of 2-HIBA polymers:

  • Incorporation of Antioxidants: Adding thermal stabilizers that can scavenge free radicals or decompose hydroperoxides is a highly effective method.[1][4]

  • Copolymerization: Introducing a more thermally stable comonomer into the polymer chain can increase the overall thermal resistance of the material.[5][6]

  • End-Capping: Modifying the polymer end-groups to replace reactive functionalities with more stable ones.

  • Increasing Molecular Weight: Higher molecular weight polymers generally exhibit better thermal stability.[7]

  • Blending with Other Polymers: Creating polymer blends with more stable polymers can improve the thermal properties of the mixture.[8]

  • Incorporation of Nanofillers: Adding nanofillers like nanoclays can enhance thermal stability.[1]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Polymer turns yellow during melt processing. Thermo-oxidative degradation due to reaction with oxygen at high temperatures.1. Incorporate a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) into your formulation.[1] 2. Process the polymer under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. 3. Reduce the processing temperature and/or residence time if possible.
Significant decrease in polymer molecular weight after heating. Random chain scission of the polyester backbone.1. Ensure the polymer is thoroughly dried before heating to minimize hydrolysis. 2. Consider end-capping the polymer to block reactive end-groups that can initiate degradation. 3. Synthesize a higher molecular weight version of the polymer.[7]
Inconsistent results in thermal analysis (TGA/DSC). Presence of impurities, residual catalyst, or monomer.1. Purify the polymer by reprecipitation to remove low molecular weight species and impurities. 2. Ensure complete removal of the polymerization catalyst, as some can promote thermal degradation.
Poor mechanical properties after thermal processing. A combination of chain scission and oxidative degradation.1. Employ a synergistic blend of primary and secondary antioxidants.[1] 2. Investigate copolymerization with a monomer known to enhance mechanical and thermal properties.[5] 3. Consider incorporating nanofillers to improve both mechanical strength and thermal stability.[1]

Data on Thermal Stability Improvement in Aliphatic Polyesters

The following tables summarize quantitative data from studies on related aliphatic polyesters, which can serve as a guide for experiments with 2-HIBA polymers.

Table 1: Effect of Natural Antioxidants on the Thermal Stability of a PLA/P(3,4HB) Blend [4]

Antioxidant Concentration Tonset (°C) Td (°C)
None-284.8353.3
FlavoneNot Specified311.4360.9
Trans-chalconeNot Specified327.0371.6
LigninNot Specified318.7363.4
Tonset: Onset temperature of decomposition; Td: Temperature of maximum weight loss.

Table 2: Effect of Secondary Arylamine Antioxidants on Polyol Ester Lubricant Thermal Stability [9]

Antioxidant Type Effect on High Molecular Weight Product Formation
Hindered PhenolPhenolicDecrease
BisphenolPhenolicDecrease
Phenyl-α-naphthylamine (PAN)Secondary ArylamineSignificant reduction in amount and molecular weight
Phenothiazine (PTZ)Secondary ArylamineGood improvement, nearly equivalent to PAN

Experimental Protocols

Protocol 1: Screening of Antioxidants for Thermal Stabilization

Objective: To determine the effectiveness of different antioxidants in improving the thermal stability of poly(2-HIBA).

Materials:

  • Poly(2-HIBA)

  • Selected primary antioxidants (e.g., Irganox 1010 - a hindered phenol)

  • Selected secondary antioxidants (e.g., Irgafos 168 - a phosphite)

  • Solvent (e.g., Dichloromethane or Chloroform)

  • Petri dishes

  • Vacuum oven

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation of Polymer-Antioxidant Blends: a. Prepare separate solutions of poly(2-HIBA) in a suitable solvent. b. Prepare solutions of each antioxidant at the desired concentration (e.g., 0.1-1.0 wt%). c. Add the antioxidant solutions to the polymer solutions and mix thoroughly. For synergistic effects, combine primary and secondary antioxidant solutions. d. Pour the mixtures into petri dishes and allow the solvent to evaporate slowly in a fume hood. e. Dry the resulting polymer films in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove all residual solvent.

  • Thermal Analysis: a. TGA: Heat a small sample (5-10 mg) of each blend from room temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere. Record the onset of decomposition temperature (Tonset) and the temperature of maximum weight loss (Td). b. DSC: Heat a small sample (5-10 mg) of each blend to determine the glass transition temperature (Tg) and melting temperature (Tm). This can also reveal changes in crystallinity due to the additives.

Expected Outcome: An increase in Tonset and Td in the TGA thermograms for the samples containing antioxidants compared to the pure polymer, indicating improved thermal stability.

Protocol 2: Synthesis of a Thermally Stable 2-HIBA Copolymer

Objective: To synthesize a copolymer of this compound and a more thermally stable comonomer (e.g., lactide) to enhance overall thermal stability.

Materials:

  • This compound derivative suitable for polymerization (e.g., a cyclic dimer)

  • Lactide (L-lactide, D-lactide, or rac-lactide)

  • Initiator (e.g., Tin(II) 2-ethylhexanoate)

  • Dry toluene

  • Methanol

  • Schlenk flask and line

Procedure:

  • Polymerization: a. Dry all glassware in an oven overnight and cool under vacuum. b. In a Schlenk flask under an inert atmosphere, dissolve the 2-HIBA derivative and lactide in dry toluene at the desired molar ratio. c. Add the initiator to the solution. d. Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required reaction time (e.g., 24-48 hours).

  • Purification: a. Cool the reaction mixture to room temperature. b. Precipitate the copolymer by slowly adding the solution to a large volume of cold methanol. c. Filter the precipitate and wash with fresh methanol. d. Dry the purified copolymer in a vacuum oven at 60 °C until a constant weight is achieved.

  • Characterization: a. NMR: Confirm the incorporation of both monomers and determine the copolymer composition. b. GPC: Determine the molecular weight and polydispersity of the copolymer. c. TGA/DSC: Analyze the thermal properties as described in Protocol 1 to compare with the 2-HIBA homopolymer.

Expected Outcome: The resulting copolymer should exhibit a thermal degradation profile that is intermediate between the two homopolymers, ideally with a higher decomposition temperature than the pure poly(2-HIBA).

Visualizations

Experimental_Workflow_for_Antioxidant_Screening cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation P Poly(2-HIBA) Solution Mix Mixing P->Mix A1 Primary Antioxidant Solution A1->Mix A2 Secondary Antioxidant Solution A2->Mix Dry Solvent Evaporation & Vacuum Drying Mix->Dry TGA TGA Analysis Dry->TGA DSC DSC Analysis Dry->DSC Compare Compare Tonset and Td TGA->Compare DSC->Compare Optimal Identify Optimal Antioxidant/Blend Compare->Optimal

Caption: Workflow for screening antioxidants to improve polymer thermal stability.

Stabilization_Strategies_Logic cluster_chemical_modification Chemical Modification cluster_additive_approach Additive Approach cluster_synthesis_control Synthesis Control Start Improve Thermal Stability of Poly(2-HIBA) Copolymerization Copolymerization Start->Copolymerization EndCapping End-Capping Start->EndCapping Antioxidants Add Antioxidants Start->Antioxidants Fillers Incorporate Nanofillers Start->Fillers Blending Blend with Stable Polymers Start->Blending HighMW Increase Molecular Weight Start->HighMW Primary Primary (Radical Scavengers) Antioxidants->Primary Antioxidants->Primary e.g., Hindered Phenols Secondary Secondary (Hydroperoxide Decomposers) Antioxidants->Secondary Antioxidants->Secondary e.g., Phosphites

References

Technical Support Center: Overcoming Low Catalytic Activity in 2-HIBA Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-hydroxyisobutyric acid (2-HIBA) using recombinant enzymes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to low catalytic activity during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific problems you may encounter.

Enzyme Expression and Protein Production

  • Question 1: My recombinant 2-hydroxyisobutyryl-CoA mutase (HCM) expression levels are very low. What can I do?

    Answer: Low expression of recombinant HCM, which consists of the large subunit (HcmA or RcmA) and the small subunit (HcmB or RcmB), is a common issue.[1][2][3] Here are several factors to consider and steps to troubleshoot:

    • Codon Optimization: The codon usage of the host organism (e.g., E. coli) can significantly impact expression levels.[4][5] Synthesizing the genes with codons optimized for your expression host can enhance translation efficiency.

    • Expression Vector and Promoter: Ensure you are using a suitable expression vector with a strong, inducible promoter.[4][5] Low basal activity of the promoter before induction is crucial to prevent the expression of potentially toxic proteins.[4]

    • Host Strain Selection: Different E. coli strains have varying capacities for recombinant protein expression. Consider trying different strains, such as those engineered to enhance the expression of proteins with rare codons or those that promote disulfide bond formation if your protein requires it (though HCM does not).[4][5]

    • Induction Conditions: The concentration of the inducer (e.g., anhydrotetracycline) and the temperature and duration of induction are critical.[1] Lowering the induction temperature can sometimes improve the solubility and proper folding of the protein.[4]

    • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of the recombinant enzyme. For cobalamin-dependent mutases, co-expression of a MeaB-like chaperone has been shown to be beneficial.[2][6]

  • Question 2: The expressed HCM is insoluble and forms inclusion bodies. How can I obtain active, soluble enzyme?

    Answer: The formation of insoluble inclusion bodies is a frequent challenge in recombinant protein production, often due to misfolding.[4][5] Here’s how you can address this:

    • Optimize Expression Conditions: As with low expression, lowering the induction temperature and reducing the inducer concentration can slow down protein synthesis, allowing more time for proper folding.[4]

    • Chaperone Co-expression: Co-expressing chaperones like the DnaK system (DnaK, DnaJ, GrpE) or the GroEL/GroES system can significantly enhance the solubility of recombinant proteins.[7][8]

    • Solubilization and Refolding: If inclusion bodies have already formed, they can be isolated, solubilized using denaturants (e.g., urea or guanidine hydrochloride), and then refolded into an active conformation.[8] This process often requires careful optimization of buffer conditions, pH, and the rate of denaturant removal.

Enzyme Activity and Assay Conditions

  • Question 3: My purified HCM shows very low or no catalytic activity. What are the possible reasons?

    Answer: Low or absent activity of purified HCM can stem from several factors, particularly related to its nature as a cobalamin-dependent enzyme.

    • Missing Cofactor (Coenzyme B12): HCM is a coenzyme B12-dependent mutase.[6][9][10] Ensure that you are adding coenzyme B12 (adenosylcobalamin) to your reaction mixture. The enzyme will be inactive without it.

    • Enzyme Inactivation: Cobalamin-dependent enzymes can become inactivated through oxidation of the cobalt ion in the cofactor.[11][12] This inactive form needs to be reactivated.

    • Improper Assembly of Subunits: HCM consists of two subunits (HcmA and HcmB) that must assemble correctly to be active.[1][3] Ensure that both subunits are present in equimolar amounts during the assay.[13]

    • Suboptimal Assay Conditions: The pH, temperature, and buffer composition of your assay are critical for optimal enzyme activity.[1]

    • Substrate Specificity: Ensure you are using the correct substrate. While HCM can isomerize 2-hydroxyisobutyryl-CoA, some mutases show a preference for specific stereoisomers of 3-hydroxybutyryl-CoA.[3][6][14]

  • Question 4: How can I reactivate my inactive HCM?

    Answer: Inactivation of cobalamin-dependent enzymes often involves the oxidation of the active Co(I) or Co(II) state to an inactive Co(II) or Co(III) state.[11][12] Reactivation typically requires a reducing agent and a methyl donor. While the specific in vitro reactivation protocol for every HCM is not universally detailed, the general principle for cobalamin-dependent enzymes involves:

    • Reduction: An electron is supplied by a reducing agent, such as flavodoxin, to reduce the cobalt ion.[11][12]

    • Remethylation: A methyl group is transferred from a donor, like S-adenosyl-L-methionine (AdoMet), to the reduced cobalt ion.[11][12]

    In a practical laboratory setting, ensuring a reducing environment during purification and the assay (e.g., by including DTT or β-mercaptoethanol) and providing all necessary cofactors can help maintain the enzyme in its active state.

Quantitative Data Summary

The following tables summarize key quantitative data for different 2-hydroxyisobutyryl-CoA mutases.

Table 1: Optimal Reaction Conditions for HCM Activity

Enzyme SourceOptimal pHOptimal Temperature (°C)Required CofactorsReference
Kyrpidia tusciae DSM 29127.855Coenzyme B12, MgCl₂[1]
Bacillus massiliosenegalensis JC67.835Coenzyme B12, MgCl₂[13]
Aquincola tertiaricarbonis L1086.630Coenzyme B12[2][3]

Table 2: Kinetic Parameters of Selected 2-Hydroxyisobutyryl-CoA Mutases

Enzyme SourceSubstrateKm (mM)kcat (s-1)Reference
Bacillus massiliosenegalensis2-hydroxyisobutyryl-CoA-0.29 ± 0.01[15]
Bacillus massiliosenegalensisL-lactyl-CoA0.14 ± 0.090.03 ± 0.01[15]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant HCM

This protocol is a general guideline based on methods for expressing and purifying Strep-tagged HCM subunits from E. coli.[1]

Materials:

  • E. coli expression strain (e.g., TOP10) transformed with expression vectors for HcmA and HcmB subunits.

  • Luria-Bertani (LB) medium with appropriate antibiotic (e.g., 100 mg/L ampicillin).

  • Inducer (e.g., 200 µg/L anhydrotetracycline).

  • Tris buffer (100 mM Tris-HCl, pH 7.0).

  • Strep-Tactin affinity chromatography column.

  • Washing buffer (100 mM Tris-HCl, pH 7.0).

  • Elution buffer (100 mM Tris-HCl, pH 7.0, containing 2.5 mM desthiobiotin).

  • Conservation buffer (50 mM potassium phosphate, 10% glycerol, pH 7.4).

Procedure:

  • Inoculate a starter culture of the transformed E. coli strain in LB medium with antibiotic and grow overnight.

  • Inoculate a larger culture with the overnight culture and grow at 30°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5.

  • Induce protein expression by adding the inducer and continue to grow for 3 hours at 30°C.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in Tris buffer and lyse the cells (e.g., by sonication or using a mixer mill with glass beads).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Strep-Tactin affinity column equilibrated with washing buffer.

  • Wash the column with at least 20 column volumes of washing buffer.

  • Elute the purified HCM subunits with elution buffer.

  • Concentrate the eluted protein fractions and exchange the buffer to the conservation buffer for storage.

Protocol 2: In Vitro Activity Assay for HCM

This protocol describes a method to determine the catalytic activity of purified HCM by measuring the conversion of 2-hydroxyisobutyryl-CoA to 3-hydroxybutyryl-CoA using HPLC.[1][13]

Materials:

  • Purified HcmA and HcmB subunits.

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM Tris, 10% glycerol, pH 7.8).

  • Coenzyme B12 solution (e.g., 800-833 µM).

  • MgCl₂ solution (e.g., 1-10 mM).

  • Substrate solution (2-hydroxyisobutyryl-CoA).

  • Stop solution (100 mM acetate buffer, pH 3.5).

  • HPLC system with a C18 column.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, coenzyme B12, and MgCl₂.

  • Add the purified HcmA and HcmB subunits to the reaction mixture in equimolar amounts and incubate for 5 minutes at the optimal temperature (e.g., 35°C or 55°C).

  • Initiate the reaction by adding the substrate, 2-hydroxyisobutyryl-CoA.

  • At specific time points, take aliquots of the reaction mixture and add them to the stop solution to terminate the reaction.

  • Incubate the stopped reaction at 60°C for 5 minutes.

  • Analyze the samples by HPLC to quantify the amount of substrate consumed and product formed.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low HCM Activity

TroubleshootingWorkflow Start Low/No 2-HIBA Production CheckExpression Check Protein Expression Start->CheckExpression CheckActivity Check Enzyme Activity CheckExpression->CheckActivity Good Expression OptimizeExpression Optimize Expression Conditions (Codon, Vector, Host, Induction) CheckExpression->OptimizeExpression Low/No Expression RefoldProtein Solubilize & Refold Inclusion Bodies CheckExpression->RefoldProtein Insoluble Protein OptimizeAssay Optimize Assay Conditions (pH, Temp, Cofactors) CheckActivity->OptimizeAssay Low Activity ReactivateEnzyme Reactivate Inactive Enzyme CheckActivity->ReactivateEnzyme No Activity Success Successful 2-HIBA Synthesis CheckActivity->Success High Activity OptimizeExpression->CheckExpression RefoldProtein->CheckActivity OptimizeAssay->CheckActivity ReactivateEnzyme->CheckActivity

Caption: A logical workflow for diagnosing and resolving issues leading to low 2-HIBA yield.

Diagram 2: Key Steps in the Enzymatic Synthesis of 2-HIBA

HIBASynthesisPathway cluster_cell Host Cell Precursor 3-Hydroxybutyryl-CoA (from central metabolism) HCM Recombinant HCM (HcmA + HcmB + Coenzyme B12) Precursor->HCM Product_CoA 2-Hydroxyisobutyryl-CoA HCM->Product_CoA Hydrolysis Thioesterase (endogenous or recombinant) Product_CoA->Hydrolysis FinalProduct 2-HIBA Hydrolysis->FinalProduct

Caption: The enzymatic pathway for the conversion of 3-hydroxybutyryl-CoA to 2-HIBA.

References

Technical Support Center: Optimization of Mobile Phase for 2-HIBA Separation by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase for the separation of 2-hydroxyisobutyric acid (2-HIBA) by reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the analysis of 2-HIBA on a C18 column?

A typical starting mobile phase for the separation of the polar compound this compound on a C18 column is a mixture of a buffered aqueous phase and an organic modifier. A common starting point is a mobile phase consisting of a low pH aqueous buffer, such as phosphate or formate, and acetonitrile or methanol as the organic modifier. For acidic compounds like 2-HIBA, it is crucial to maintain the mobile phase pH below the pKa of the analyte to ensure it is in its neutral, less polar form, which promotes retention on the non-polar stationary phase.[1][2][3]

Q2: Why is the pH of the mobile phase so critical for the separation of 2-HIBA?

The pH of the mobile phase is a critical parameter because 2-HIBA is a carboxylic acid and, therefore, an ionizable compound.[1][2] The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their ionization state.[1][2][4] By adjusting the mobile phase pH to be at least 2 pH units below the pKa of 2-HIBA, the equilibrium is shifted towards the protonated, non-ionized form of the acid. This uncharged form is more hydrophobic and will have a stronger interaction with the non-polar C18 stationary phase, leading to increased retention and improved peak shape.[1][2][3] Conversely, at a pH above its pKa, 2-HIBA will be in its ionized (deprotonated) form, which is highly polar and will have very little retention on a C18 column, potentially eluting with the solvent front.[1][2]

Q3: What are the most common organic modifiers used, and how do they affect the separation?

The most common organic modifiers in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH). The primary role of the organic modifier is to control the elution strength of the mobile phase. Increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of 2-HIBA, as it increases the mobile phase's eluotropic strength, causing the analyte to elute faster.[5] Acetonitrile is generally a stronger eluting solvent than methanol for many compounds. The choice between acetonitrile and methanol can also affect the selectivity of the separation, meaning it can change the relative retention of different components in a mixture.

Q4: Can I use a 100% aqueous mobile phase for the analysis of 2-HIBA?

While 2-HIBA is a very polar compound, using a 100% aqueous mobile phase with a standard C18 column can be problematic. This is due to a phenomenon known as "phase collapse" or "dewetting," where the highly aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, leading to a dramatic loss of retention and poor peak shape.[6] It is generally recommended to use a small percentage of organic modifier (e.g., 5-10%) in the mobile phase to prevent this from happening. Alternatively, specialized "aqueous stable" C18 columns are designed to be compatible with highly aqueous mobile phases.

Q5: How can I improve the peak shape of 2-HIBA?

Poor peak shape for acidic compounds like 2-HIBA, particularly peak tailing, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. To improve peak shape, consider the following:

  • Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of both the 2-HIBA and the acidic silanol groups, minimizing undesirable ionic interactions and reducing peak tailing.[1][3]

  • Buffer Concentration: Using an adequate buffer concentration (typically 10-50 mM) helps to maintain a stable pH and can improve peak symmetry.

  • Choice of Column: Using a high-purity silica column with good end-capping can reduce the number of accessible silanol groups.

  • Sample Solvent: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion.

Troubleshooting Guides

This section provides solutions to common problems encountered during the RP-HPLC analysis of 2-HIBA.

Problem 1: Poor Retention (2-HIBA elutes too early, near the void volume)
Possible Cause Solution
Mobile phase pH is too high 2-HIBA is ionized and highly polar. Lower the pH of the aqueous portion of the mobile phase to at least 2 pH units below the pKa of 2-HIBA (pKa ≈ 3.8) to ensure it is in its neutral form. A pH of 2.5-3.0 is a good starting point.[1][2]
Organic modifier concentration is too high The mobile phase is too strong, causing rapid elution. Decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase.
"Phase collapse" of the C18 column If using a highly aqueous mobile phase (>95% water), the stationary phase may have dewetted. Ensure a minimum of 5-10% organic modifier is present in the mobile phase or switch to an aqueous-compatible C18 column.[6]
Incorrect column installation Ensure the column is installed in the correct flow direction.
Problem 2: Peak Tailing
Possible Cause Solution
Secondary interactions with residual silanols The acidic nature of 2-HIBA can lead to interactions with active silanol groups on the column packing. Lowering the mobile phase pH (e.g., to 2.5-3.5) will suppress silanol ionization and reduce tailing.[1][3]
Insufficient buffer capacity The buffer concentration may be too low to maintain a consistent pH at the column surface. Increase the buffer concentration (e.g., to 25-50 mM).
Column contamination Basic compounds from previous injections may have adsorbed to the stationary phase. Flush the column with a strong solvent wash sequence.
Sample overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Problem 3: Peak Fronting
Possible Cause Solution
Sample solvent stronger than mobile phase The sample is dissolved in a solvent that is a stronger eluent than the mobile phase. This causes the analyte band to spread at the head of the column. Dissolve the sample in the mobile phase or a weaker solvent.
Column overload Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting. Dilute the sample.
Column void A void or channel has formed at the inlet of the column. Reverse the column and flush with a strong solvent (if the manufacturer allows). If the problem persists, the column may need to be replaced.
Problem 4: Split Peaks
Possible Cause Solution
Partially blocked column frit Particulates from the sample or mobile phase may be blocking the inlet frit of the column. Reverse-flush the column (if permissible). Use an in-line filter to protect the column.
Sample solvent incompatibility The sample solvent is not miscible with the mobile phase, causing the sample to precipitate upon injection. Ensure the sample solvent is compatible with the mobile phase.
Co-elution with an impurity Another compound is eluting at a very similar retention time. Optimize the mobile phase composition (e.g., change the organic modifier or pH) to improve resolution.
Problem 5: Drifting Retention Times
Possible Cause Solution
Inadequate column equilibration The column is not fully equilibrated with the mobile phase between injections, especially during gradient elution. Increase the equilibration time.
Changes in mobile phase composition The mobile phase composition is changing over time due to evaporation of the more volatile organic component or degradation of additives. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature fluctuations The column temperature is not stable. Use a column oven to maintain a constant temperature.
Pump performance issues The HPLC pump is not delivering a consistent flow rate or mobile phase composition. Check for leaks and perform pump maintenance.

Data Presentation

The following table provides representative data on how changes in mobile phase composition can affect the retention time and peak shape of 2-HIBA. Note: This data is illustrative and actual results may vary depending on the specific HPLC system, column, and other experimental conditions.

Table 1: Effect of Mobile Phase Composition on 2-HIBA Separation

Mobile Phase Composition (Aqueous:Acetonitrile)Mobile Phase pHRetention Time (min)Peak Asymmetry (As)
95:52.88.21.1
90:102.85.51.2
85:152.83.81.3
90:103.84.21.8
90:104.82.52.5

Asymmetry factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest peak tailing.

Experimental Protocols

Protocol 1: Standard RP-HPLC Method for 2-HIBA Analysis

This protocol provides a starting point for the separation of 2-HIBA. Optimization may be required based on the specific sample matrix and desired resolution.

1. Materials and Reagents:

  • This compound (2-HIBA) standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Phosphoric acid (H₃PO₄) or Formic acid (for MS compatibility)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Aqueous Phase (A): Prepare a 20 mM phosphate buffer. Add phosphoric acid to HPLC-grade water to adjust the pH to 2.8. Filter through a 0.45 µm membrane filter.

  • Organic Phase (B): HPLC-grade acetonitrile.

  • Mobile Phase: Premix the aqueous and organic phases in the desired ratio (e.g., 90:10 v/v for initial runs). Degas the mobile phase using sonication or helium sparging.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 90:10 (v/v) 20 mM Phosphate Buffer (pH 2.8) : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

4. Sample Preparation:

  • Prepare a stock solution of 2-HIBA in the mobile phase.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the samples and standards.

  • Integrate the peak corresponding to 2-HIBA to determine retention time and peak area.

Mandatory Visualizations

Diagram 1: General Workflow for RP-HPLC Method Development for 2-HIBA

hplc_workflow cluster_prep Preparation cluster_analysis Analysis & Optimization start Define Analytical Goal (e.g., Quantify 2-HIBA) col_select Select C18 Column start->col_select mp_prep Prepare Mobile Phase (Aqueous Buffer + Organic) col_select->mp_prep sample_prep Prepare Sample and Standards mp_prep->sample_prep initial_run Initial Chromatographic Run sample_prep->initial_run eval Evaluate Results (Retention, Peak Shape, Resolution) initial_run->eval optimize Optimize Mobile Phase (pH, % Organic, Buffer) eval->optimize Not Acceptable validate Method Validation eval->validate Acceptable optimize->initial_run

Caption: Workflow for developing an RP-HPLC method for 2-HIBA analysis.

Diagram 2: Troubleshooting Logic for Poor Peak Shape of 2-HIBA

peak_shape_troubleshooting start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_ph Is Mobile Phase pH < pKa of 2-HIBA (e.g., < 3.8)? start->check_ph adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph No check_solvent Is Sample Solvent Weaker Than Mobile Phase? check_ph->check_solvent Yes adjust_ph->start change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent No check_load Is Sample Overloaded? check_solvent->check_load Yes change_solvent->start dilute_sample Dilute Sample or Reduce Injection Volume check_load->dilute_sample Yes check_column Inspect Column (Contamination, Void) check_load->check_column No dilute_sample->start clean_column Clean or Replace Column check_column->clean_column Yes end Good Peak Shape check_column->end No clean_column->start

Caption: A logical approach to troubleshooting poor peak shape for 2-HIBA.

References

Technical Support Center: Enhancing 2-HIBA Production in Methylobacterium extorquens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of 2-hydroxyisobutyric acid (2-HIBA) in engineered Methylobacterium extorquens. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and troubleshooting common issues encountered during the production of this valuable precursor for pharmaceuticals and polymers.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway for 2-HIBA production in engineered Methylobacterium extorquens?

A1: The production of 2-HIBA in engineered M. extorquens leverages the native poly-3-hydroxybutyrate (PHB) overflow metabolism.[1][2] In this pathway, acetyl-CoA is converted to (R)-3-hydroxybutyryl-CoA.[2] A heterologously expressed (R)-3-hydroxybutyryl coenzyme A (CoA)-specific coenzyme B12-dependent mutase (RCM) then isomerizes (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, which is subsequently hydrolyzed to 2-HIBA.[1][2][3]

Q2: Why is Methylobacterium extorquens a suitable host for 2-HIBA production from methanol?

A2: M. extorquens is a methylotroph, meaning it can utilize single-carbon compounds like methanol as its sole source of carbon and energy.[4] Its native metabolism includes the ethylmalonyl-CoA (EMC) pathway, which naturally produces the precursor (R)-3-hydroxybutyryl-CoA.[2] Furthermore, M. extorquens endogenously synthesizes coenzyme B12, a necessary cofactor for the RCM enzyme, making it an ideal chassis for this bioconversion.[2]

Q3: Which RCM enzyme should I use for optimal 2-HIBA production?

A3: Studies have shown that the choice of the RCM enzyme significantly impacts 2-HIBA titers. While RCM enzymes from both Kyrpidia tusciae (thermophilic) and Bacillus massiliosenegalensis (mesophilic) have been successfully expressed in M. extorquens, the mesophilic RCM from B. massiliosenegalensis (RCMBmas) has demonstrated substantially higher 2-HIBA titers and biomass yields under typical cultivation temperatures (e.g., 30°C).[2] This is likely due to better compatibility with the host's metabolism and higher specific activity at this temperature.[2]

Q4: What are the typical yields and titers of 2-HIBA that can be expected?

A4: In fed-batch bioreactor experiments using recombinant M. extorquens AM1 expressing the RCM from B. massiliosenegalensis, 2-HIBA titers of up to 2.1 g/L have been achieved.[2] The maximal combined yield of 2-HIBA and the byproduct PHB from methanol has been reported to be around 0.11 g/g.[5]

Q5: How can I quantify the concentration of 2-HIBA in my fermentation broth?

A5: The concentration of 2-HIBA in the culture supernatant can be quantified using High-Performance Liquid Chromatography (HPLC) with refractive index detection.[6] A common method involves separation on a Nucleogel Ion 300 OA column with a dilute sulfuric acid eluent.[6] For more sensitive and specific quantification, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) methods can also be developed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no 2-HIBA production Inefficient RCM enzyme activity: The heterologously expressed RCM may have low specific activity or be poorly expressed.- Verify RCM expression: Use SDS-PAGE and Western blotting to confirm the presence of the RCM protein. - Perform enzyme assays: Measure the specific activity of the RCM in crude cell extracts to confirm its functionality.[2] - Codon optimization: Ensure the RCM gene sequence is optimized for expression in M. extorquens.
Sub-optimal fermentation conditions: Incorrect pH, temperature, or nutrient limitations can hinder production.- Optimize pH and temperature: The optimal pH for RCM activity is around 7.8, and the cultivation temperature should be suitable for the chosen RCM (e.g., 30°C for the mesophilic enzyme).[6] - Ensure nitrogen limitation: 2-HIBA production is linked to the PHB overflow metabolism, which is typically induced under nitrogen limitation with excess carbon.[2]
Inhibition of cell growth after expressing the RCM enzyme Toxicity of the heterologous protein: Overexpression of a foreign protein can place a metabolic burden on the host, leading to growth inhibition.[5]- Use a weaker or inducible promoter: This can reduce the metabolic load on the cells. - Screen different RCM variants: As observed with RCM from K. tusciae, some enzymes can have a more severe negative impact on host physiology.[2]
Cessation of 2-HIBA production after the exponential growth phase Downregulation of key metabolic genes: Key genes involved in methanol utilization and the PHB pathway, such as methanol dehydrogenase and acetoacetyl-CoA reductase, can be strongly downregulated after the exponential growth phase.[7]- Investigate alternative promoters: Use promoters that remain active during the stationary phase to drive the expression of key pathway genes. - Fed-batch strategy optimization: Maintain a controlled methanol feed to sustain metabolic activity for a longer duration.
Methanol toxicity High concentrations of methanol are toxic to M. extorquens. The optimal growth is typically observed at around 1% (v/v) methanol.[8]- Maintain a low methanol concentration: In fed-batch fermentations, use a controlled feeding strategy to keep the methanol concentration at a non-toxic level, for example, around 1.4 g/L.[4][9] - Adaptive laboratory evolution: Evolve strains with increased tolerance to higher methanol concentrations.[8]
Inconsistent growth and product formation Sub-optimal growth medium: The composition of the growth medium can significantly impact the growth rate and consistency of M. extorquens.- Use an optimized medium: A medium with a PIPES buffer and citrate as a chelator (MP medium) has been shown to support faster and more consistent growth compared to media with EDTA.[1][2]

Data Presentation

Table 1: Comparison of 2-HIBA Production with Different RCM Enzymes in M. extorquens AM1

RCM Origin2-HIBA Titer (g/L)Biomass Yield (g/g methanol)Reference
Bacillus massiliosenegalensis2.1~0.35[2]
Kyrpidia tusciae0.4~0.15[2]

Table 2: Key Fermentation Parameters for 2-HIBA Production

ParameterValueReference
Cultivation Temperature30°C[2]
pHMaintained at 6.8[10]
Initial Nitrogen ((NH4)2SO4)5 g/L[2]
Methanol FeedAdjusted to maintain excess carbon[2]

Experimental Protocols

Protocol 1: Construction of Recombinant M. extorquens for 2-HIBA Production
  • Gene Synthesis and Codon Optimization: Synthesize the gene encoding the (R)-3-hydroxybutyryl-CoA mutase (RCM) from the selected organism (e.g., Bacillus massiliosenegalensis). Optimize the codon usage for expression in Methylobacterium extorquens.

  • Vector Construction: Clone the codon-optimized RCM gene into a suitable broad-host-range expression vector, such as pBBR1MCS-3, under the control of a suitable promoter.

  • Transformation: Transform the expression vector into Methylobacterium extorquens AM1 competent cells via electroporation or conjugation.

  • Selection and Verification: Select for positive transformants on appropriate antibiotic-containing minimal medium plates. Verify the presence of the insert by colony PCR and plasmid sequencing.

Protocol 2: Fed-Batch Fermentation for 2-HIBA Production
  • Inoculum Preparation: Grow a pre-culture of the recombinant M. extorquens strain in a minimal medium with methanol as the carbon source to the late exponential phase.

  • Bioreactor Setup: Prepare a bioreactor with a defined minimal medium containing an initial amount of methanol and a limiting amount of a nitrogen source (e.g., 5 g/L (NH4)2SO4).

  • Inoculation: Inoculate the bioreactor with the pre-culture to a starting OD600 of approximately 0.1.

  • Fermentation Conditions: Maintain the temperature at 30°C and the pH at 6.8. Provide adequate aeration and agitation.

  • Fed-Batch Feeding: Once the initial methanol is consumed (indicated by a sharp increase in dissolved oxygen), start a continuous or intermittent feed of a concentrated methanol solution to maintain a slight excess of the carbon source.

  • Nitrogen Limitation: The depletion of the nitrogen source will induce the PHB overflow metabolism and, consequently, 2-HIBA production.

  • Sampling: Periodically take samples to measure cell density (OD600), and analyze the supernatant for 2-HIBA and residual methanol concentrations, and the cell pellet for PHB content.

Protocol 3: Quantification of 2-HIBA by HPLC
  • Sample Preparation: Centrifuge the fermentation broth sample to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC System: Use an HPLC system equipped with a refractive index detector.

  • Chromatographic Conditions:

    • Column: Nucleogel Ion 300 OA (or equivalent)

    • Mobile Phase: 0.01 N H2SO4

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

  • Standard Curve: Prepare a series of 2-HIBA standards of known concentrations in the fermentation medium to generate a standard curve for quantification.

  • Analysis: Inject the prepared sample and standards into the HPLC system and determine the 2-HIBA concentration in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

G cluster_0 Methanol Metabolism cluster_1 2-HIBA Production Pathway Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde Formate Formate Formaldehyde->Formate Serine Cycle Serine Cycle Formate->Serine Cycle AcetylCoA AcetylCoA Serine Cycle->AcetylCoA Assimilation AcetoacetylCoA AcetoacetylCoA AcetylCoA->AcetoacetylCoA PhaA R3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R3HB_CoA PhaB PHB PHB R3HB_CoA->PHB PhaC (Side reaction) 2-Hydroxyisobutyryl-CoA 2-Hydroxyisobutyryl-CoA R3HB_CoA->2-Hydroxyisobutyryl-CoA RCM (Engineered Step) 2-HIBA 2-HIBA 2-Hydroxyisobutyryl-CoA->2-HIBA Hydrolysis

Caption: Metabolic pathway for 2-HIBA production in engineered M. extorquens.

G cluster_0 Strain Development cluster_1 Fermentation Process cluster_2 Downstream Processing Gene Synthesis & Codon Optimization Gene Synthesis & Codon Optimization Vector Construction Vector Construction Gene Synthesis & Codon Optimization->Vector Construction Transformation into M. extorquens Transformation into M. extorquens Vector Construction->Transformation into M. extorquens Selection & Verification Selection & Verification Transformation into M. extorquens->Selection & Verification Inoculum Preparation Inoculum Preparation Selection & Verification->Inoculum Preparation Bioreactor Inoculation Bioreactor Inoculation Inoculum Preparation->Bioreactor Inoculation Fed-Batch Fermentation Fed-Batch Fermentation Bioreactor Inoculation->Fed-Batch Fermentation Sampling & Analysis Sampling & Analysis Fed-Batch Fermentation->Sampling & Analysis Cell Separation Cell Separation Fed-Batch Fermentation->Cell Separation Supernatant Filtration Supernatant Filtration Cell Separation->Supernatant Filtration 2-HIBA Quantification (HPLC) 2-HIBA Quantification (HPLC) Supernatant Filtration->2-HIBA Quantification (HPLC)

Caption: Experimental workflow for 2-HIBA production and analysis.

G Low 2-HIBA Titer Low 2-HIBA Titer Low RCM Activity Low RCM Activity Low 2-HIBA Titer->Low RCM Activity Possible Cause Sub-optimal Fermentation Sub-optimal Fermentation Low 2-HIBA Titer->Sub-optimal Fermentation Possible Cause Growth Inhibition Growth Inhibition Low 2-HIBA Titer->Growth Inhibition Possible Cause Verify Expression (Western Blot) Verify Expression (Western Blot) Low RCM Activity->Verify Expression (Western Blot) Enzyme Assay Enzyme Assay Low RCM Activity->Enzyme Assay Codon Optimization Codon Optimization Low RCM Activity->Codon Optimization Optimize pH & Temperature Optimize pH & Temperature Sub-optimal Fermentation->Optimize pH & Temperature Ensure Nitrogen Limitation Ensure Nitrogen Limitation Sub-optimal Fermentation->Ensure Nitrogen Limitation Use Weaker/Inducible Promoter Use Weaker/Inducible Promoter Growth Inhibition->Use Weaker/Inducible Promoter Screen Different RCM Variants Screen Different RCM Variants Growth Inhibition->Screen Different RCM Variants

Caption: Troubleshooting logic for low 2-HIBA production.

References

Validation & Comparative

Validating 2-Hydroxyisobutyric Acid as a Biomarker for Type 2 Diabetes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 2-Hydroxyisobutyric acid against established biomarkers for Type 2 Diabetes, supported by experimental data and protocols.

The quest for novel biomarkers to improve early detection and management of Type 2 Diabetes (T2D) has led to the investigation of various metabolites. Among these, this compound (2-HIBA) has emerged as a potential candidate. This guide provides a comparative analysis of 2-HIBA against established T2D biomarkers, summarizes the available data, and outlines the experimental protocols required for its validation.

It is important to note that while 2-HIBA is a molecule of interest, much of the current research has focused on its structural isomer, 2-hydroxybutyric acid (2-HB), as a marker for insulin resistance and T2D.[1][2][3][4][5] This guide will draw upon the more extensive data available for 2-HB to infer the potential utility and validation pathway for 2-HIBA, while clearly acknowledging the current limitations in direct evidence for 2-HIBA itself.

Comparison with Alternative Biomarkers

The current standards for T2D diagnosis and monitoring include Hemoglobin A1c (HbA1c), Fasting Plasma Glucose (FPG), and the Oral Glucose Tolerance Test (OGTT). While these markers are well-established, they have limitations, including variability and the reflection of only glycemic control. Metabolites like 2-HIBA and 2-HB offer a potential window into the underlying metabolic dysregulation of T2D.

BiomarkerTypeWhat it MeasuresPotential AdvantagesPotential Disadvantages
This compound (2-HIBA) / 2-Hydroxybutyric acid (2-HB) MetaboliteEarly metabolic stress and insulin resistance.[1][5]May provide an earlier indication of disease risk than traditional markers. Reflects underlying pathophysiology (oxidative stress, altered fatty acid metabolism).Not yet clinically validated. Requires specialized equipment (mass spectrometry) for measurement. Confounded by factors like diet and exposure to certain xenobiotics.[6][7]
Hemoglobin A1c (HbA1c) Glycated ProteinAverage blood glucose over the past 2-3 months.Well-standardized and widely available. No fasting required.Can be affected by conditions that alter red blood cell lifespan. May not reflect recent, acute changes in glycemic control.
Fasting Plasma Glucose (FPG) GlucoseBlood glucose level after an overnight fast.Inexpensive and widely available.Requires fasting. Reflects only a single point in time and can be influenced by daily variations.
Oral Glucose Tolerance Test (OGTT) Glucose ChallengeBody's response to a glucose load.Considered a gold standard for diagnosing glucose intolerance.Time-consuming and requires multiple blood draws. Can be unpleasant for the patient.

Performance Data

Direct quantitative performance data (sensitivity, specificity, etc.) for 2-HIBA as a T2D biomarker is currently limited in the scientific literature. However, studies on the closely related 2-HB indicate its potential as an early marker of insulin resistance.[1][4][5] Elevated levels of 2-HB have been consistently associated with insulin resistance and an increased risk of developing T2D.[1][4][5]

For comparison, the performance of established biomarkers is well-documented:

BiomarkerSensitivity for T2DSpecificity for T2D
HbA1c (≥6.5%) ~44-66%~98-99%
Fasting Plasma Glucose (≥126 mg/dL) ~40-55%~99%
2-hour Post-OGTT Glucose (≥200 mg/dL) ~80-95%~98%

Note: Sensitivity and specificity values can vary depending on the study population and diagnostic criteria used.

Signaling Pathways and Experimental Workflows

To understand the rationale for investigating 2-HIBA as a biomarker, it is crucial to examine its metabolic origins. Elevated levels of 2-HB, and putatively 2-HIBA, are thought to arise from increased metabolic flux through pathways involving branched-chain amino acid (BCAA) catabolism and glutathione synthesis, driven by insulin resistance and oxidative stress.[1][5]

metabolic_pathway Metabolic Pathway of 2-Hydroxybutyric Acid (as a proxy for 2-HIBA) Insulin_Resistance Insulin Resistance Oxidative_Stress Increased Oxidative Stress Insulin_Resistance->Oxidative_Stress FFA_Metabolism Altered Fatty Acid Metabolism Insulin_Resistance->FFA_Metabolism Glutathione_Synthesis Increased Glutathione Synthesis Oxidative_Stress->Glutathione_Synthesis BCAA_Catabolism Increased BCAA Catabolism (e.g., Valine) FFA_Metabolism->BCAA_Catabolism alpha_Ketobutyrate α-Ketobutyrate BCAA_Catabolism->alpha_Ketobutyrate Glutathione_Synthesis->alpha_Ketobutyrate Two_HB 2-Hydroxybutyric Acid (2-HB) alpha_Ketobutyrate->Two_HB LDH/HBDH (Increased NADH/NAD+ ratio)

Caption: Metabolic pathway leading to the formation of 2-hydroxybutyric acid in the context of insulin resistance.

The validation of a novel biomarker like 2-HIBA follows a rigorous, multi-phased process.

experimental_workflow Experimental Workflow for Biomarker Validation Discovery Phase 1: Discovery (Untargeted Metabolomics) PreValidation Phase 2: Pre-Validation (Targeted Analysis in smaller cohorts) Discovery->PreValidation Identify candidate biomarkers Validation Phase 3: Clinical Validation (Large, independent cohorts) PreValidation->Validation Confirm association and develop robust assay Implementation Phase 4: Clinical Implementation Validation->Implementation Establish diagnostic performance and clinical utility

Caption: A generalized workflow for the discovery and validation of a novel biomarker.

Experimental Protocols

Validating 2-HIBA as a T2D biomarker requires a series of well-defined experimental protocols.

Sample Collection and Preparation
  • Objective: To obtain high-quality biological samples (plasma, serum, or urine) and prepare them for metabolomic analysis.

  • Protocol:

    • Collect fasting blood samples from a cohort of individuals including healthy controls, pre-diabetics, and diagnosed T2D patients.

    • Process blood to obtain plasma or serum and immediately store at -80°C to prevent metabolic degradation.

    • For analysis, thaw samples on ice.

    • Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) to the sample.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites for analysis.

Analytical Measurement of 2-HIBA
  • Objective: To accurately and precisely quantify the concentration of 2-HIBA in biological samples.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted metabolite quantification.

  • Protocol:

    • Develop a specific LC-MS/MS method for 2-HIBA. This involves optimizing the chromatographic separation to resolve 2-HIBA from other isomers and the mass spectrometer parameters for sensitive and specific detection.

    • Use a stable isotope-labeled internal standard of 2-HIBA to correct for matrix effects and variations in instrument response.

    • Prepare a calibration curve using known concentrations of 2-HIBA to enable absolute quantification.

    • Analyze the prepared patient samples alongside the calibration curve and quality control samples.

Biomarker Validation Studies
  • Objective: To establish the clinical performance of 2-HIBA as a biomarker for T2D.[8]

  • Protocol:

    • Phase 1 (Discovery): Utilize untargeted metabolomics on a small cohort to identify potential biomarkers, including 2-HIBA, that differ between healthy and T2D individuals.

    • Phase 2 (Pre-Validation): In a larger, independent cohort, use a targeted LC-MS/MS assay to specifically measure 2-HIBA and confirm its association with T2D.[8] Assess its correlation with existing biomarkers like HbA1c and HOMA-IR.

    • Phase 3 (Clinical Validation): Conduct a large-scale, prospective, multi-center study to evaluate the diagnostic and/or prognostic performance of 2-HIBA.[8] This involves calculating key metrics such as:

      • Sensitivity and Specificity: Determine the ability of 2-HIBA to correctly identify individuals with and without T2D.

      • Receiver Operating Characteristic (ROC) Curve Analysis: To determine the optimal cut-off value for 2-HIBA concentration for diagnosing T2D.

      • Positive and Negative Predictive Values: To assess the clinical utility of the biomarker in a real-world setting.

    • Confounder Analysis: Investigate the influence of potential confounding factors such as age, sex, BMI, diet, and exposure to environmental compounds (e.g., MTBE) on 2-HIBA levels.[6]

Conclusion

This compound, and its more studied counterpart 2-hydroxybutyric acid, represent a promising class of metabolic biomarkers that may offer earlier and more mechanistic insights into the development of Type 2 Diabetes compared to traditional glycemic markers. However, significant research is still required to validate 2-HIBA's clinical utility. This will necessitate large-scale clinical studies employing robust analytical methodologies and rigorous statistical analysis as outlined in this guide. The successful validation of 2-HIBA could provide researchers and clinicians with a valuable new tool for the risk assessment, early diagnosis, and personalized management of Type 2 Diabetes.

References

2-Hydroxyisobutyric Acid vs. 2-Hydroxybutyric Acid: A Comparative Guide for Researchers in Metabolic Stress

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two emerging biomarkers, 2-hydroxyisobutyric acid (2-HIBA) and 2-hydroxybutyric acid (2-HBA), in the context of metabolic stress. This guide provides a comprehensive comparison of their origins, metabolic pathways, and clinical significance, supported by quantitative data and detailed experimental protocols.

In the landscape of metabolic research, the identification of sensitive and specific biomarkers for metabolic stress is paramount for understanding disease pathogenesis and developing novel therapeutic strategies. Among the myriad of metabolites, this compound (2-HIBA) and 2-hydroxybutyric acid (2-HBA) have garnered increasing attention as potential indicators of metabolic dysregulation. While both are short-chain hydroxy fatty acids, their origins, metabolic roles, and associations with pathological states exhibit distinct differences. This guide provides an in-depth, objective comparison of 2-HIBA and 2-HBA, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Distinctions

FeatureThis compound (2-HIBA)2-Hydroxybutyric Acid (2-HBA)
Primary Association Primarily linked to exposure to the gasoline additive MTBE; emerging evidence for endogenous roles in mitochondrial function.Strongly associated with endogenous metabolic stress, particularly insulin resistance and oxidative stress.
Metabolic Origin Major metabolite of methyl tert-butyl ether (MTBE).[1] Potential endogenous pathway from 3-hydroxybutyryl-CoA.[2]By-product of glutathione synthesis and catabolism of amino acids (threonine and methionine).[3][4][5][6]
Primary Clinical Significance Biomarker of MTBE exposure; associated with obesity and hepatic steatosis.[1] Potential role in regulating mitochondrial homeostasis.Early biomarker of insulin resistance, glucose intolerance, and type 2 diabetes.[3][4][7] Elevated in lactic acidosis and ketoacidosis.[3][5]

Quantitative Analysis: A Comparative Overview

Recent studies have begun to quantify the circulating levels of 2-HIBA and 2-HBA in different metabolic states, providing valuable insights into their potential as biomarkers. A key study comparing individuals with normal glucose tolerance (NGT) and those with type 2 diabetes (T2D) revealed significant differences in the plasma concentrations of these two metabolites.

AnalyteNormal Glucose Tolerance (NGT) - Median (Interquartile Range) µmol/LType 2 Diabetes (T2D) - Median (Interquartile Range) µmol/LFold Change (T2D vs. NGT)p-valueReference
This compound (2-HIBA) 3.1 (1.9)3.8 (2.9)~1.23<0.05[8]
2-Hydroxybutyric Acid (2-HBA) 61 (36)74 (4.0)~1.21<0.05[8]

These findings suggest that while both 2-HIBA and 2-HBA are elevated in T2D, their baseline concentrations and the magnitude of change may differ, highlighting their distinct metabolic contexts.

Metabolic Pathways and Signaling

The metabolic origins and signaling pathways of 2-HIBA and 2-HBA are fundamentally different, which explains their distinct associations with metabolic stress.

This compound (2-HIBA): A Tale of Xenobiotic Metabolism and Mitochondrial Protection

The primary source of 2-HIBA in the human body is the metabolism of methyl tert-butyl ether (MTBE), a gasoline additive.[1] MTBE is oxidized in the liver to tert-butanol, which is further metabolized to 2-HIBA and excreted in the urine.

HIBA_Pathway MTBE Methyl tert-butyl ether (MTBE) tert_Butanol tert-Butanol MTBE->tert_Butanol Oxidation HIBA This compound (2-HIBA) tert_Butanol->HIBA Metabolism HIBA_Mitochondria_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) Complex_I Complex I (NADH Dehydrogenase) MT_ND3 MT-ND3 subunit Resp_Homeostasis Respiratory Homeostasis MT_ND3->Resp_Homeostasis Maintains HIBA This compound (2-HIBA) HIBA->MT_ND3 Binds to HBA_Pathway Metabolic_Stress Metabolic Stress (e.g., Insulin Resistance) Oxidative_Stress Increased Oxidative Stress (ROS) Metabolic_Stress->Oxidative_Stress NADH_NAD_ratio Increased NADH/NAD+ ratio Metabolic_Stress->NADH_NAD_ratio GSH_Demand Increased Glutathione (GSH) Demand Oxidative_Stress->GSH_Demand Transsulfuration Transsulfuration Pathway GSH_Demand->Transsulfuration Cysteine Cysteine Transsulfuration->Cysteine alpha_Ketobutyrate α-Ketobutyrate Transsulfuration->alpha_Ketobutyrate by-product Homocysteine Homocysteine GSH Glutathione (GSH) Cysteine->GSH HBA 2-Hydroxybutyric Acid (2-HBA) alpha_Ketobutyrate->HBA Reduction (LDH/HBDH) NADH_NAD_ratio->HBA Drives reduction Experimental_Workflow Start Start: Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_MS_Analysis->Data_Analysis End End: Concentration Determination Data_Analysis->End

References

A Comparative Guide to GC-MS and HPLC-MS/MS Methods for 2-Hydroxyisobutyric Acid (2-HIBA) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxyisobutyric acid (2-HIBA), a potential biomarker for various metabolic disorders, is crucial for advancing research and drug development. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: GC-MS vs. HPLC-MS/MS for 2-HIBA Analysis

FeatureGC-MSHPLC-MS/MS
Sample Volatility Requirement High (Derivatization Required)Low (Direct Analysis Possible)
Sample Preparation More complex (extraction and derivatization)Simpler (often protein precipitation)
Throughput LowerHigher
Sensitivity High, especially with derivatizationGenerally high, can be enhanced with derivatization
Specificity HighHigh
Robustness Generally robust, but derivatization can introduce variabilityRobust, with less sample handling
Cost Generally lower instrument costGenerally higher instrument cost

Quantitative Data Comparison

The following table summarizes typical validation parameters for the quantification of 2-HIBA and structurally similar analytes using GC-MS and HPLC-MS/MS. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions, sample matrices, and validation protocols.

Validation ParameterGC-MS (for 2-Hydroxybutyrate)[1]HPLC-MS/MS (for 2-HIBA and 2-Hydroxybutyrate)[2]
Linearity Range 5 - 200 µMNot explicitly stated, but method was used to quantify endogenous levels
Limit of Quantification (LOQ) 5 µM[1]Not explicitly stated, but sensitive enough for plasma concentrations
Accuracy 96 - 101%[1]99 - 102%[2]
Precision (RSD%) < 8%[1]0.7 - 3.5%[2]
Recovery Not explicitly statedNot explicitly stated

Experimental Protocols

GC-MS Method for this compound (adapted from 2-Hydroxybutyrate analysis)[1]

This method involves a liquid-liquid extraction followed by derivatization to make the analyte volatile for GC analysis.

1. Sample Preparation:

  • To 300 µL of serum, add an internal standard (e.g., deuterated 2-HIBA).

  • Acidify the sample with 5 M HCl.

  • Perform a liquid-liquid extraction with ethyl acetate.

  • Centrifuge to separate the layers and transfer the organic phase to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]

  • Incubate to allow for the formation of the trimethylsilyl (TMS) derivative of 2-HIBA. Microwave-assisted derivatization can significantly reduce the reaction time.[1]

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is typically used.

  • Injection: Splitless injection is common for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 100°C, hold for 2 minutes, ramp to 300°C.[1]

  • Mass Spectrometry: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and specificity.

HPLC-MS/MS Method for this compound

This method allows for the direct analysis of 2-HIBA in biological fluids with minimal sample preparation.

1. Sample Preparation:

  • To a small volume of plasma or serum (e.g., 50 µL), add an internal standard (e.g., deuterated 2-HIBA).

  • Precipitate proteins by adding a solvent like acetonitrile or methanol.

  • Vortex and centrifuge to pellet the proteins.

  • Transfer the supernatant to a new tube or vial for analysis.

2. HPLC-MS/MS Analysis:

  • Column: A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape and ionization.

  • Mass Spectrometry: A tandem mass spectrometer (e.g., a triple quadrupole) is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of 2-HIBA and a specific product ion, which provides high selectivity and sensitivity for quantification.

Method Workflows

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporation LLE->Evaporate Derivatize Silylation (e.g., BSTFA) Evaporate->Derivatize GC_MS GC-MS Analysis Derivatize->GC_MS Data Data Acquisition & Processing GC_MS->Data

GC-MS Workflow for 2-HIBA Quantification.

HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge HPLC_MS_MS HPLC-MS/MS Analysis Centrifuge->HPLC_MS_MS Data Data Acquisition & Processing HPLC_MS_MS->Data

HPLC-MS/MS Workflow for 2-HIBA Quantification.

Logical Comparison of Methods

Method_Comparison cluster_gcms GC-MS cluster_hplcmsms HPLC-MS/MS GCMS_Node GC-MS GCMS_Pros Pros: - High Resolution - Lower Instrument Cost - Established Libraries GCMS_Node->GCMS_Pros Advantages GCMS_Cons Cons: - Derivatization Required - Lower Throughput - Not for Thermally Labile Compounds GCMS_Node->GCMS_Cons Disadvantages HPLC_Node HPLC-MS/MS HPLC_Pros Pros: - Direct Analysis Possible - High Throughput - Suitable for a Wide Range of Compounds HPLC_Node->HPLC_Pros Advantages HPLC_Cons Cons: - Higher Instrument Cost - Potential for Matrix Effects HPLC_Node->HPLC_Cons Disadvantages

Comparison of GC-MS and HPLC-MS/MS for 2-HIBA.

Conclusion

Both GC-MS and HPLC-MS/MS are powerful techniques for the quantification of 2-HIBA. The choice between the two often depends on the specific requirements of the study.

  • GC-MS is a cost-effective and highly sensitive method, particularly when extensive compound libraries are needed for identification. However, the necessity of derivatization adds complexity to sample preparation and can be a source of variability.

  • HPLC-MS/MS offers the significant advantage of direct analysis, leading to simpler and faster sample preparation and higher throughput. This makes it particularly well-suited for large-scale clinical and metabolomics studies. While the initial instrument cost may be higher, the overall efficiency can offset this in the long run.

For researchers focused on high-throughput analysis of 2-HIBA in biological matrices with minimal sample preparation, HPLC-MS/MS is generally the preferred method . For laboratories where cost is a primary concern and throughput is less critical, or when a broader analysis of volatile and semi-volatile compounds is required, GC-MS remains a viable and robust option . Ultimately, the selection of the analytical platform should be based on a careful consideration of the study's goals, sample numbers, available resources, and the desired balance between throughput, sensitivity, and cost.

References

A Comparative Analysis of 2-HIBA and Other p38 MAPK Pathway Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key target in the development of therapeutics for a range of diseases, including autoimmune disorders, inflammatory conditions, and cancer.[1][2] This guide provides a comparative overview of the efficacy of various p38 MAPK pathway modulators, with a special focus on the emerging molecule 2-hydroxyisobutyric acid (2-HIBA) in relation to well-characterized small molecule inhibitors.

Overview of p38 MAPK Signaling

The p38 MAPK pathway is a tiered kinase cascade initiated by various extracellular stimuli, such as cellular stress and cytokines.[3] This leads to the activation of upstream kinases that, in turn, phosphorylate and activate one of the four p38 MAPK isoforms (α, β, γ, and δ).[4][5] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including transcription factors and other protein kinases, to elicit a cellular response.[3][6] The most studied isoform, p38α, is a central player in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

Small Molecule Inhibitors of p38 MAPK

A number of small molecule inhibitors targeting the ATP-binding pocket of p38 MAPKs have been developed. This guide focuses on three prominent examples: SB203580, BIRB-796 (Doramapimod), and Ralimetinib (LY2228820).

Comparative Efficacy of p38 MAPK Inhibitors

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

ModulatorTarget Isoform(s)IC50 (in vitro kinase assay)Key Cellular Effects
SB203580 p38α, p38βp38α: 50 nM[4][7], p38β: 500 nM[4][7]Reduces inflammatory cytokine production.[1]
BIRB-796 (Doramapimod) p38α, p38β, p38γ, p38δp38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM[8]Potent suppression of TNF-α production.[9]
Ralimetinib (LY2228820) p38α, p38βp38α: 5.3 nM, p38β: 3.2 nM[10][11]Inhibits phosphorylation of the downstream substrate MK2.[10]

This compound (2-HIBA): A p38 MAPK Pathway Activator

In contrast to the inhibitory actions of the small molecules detailed above, recent research has identified this compound (2-HIBA) as an activator of the p38 MAPK pathway in the model organism Caenorhabditis elegans. Studies have shown that 2-HIBA treatment extends the lifespan and enhances resistance to oxidative stress in C. elegans through the activation of the p38 MAPK pathway.

Currently, there is a lack of direct quantitative data, such as EC50 values (half-maximal effective concentration for activation), for 2-HIBA's effect on p38 MAPK in mammalian cells or in in-vitro kinase assays. Therefore, a direct quantitative comparison of efficacy with the aforementioned inhibitors is not feasible at this time. The mechanism of action of 2-HIBA appears to be fundamentally different, promoting pathway activity rather than inhibiting it. This suggests that 2-HIBA may have therapeutic applications in contexts where enhancing the p38 MAPK stress response is beneficial.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for assessing pathway modulation.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Substrates cluster_response Cellular Response cluster_inhibitors Points of Inhibition Stress Cellular Stress MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors ProteinKinases Protein Kinases (e.g., MAPKAPK2) p38->ProteinKinases Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Control TranscriptionFactors->CellCycle ProteinKinases->Inflammation ProteinKinases->Apoptosis ProteinKinases->CellCycle Inhibitors SB203580 BIRB-796 Ralimetinib Inhibitors->p38

Caption: The p38 MAPK signaling cascade.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of p38 MAPK Activity cluster_downstream_analysis Downstream Effect Analysis A Plate cells B Treat with modulator (e.g., 2-HIBA or inhibitor) A->B C Stimulate with p38 MAPK activator (e.g., Anisomycin, LPS) B->C D Cell Lysis C->D E Western Blot for Phospho-p38 & Total p38 D->E F In Vitro Kinase Assay (optional, with immunoprecipitated p38) D->F G Western Blot for Phospho-ATF2 D->G H ELISA for Cytokine Production (e.g., TNF-α) D->H

Caption: General experimental workflow for assessing p38 MAPK modulation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of p38 MAPK modulators. Below are outlines for key experimental protocols.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of purified p38 MAPK and the inhibitory potential of test compounds.

Objective: To determine the IC50 value of a p38 MAPK inhibitor.

Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., ATF-2)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Test compound (e.g., SB203580) and vehicle (e.g., DMSO)

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibody for ELISA or Western blot, or reagents for luminescence-based ADP detection)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Add the diluted compound or vehicle to the wells of a 96-well plate.

  • Add the recombinant p38α MAPK enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the ATF-2 substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction and detect the level of substrate phosphorylation using a suitable method (e.g., ELISA, Western blot, or a luminescence-based assay that measures ADP formation).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting for Phospho-p38 MAPK

This cellular assay measures the level of p38 MAPK activation within cells by detecting its phosphorylation at key residues (Thr180/Tyr182).

Objective: To assess the effect of a modulator on the phosphorylation status of p38 MAPK in a cellular context.

Materials:

  • Cell line of interest (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • Test modulator (e.g., 2-HIBA or a p38 inhibitor)

  • p38 MAPK activator (e.g., anisomycin, LPS, UV radiation)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow.

  • Pre-treat the cells with the test modulator or vehicle for a specified duration.

  • Stimulate the cells with a known p38 MAPK activator for a short period (e.g., 20-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total p38 MAPK to normalize for protein loading.

  • Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.

Conclusion

The landscape of p38 MAPK pathway modulation is diverse, encompassing both potent small molecule inhibitors and emerging activators like 2-HIBA. While inhibitors such as SB203580, BIRB-796, and Ralimetinib have well-defined inhibitory profiles against p38 MAPK isoforms, the role of 2-HIBA as a pathway activator in a model organism opens new avenues for research. Further investigation is required to elucidate the precise mechanism of action of 2-HIBA and to quantify its efficacy in mammalian systems. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct comparative studies and advance our understanding of p38 MAPK modulation for therapeutic benefit.

References

Comparative Metabolomics of Cellular Response to 2-Hydroxyisobutyric Acid (2-HIBA) Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular metabolic response to 2-hydroxyisobutyric acid (2-HIBA) exposure, contrasted with other short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. The information is compiled from various studies to offer a comprehensive overview for researchers in metabolic diseases and drug development.

Introduction to this compound (2-HIBA)

This compound (2-HIBA) is a naturally occurring short-chain fatty acid and a metabolite of the gasoline additive methyl tertiary-butyl ether (MTBE).[1][2] Elevated levels of 2-HIBA have been associated with metabolic disorders such as obesity and hepatic steatosis.[3] Recent research has shed light on its potential role in modulating cellular processes, including aging, stress resistance, and metabolism, making it a molecule of interest for therapeutic applications.

Comparative Effects on Cellular Metabolism

This section compares the known metabolic effects of 2-HIBA with those of other well-studied short-chain fatty acids. The data is compiled from studies on various model organisms and cell lines.

Lipid Metabolism
CompoundModel Organism/Cell LineObserved EffectQuantitative Data
2-HIBA Caenorhabditis elegans (Standard Diet)Increase in lipid droplet accumulation.~60% increase in lipid droplets with 10 mM 2-HIBA treatment.[4][5]
Caenorhabditis elegans (High-Glucose Diet)Dose-dependent reduction in fat accumulation.30-80% reduction in lipid droplets with 5-20 mM 2-HIBA treatment.[4]
Acetate RabbitsInhibition of lipid accumulation by promoting lipolysis and fatty acid oxidation.[6]Decreased triglyceride concentrations in plasma, liver, and various fat depots.[6]
Rats (Type 2 Diabetic)Reduction of lipid accumulation in adipose tissue and suppression of hepatic lipogenesis.[7]Smaller lipid droplet size in white and brown adipose tissues.[7]
Propionate HumansLowers fatty acid content in liver and plasma.[8][9]Not specified.
Butyrate 3T3L1 AdipocytesReduces lipid content by increasing basal activity of Hormone Sensitive Lipase (HSL) and expression of Adipose Triglyceride Lipase (ATGL).Lower total triglyceride accumulation compared to control cells.
MiceProtects against diet-induced obesity.[10]Not specified.
Aging and Oxidative Stress
CompoundModel Organism/Cell LineObserved EffectQuantitative Data
2-HIBA Caenorhabditis elegansExtends lifespan, delays aging processes, and stimulates oxidative stress resistance.[11][12]~20% reduction in lipofuscin accumulation (an aging biomarker) with 10 mM 2-HIBA.[4][13]
Butyrate Not specifiedInhibitor of histone deacetylases (HDAC), which is associated with resistance to oxidative stress.[10]Not specified.
Propionate Not specifiedExerts immunosuppressive actions, which can be related to managing inflammatory stress.[8]Not specified.

Signaling Pathways

2-HIBA has been shown to exert its effects through the activation of specific signaling pathways.

2-HIBA-Activated Signaling Pathway

In the model organism C. elegans, 2-HIBA supplementation leads to the activation of the Insulin/IGF-1 signaling (IIS) and the p38 MAPK pathways. This activation is crucial for its observed effects on lifespan extension and stress resistance.[11][12]

2-HIBA_Signaling_Pathway 2-HIBA 2-HIBA Cellular Uptake Cellular Uptake 2-HIBA->Cellular Uptake IIS Pathway IIS Pathway Cellular Uptake->IIS Pathway p38 MAPK Pathway p38 MAPK Pathway Cellular Uptake->p38 MAPK Pathway DAF-16/FOXO DAF-16/FOXO IIS Pathway->DAF-16/FOXO SKN-1/Nrf2 SKN-1/Nrf2 p38 MAPK Pathway->SKN-1/Nrf2 Lifespan Extension Lifespan Extension DAF-16/FOXO->Lifespan Extension Stress Resistance Stress Resistance SKN-1/Nrf2->Stress Resistance

2-HIBA Signaling Cascade

Experimental Protocols

This section details a general workflow for the comparative metabolomic analysis of cellular responses to 2-HIBA and other SCFAs.

Metabolomics Experimental Workflow

The following diagram illustrates a typical workflow for a targeted metabolomics study focusing on SCFAs.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Cell Culture Cell Culture Exposure Exposure to 2-HIBA / SCFAs Cell Culture->Exposure Quenching Metabolism Quenching (e.g., cold methanol) Exposure->Quenching Extraction Metabolite Extraction (e.g., solvent precipitation) Quenching->Extraction Derivatization Derivatization (e.g., with PCF) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Acquisition Data Acquisition GCMS->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Metabolomics Workflow Diagram
Detailed Protocol: Targeted Metabolomics of SCFAs via GC-MS

This protocol is adapted from established methods for the analysis of SCFAs in biological samples.[3][14]

1. Sample Preparation:

  • Culture cells to the desired confluency.
  • Expose cells to 2-HIBA or other SCFAs at various concentrations for a defined period.
  • Rapidly quench metabolism by washing cells with ice-cold saline or methanol.
  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).
  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

2. Derivatization:

  • The analysis of SCFAs by GC-MS often requires derivatization to increase their volatility.
  • A common method involves derivatization with propyl chloroformate (PCF) in a propanol/pyridine/water medium.[3][14]

3. GC-MS Analysis:

  • Separate the derivatized SCFAs using a gas chromatograph equipped with a suitable capillary column.
  • Detect and quantify the compounds using a mass spectrometer.
  • Use stable isotope-labeled internal standards for accurate quantification.

4. Data Analysis:

  • Integrate the chromatographic peaks to determine the area for each SCFA.
  • Generate a calibration curve using standards of known concentrations.
  • Normalize the data to cell number or total protein content.
  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant differences between treatment groups.

Conclusion

2-HIBA demonstrates distinct metabolic effects compared to other short-chain fatty acids, particularly in the context of lipid metabolism, aging, and stress response. Its ability to modulate the IIS and p38 MAPK pathways presents a promising avenue for further investigation into its therapeutic potential. While this guide provides a comparative overview based on existing literature, direct head-to-head comparative studies are needed to fully elucidate the relative potency and mechanisms of action of 2-HIBA versus other SCFAs in various cellular contexts. The provided experimental framework offers a starting point for researchers to conduct such comparative metabolomics studies.

References

A Researcher's Guide to Differential Diagnosis of Metabolic Disorders Using Organic Acid Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and timely diagnosis of inborn errors of metabolism (IEMs) is critical. Organic acid profiling in urine stands as a cornerstone of this diagnostic process. This guide provides a comparative overview of urinary organic acid profiles in several key metabolic disorders, details the analytical methodologies used for their detection, and illustrates the underlying biochemical pathways.

Inborn errors of metabolism are a diverse group of genetic disorders that disrupt normal metabolic pathways.[1] The accumulation of specific organic acids in biological fluids, particularly urine, serves as a hallmark for many of these conditions.[2][3] Analysis of these organic acid profiles allows for the differential diagnosis of various metabolic disorders, guiding subsequent clinical management and therapeutic strategies.[2][4][5]

Comparative Analysis of Urinary Organic Acid Profiles

The quantitative analysis of urinary organic acids is essential for distinguishing between different metabolic disorders. The following table summarizes the typical findings for several key organic acidurias. It is important to note that concentrations can vary significantly based on the patient's clinical status (e.g., during a metabolic crisis) and age.

Metabolic DisorderKey Biomarkers Elevated in UrineTypical Quantitative Values in Affected Individuals (mmol/mol creatinine)Normal Range (mmol/mol creatinine)
Methylmalonic Acidemia (MMA) Methylmalonic acid, 3-hydroxypropionic acid, Methylcitric acid, TiglylglycineMethylmalonic acid: Often > 1000[6]< 5[7][8]
Propionic Acidemia (PA) 3-hydroxypropionic acid, Methylcitric acid, Propionylglycine, Tiglylglycine3-hydroxypropionic acid: Highly elevated[9][10][11]< 20[12]
Glutaric Acidemia Type I (GA-I) Glutaric acid, 3-hydroxyglutaric acidGlutaric acid: Can be > 100, with reports of up to 7629 µmol/L (~5365 mmol/mol creatinine assuming average creatinine)[2][3][13][14]< 5[12]
Maple Syrup Urine Disease (MSUD) Branched-chain α-keto acids (α-ketoisocaproate, α-keto-β-methylvalerate, α-ketoisovalerate), AlloisoleucineLeucine and its corresponding ketoacid are significantly increased. Alloisoleucine is pathognomonic.[15][16][17]Not typically detected or present at very low levels.[17]

Experimental Protocols for Organic Acid Analysis

The two primary analytical techniques for urinary organic acid profiling are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including methods like UPLC-QToF.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the traditional and most widely used method for organic acid analysis.[2][18] It involves extraction, derivatization to make the organic acids volatile, and then separation and detection.

Sample Preparation and Extraction:

  • A specific volume of urine, often normalized to creatinine content (e.g., a volume containing 1 µmole of creatinine), is used.[18]

  • An internal standard (e.g., heptadecanoic acid) is added to the urine sample.

  • For the analysis of ketoacids, the sample is treated with hydroxylamine to form oxime derivatives.[18]

  • The urine is acidified to a pH of less than 2 with hydrochloric acid.[19]

  • Organic acids are then extracted from the acidified urine using an organic solvent, typically ethyl acetate. This is usually performed twice.[1][18]

  • The combined organic extracts are dried, for instance, by passing over anhydrous sodium sulfate.[19]

  • The solvent is evaporated to dryness under a stream of nitrogen.[1][19]

Derivatization:

  • The dried residue is derivatized to increase the volatility of the organic acids. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) in a solvent such as pyridine.[18][19]

  • The mixture is heated (e.g., at 60-90°C for 15-45 minutes) to ensure complete derivatization.[1][19]

GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • The gas chromatograph separates the different derivatized organic acids based on their boiling points and interaction with the column's stationary phase.

  • The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QToF) Mass Spectrometry Protocol

Newer methods using LC-MS/MS, such as UPLC-QToF, offer the advantage of faster analysis times and simpler sample preparation, often referred to as "dilute-and-shoot".[20][21]

Sample Preparation:

  • Urine samples are thawed and vortexed.[22]

  • A small volume of urine (e.g., 20-50 µL) is diluted with a solution, often an aqueous solution with a small percentage of formic acid, containing a mixture of isotope-labeled internal standards.[20][22]

  • The diluted sample is centrifuged to remove any particulate matter.[20]

LC-QToF Analysis:

  • The supernatant is injected into the UPLC-QToF system.

  • The organic acids are separated on a reverse-phase column using a gradient elution with mobile phases typically consisting of water and acetonitrile with a formic acid modifier.[22]

  • The QToF mass spectrometer, often operated in negative electrospray ionization mode, provides high-resolution mass data for accurate identification and quantification of the organic acids.[20]

Metabolic Pathways and their Disruption

The accumulation of specific organic acids is a direct consequence of an enzymatic block in a metabolic pathway. Understanding these pathways is crucial for interpreting organic acid profiles.

Propionic and Methylmalonic Acidemia

Propionic acidemia and methylmalonic acidemia result from defects in the catabolism of the amino acids isoleucine, valine, threonine, and methionine, as well as odd-chain fatty acids.[4][23][24] Propionyl-CoA is converted to methylmalonyl-CoA, which is then converted to succinyl-CoA and enters the Krebs cycle. A deficiency in propionyl-CoA carboxylase causes propionic acidemia, while a deficiency in methylmalonyl-CoA mutase (or its cofactor, vitamin B12) leads to methylmalonic acidemia.[4][23][25]

Propionic_Methylmalonic_Acidemia cluster_precursors Precursors Isoleucine Isoleucine Propionyl_CoA Propionyl_CoA Isoleucine->Propionyl_CoA Valine Valine Valine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA Methionine Methionine Methionine->Propionyl_CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl_CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Propionic_Acidemia Propionic Acidemia (Propionyl-CoA Carboxylase Deficiency) Propionyl_CoA->Propionic_Acidemia Succinyl_CoA Succinyl_CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase Methylmalonic_Acidemia Methylmalonic Acidemia (Methylmalonyl-CoA Mutase Deficiency) Methylmalonyl_CoA->Methylmalonic_Acidemia Krebs_Cycle Krebs_Cycle Succinyl_CoA->Krebs_Cycle

Propionic and Methylmalonic Acidemia Pathway

Glutaric Acidemia Type I

Glutaric acidemia type I is caused by a deficiency of glutaryl-CoA dehydrogenase, an enzyme involved in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[2][3] This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid.[2][3]

Glutaric_Acidemia_Type_I cluster_precursors Precursors Lysine Lysine Glutaryl_CoA Glutaryl_CoA Lysine->Glutaryl_CoA Hydroxylysine Hydroxylysine Hydroxylysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA Crotonyl_CoA Crotonyl_CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA Dehydrogenase Glutaric_Acidemia Glutaric Acidemia Type I (Glutaryl-CoA Dehydrogenase Deficiency) Glutaryl_CoA->Glutaric_Acidemia Accumulated_Metabolites Glutaric Acid 3-Hydroxyglutaric Acid Glutaryl_CoA->Accumulated_Metabolites

Glutaric Acidemia Type I Pathway

Maple Syrup Urine Disease (MSUD)

MSUD is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKD) complex, which is responsible for the breakdown of the branched-chain amino acids leucine, isoleucine, and valine.[15][26] This results in the accumulation of these amino acids and their corresponding α-keto acids in the body.[15][26]

MSUD_Pathway cluster_precursors Branched-Chain Amino Acids Leucine Leucine BCAA_Ketoacids Branched-Chain α-Keto Acids Leucine->BCAA_Ketoacids Transamination Isoleucine Isoleucine Isoleucine->BCAA_Ketoacids Transamination Valine Valine Valine->BCAA_Ketoacids Transamination Further_Metabolism Further Metabolism BCAA_Ketoacids->Further_Metabolism BCKD Complex MSUD Maple Syrup Urine Disease (BCKD Complex Deficiency) BCAA_Ketoacids->MSUD

Maple Syrup Urine Disease Pathway

Conclusion

The analysis of urinary organic acid profiles is an indispensable tool in the differential diagnosis of inborn errors of metabolism. The choice between the well-established GC-MS method and the faster LC-MS/MS techniques depends on the specific needs and capabilities of the laboratory. A thorough understanding of the underlying biochemical pathways is essential for accurate interpretation of results and for guiding the development of new therapeutic interventions. This guide provides a foundational comparison to aid researchers and clinicians in this complex and critical area of metabolic diagnostics.

References

A Comparative Guide to Enzyme Catalysts for 2-Hydroxyisobutyric Acid (2-HIBA) Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of various enzyme catalysts utilized in the biotechnological production of 2-hydroxyisobutyric acid (2-HIBA), a valuable platform chemical and building block for pharmaceuticals and polymers. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate informed decisions in catalyst selection and pathway engineering.

Introduction to 2-HIBA Biosynthesis

The microbial production of 2-HIBA is primarily achieved through the engineered expression of a biosynthetic pathway that converts central metabolites, such as acetyl-CoA, into the target molecule. The most common pathway involves the following key enzymatic steps:

  • Acetoacetyl-CoA thiolase (PhaA/thiolase): Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA reductase (PhaB/AAR): Reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

  • 2-Hydroxyisobutyryl-CoA mutase (HCM/RCM): Isomerization of (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA. This is a key, and often rate-limiting, step.

  • 2-Hydroxyisobutyryl-CoA hydrolase/transferase/synthetase: Conversion of 2-hydroxyisobutyryl-CoA to 2-HIBA.

The performance of this pathway is highly dependent on the choice of enzymes and the host organism. This guide compares the available data on key enzymes and production hosts.

Performance Comparison of Key Enzymes

The following tables summarize the kinetic parameters and specific activities of crucial enzymes in the 2-HIBA production pathway. It is important to note that the experimental conditions under which these parameters were determined may vary between studies, which can influence the results.

Table 1: Kinetic Parameters of 2-Hydroxyisobutyryl-CoA Mutases

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1mM-1)Optimal Temperature (°C)Optimal pHReference
Kyrpidia tusciae DSM 2912 (RCM)(R)-3-hydroxybutyryl-CoA130 ± 202.5 ± 0.219,230557.8[1]
Kyrpidia tusciae DSM 2912 (RCM)2-hydroxyisobutyryl-CoA150 ± 102.9 ± 0.119,333557.8[1]
Aquincola tertiaricarbonis L108 (HCM)(S)-3-hydroxybutyryl-CoA5.3 ± 0.50.11 ± 0.00320,755306.6[2]
Aquincola tertiaricarbonis L108 (HCM)2-hydroxyisobutyryl-CoA2.9 ± 0.30.14 ± 0.00348,276306.6[2]

Table 2: Kinetic Parameters of Acetoacetyl-CoA Reductases

Enzyme SourceCofactorKm (AcAc-CoA) (µM)Km (NAD(P)H) (µM)kcat (s-1)Reference
Cupriavidus necator (AARCn1)NADPH1210 - 600-[3]
Cupriavidus necator (AARCn1)NADH-10 - 600-[3]

Note: Specific kcat values were not provided in the summarized data for AARCn1, but the study focused on engineering the enzyme for improved NADH preference.

Whole-Cell Biocatalyst Performance

The choice of microbial host is critical for the overall efficiency of 2-HIBA production. The following table compares the production titers achieved in different engineered microorganisms.

Table 3: Comparison of 2-HIBA Production in Different Host Organisms

Host OrganismGenotype/Engineering StrategySubstrateTiter (g/L)Reference
Cupriavidus necator H16Recombinant expression of a cobalamin-dependent mutase, PHB synthase deficientFructose7.4[4]
Escherichia coli JM109/BL21Co-expression of PhaA, PhaB, and RCMGluconic acid~0.074 (0.7 mM)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key experimental protocols.

Heterologous Expression and Purification of 2-Hydroxyisobutyryl-CoA Mutase in E. coli

A general protocol for the expression and purification of recombinant enzymes like 2-hydroxyisobutyryl-CoA mutase in E. coli typically involves the following steps[5][6]:

  • Transformation: The plasmid containing the gene for the mutase is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cultivation: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic, which is then grown overnight. This starter culture is used to inoculate a larger volume of LB medium.

  • Induction: When the optical density of the culture reaches a specific value (e.g., OD600 of 0.5-0.6), protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Harvesting: After a period of incubation at a reduced temperature (e.g., 16-30°C) to improve protein solubility, the cells are harvested by centrifugation.

  • Lysis: The cell pellet is resuspended in a lysis buffer and the cells are disrupted using methods like sonication or high-pressure homogenization.

  • Purification: The soluble protein fraction is separated from cell debris by centrifugation. The recombinant protein, often engineered with an affinity tag (e.g., His-tag), is then purified from the crude extract using affinity chromatography (e.g., immobilized metal affinity chromatography - IMAC).

Enzyme Assay for 2-Hydroxyisobutyryl-CoA Mutase

The activity of 2-hydroxyisobutyryl-CoA mutase can be determined by monitoring the conversion of its substrates, 2-hydroxyisobutyryl-CoA or (R/S)-3-hydroxybutyryl-CoA, into their respective products. A typical assay protocol is as follows[1][7]:

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate/Tris), coenzyme B12, and MgCl2.

  • Enzyme and Substrate: The purified enzyme is added to the reaction mixture and pre-incubated at the desired temperature. The reaction is initiated by the addition of the acyl-CoA substrate.

  • Reaction Termination: The reaction is stopped after a specific time by adding an acidic solution (e.g., acetate buffer, pH 3.5).

  • Quantification: The concentrations of the substrate and product are quantified using High-Performance Liquid Chromatography (HPLC) with UV detection at 260 nm.

Quantification of 2-HIBA in Fermentation Broth by HPLC

The concentration of 2-HIBA in fermentation samples can be determined using HPLC. A general protocol is outlined below[8]:

  • Sample Preparation: The fermentation broth is centrifuged to remove cells. The supernatant is then filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC System: An HPLC system equipped with a suitable column (e.g., an ion-exclusion column) and a refractive index (RI) or UV detector is used.

  • Mobile Phase: A dilute acid solution (e.g., 0.5 mM sulfuric acid) is commonly used as the mobile phase for separating organic acids.

  • Analysis: A known volume of the prepared sample is injected into the HPLC system. The concentration of 2-HIBA is determined by comparing the peak area to a standard curve prepared with known concentrations of 2-HIBA.

Visualizations

Biosynthetic Pathway of 2-HIBA Production

The following diagram illustrates the key enzymatic steps in the conversion of acetyl-CoA to 2-HIBA.

2-HIBA_Biosynthesis 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA Acetoacetyl-CoA thiolase (PhaA) (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA reductase (PhaB) 2-Hydroxyisobutyryl-CoA 2-Hydroxyisobutyryl-CoA (R)-3-Hydroxybutyryl-CoA->2-Hydroxyisobutyryl-CoA 2-Hydroxyisobutyryl-CoA mutase (HCM/RCM) 2-HIBA 2-HIBA 2-Hydroxyisobutyryl-CoA->2-HIBA Hydrolase/ Transferase/ Synthetase

Biosynthetic pathway for 2-HIBA from acetyl-CoA.
Experimental Workflow for Comparing Enzyme Catalyst Performance

This diagram outlines a systematic workflow for the evaluation and comparison of different enzyme catalysts for 2-HIBA production.

Enzyme_Comparison_Workflow cluster_0 Enzyme Sourcing and Preparation cluster_1 In Vitro Characterization cluster_2 In Vivo Performance Evaluation Gene_Synthesis_Codon_Optimization Gene Synthesis & Codon Optimization Cloning_into_Expression_Vector Cloning into Expression Vector Gene_Synthesis_Codon_Optimization->Cloning_into_Expression_Vector Heterologous_Expression Heterologous Expression (e.g., E. coli) Cloning_into_Expression_Vector->Heterologous_Expression Protein_Purification Protein Purification (e.g., Affinity Chromatography) Heterologous_Expression->Protein_Purification Whole_Cell_Biocatalysis Whole-Cell Biocatalysis in Engineered Host Heterologous_Expression->Whole_Cell_Biocatalysis Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay Kinetic_Parameter_Determination Determination of Kinetic Parameters (Km, kcat) Enzyme_Assay->Kinetic_Parameter_Determination Performance_Comparison Performance Comparison Kinetic_Parameter_Determination->Performance_Comparison Fermentation_and_Sampling Fermentation and Regular Sampling Whole_Cell_Biocatalysis->Fermentation_and_Sampling 2-HIBA_Quantification 2-HIBA Quantification (HPLC) Fermentation_and_Sampling->2-HIBA_Quantification 2-HIBA_Quantification->Performance_Comparison

Workflow for evaluating and comparing enzyme catalysts.

References

Comparative Analysis of Heat Resistance: Poly(2-hydroxyisobutyric acid) Polymers vs. Polylactic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of experimental data exists for the thermal properties of poly(2-hydroxyisobutyric acid), precluding a direct quantitative comparison with polylactic acid (PLA). This guide, therefore, provides a comprehensive overview of the heat resistance of polylactic acid, supported by experimental data and detailed methodologies, while also offering a theoretical perspective on the anticipated thermal behavior of poly(this compound) based on its chemical structure.

Executive Summary

Polylactic acid (PLA) is a well-characterized biodegradable polyester with a moderate heat resistance profile. Its thermal properties, including glass transition temperature (T_g), melting temperature (T_m), and decomposition temperature (T_d), are significantly influenced by factors such as molecular weight, crystallinity, and the stereochemical composition of the polymer. In contrast, a thorough review of scientific literature reveals a significant gap in the experimental data regarding the thermal properties of poly(this compound). While this prevents a direct, data-driven comparison, the chemical structure of poly(this compound) suggests it may exhibit different thermal behavior due to steric hindrance effects.

This guide presents a detailed analysis of the heat resistance of PLA, summarizing key thermal parameters in a comparative table and outlining the standard experimental protocols for their determination. Furthermore, it includes diagrams illustrating the typical workflow for polymer thermal analysis and the degradation pathways of PLA.

Thermal Properties of Polylactic Acid (PLA)

The heat resistance of PLA is defined by several key thermal transitions. The glass transition temperature (T_g) is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The melting temperature (T_m) is the point at which the crystalline domains within the polymer melt, and it becomes a viscous liquid. The decomposition temperature (T_d) is the temperature at which the polymer chain begins to chemically break down.

Thermal PropertyTypical Value Range for PLAFactors Influencing the Property
Glass Transition Temperature (T_g) 60–65 °C[1]Molecular weight, stereochemistry (PLLA vs. PDLA vs. PDLLA), presence of plasticizers or additives.[1]
Melting Temperature (T_m) 130–180 °C[1]Crystallinity, stereochemistry (stereocomplexes of PLLA and PDLA can have T_m up to 230 °C), thermal history.[1][2]
Decomposition Temperature (T_d) Onset around 280-300 °CHeating rate, atmosphere (inert vs. oxidative), presence of catalysts or impurities.

Experimental Protocols for Thermal Analysis

The thermal properties of polymers are primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a high-purity ceramic or platinum pan.

  • The sample pan is loaded into a TGA instrument.

  • The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere, typically nitrogen (to prevent oxidation) or air.[3][4]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (T_d) is typically reported as the onset temperature of mass loss or the temperature of the maximum rate of mass loss (from the derivative of the TGA curve, DTG).[5]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g) and melting temperature (T_m) of the polymer.

Methodology:

  • A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The samples are subjected to a controlled temperature program, which often includes a heating-cooling-heating cycle to erase the thermal history of the material. A typical heating rate is 10 °C/min.[6][7]

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The glass transition is observed as a step-like change in the heat flow curve, and melting is observed as an endothermic peak.[2] The T_g is typically taken as the midpoint of the transition, and the T_m is the peak temperature of the melting endotherm.[7]

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Polymer Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis Prep Polymer Sample Dry Drying (to remove moisture) Prep->Dry Weigh Precise Weighing Dry->Weigh TGA Thermogravimetric Analysis (TGA) Weigh->TGA DSC Differential Scanning Calorimetry (DSC) Weigh->DSC TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Determine Td, Tg, Tm TGA_Data->Analysis DSC_Data->Analysis

Workflow for determining polymer thermal properties.

Thermal Degradation Pathways of Polylactic Acid (PLA)

G cluster_degradation Degradation Mechanisms cluster_products Degradation Products PLA Polylactic Acid (PLA) Hydrolysis Hydrolysis (Chain scission by water) PLA->Hydrolysis Heat, Moisture Transesterification Intra/Intermolecular Transesterification (Backbiting/Chain exchange) PLA->Transesterification High Temperature (>200°C) PyrolyticElimination Pyrolytic Elimination PLA->PyrolyticElimination High Temperature CarboxylicAcids Carboxylic Acids Hydrolysis->CarboxylicAcids Oligomers Linear and Cyclic Oligomers Transesterification->Oligomers Lactide Lactide Monomer Transesterification->Lactide PyrolyticElimination->Oligomers

Major thermal degradation pathways of PLA.

Theoretical Perspective on Poly(this compound) Heat Resistance

While experimental data is lacking, a theoretical consideration of the chemical structure of poly(this compound) can offer some insights into its potential thermal properties relative to PLA. The repeating unit of poly(this compound) features two methyl groups on the α-carbon, in contrast to the single methyl group in PLA's repeating unit.

This structural difference could lead to increased steric hindrance along the polymer backbone. This steric hindrance may restrict the rotation of polymer chains, leading to a higher glass transition temperature (T_g) compared to PLA. However, the increased bulkiness of the side groups might also disrupt chain packing and hinder the formation of a highly crystalline structure. A lower degree of crystallinity would likely result in a lower melting temperature (T_m) and potentially a broader melting range. The thermal decomposition of both polymers is expected to proceed through similar mechanisms, such as ester pyrolysis.

It is crucial to emphasize that these are theoretical postulations. Experimental validation through TGA and DSC analysis of poly(this compound) is necessary to make any definitive comparisons with PLA.

Conclusion

Polylactic acid exhibits moderate heat resistance, with its thermal properties being highly dependent on its specific grade and processing history. While a comprehensive analysis of PLA's thermal behavior is possible due to the wealth of available data, a significant knowledge gap exists for poly(this compound). The absence of experimental data for the thermal transitions of poly(this compound) makes a direct comparative study of its heat resistance against PLA currently unfeasible. Future research focusing on the synthesis and thermal characterization of poly(this compound) is essential to enable a thorough and meaningful comparison between these two biodegradable polyesters.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxyisobutyric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of 2-Hydroxyisobutyric acid, a compound frequently utilized in research and development. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's specific Safety Data Sheet (SDS) and Chemical Hygiene Plan. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1] All handling of this compound, especially where dust or aerosols may be generated, should be conducted in a well-ventilated area or a chemical fume hood.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
pH 1 (100 g/L aq. sol.)[4]
Melting Point/Range 77 - 81 °C / 170.6 - 177.8 °F[4][5]
Boiling Point/Range 84 °C / 183.2 °F @ 1.5 mmHg[4]
Vapor Pressure 0.00875 mmHg @ 25 °C[4][5]

Step-by-Step Disposal Protocol

The primary and safest method for disposing of this compound is through your institution's hazardous waste management program.[6][7]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[1]

  • Do not mix with bases: Keep this compound waste separate from alkaline solutions.[1]

  • Do not mix with oxidizing agents: Store away from strong oxidizers.[5]

  • Aqueous vs. Organic Waste: Collect aqueous solutions of this acid separately from non-halogenated or halogenated organic solvent waste.[1]

Step 2: Container Selection and Labeling

  • Use a dedicated, properly labeled, and corrosion-resistant waste container. Glass containers are often preferred.[1]

  • The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1]

  • Ensure the container is kept tightly closed except when adding waste.[2][6][7]

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

  • This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[1][8]

  • Do not store more than 55 gallons of hazardous waste in your laboratory at one time.[6][9]

Step 4: Arrange for Pickup

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for the collection of the waste.[1]

  • Follow all institutional procedures for requesting a waste pickup.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

  • Small Spills: For small spills, trained personnel wearing appropriate PPE may clean them up.[10] Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal.[2][11][12]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team and EH&S department.[10]

  • Personal Contamination:

    • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][4][5][8][13]

    • Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][4][5][8][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][8][13]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, give them a cupful of water. Seek immediate medical attention.[8][13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Disposal cluster_spill Spill Response A Consult SDS and Chemical Hygiene Plan B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Segregate Waste: - No Bases - No Oxidizers - Aqueous vs. Organic C->D H Small Spill: Absorb with Inert Material, Containerize for Disposal C->H If Spill Occurs I Large Spill: Evacuate and Contact Emergency Response C->I If Spill Occurs E Use a Labeled, Corrosion-Resistant Waste Container D->E F Store Sealed Container in Designated Satellite Accumulation Area E->F G Contact EH&S for Hazardous Waste Pickup F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 2-Hydroxyisobutyric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to safely managing 2-Hydroxyisobutyric acid in the laboratory.

Handling this compound requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential, immediate, and procedural information on the personal protective equipment (PPE) necessary for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to minimize exposure and mitigate risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling (weighing, preparing solutions) Chemical safety goggles or safety glasses with side shields.[1]Nitrile or other chemically resistant gloves. A lab coat or other protective clothing is mandatory.Generally not required if handled in a well-ventilated area or a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[2]Heavy-duty, chemically resistant gloves (e.g., butyl rubber or neoprene). Chemical-resistant suit or apron.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially for large spills or in poorly ventilated areas.[3]
Disposal of Waste Chemical safety goggles.[2]Chemically resistant gloves and a lab coat.Not generally required if waste is handled in a designated, well-ventilated area.

Experimental Protocols: Donning, Doffing, and Disposal of PPE

1. Glove Selection and Use:

  • Donning: Before use, inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Wash and dry hands thoroughly before donning gloves.

  • Doffing: To prevent self-contamination, carefully peel off the first glove by grasping the cuff and turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

  • Disposal: Dispose of used gloves in a designated hazardous waste container. Do not reuse disposable gloves.

2. Eye and Face Protection:

  • Selection: For routine handling, chemical safety goggles that provide a complete seal around the eyes are essential.[2] When there is a significant risk of splashes, a face shield should be worn in addition to goggles.[2]

  • Use: Ensure that eye and face protection fits properly and is worn at all times when handling this compound.

  • Maintenance and Disposal: Clean and inspect eye and face protection regularly. If damaged, it should be replaced immediately. Dispose of contaminated or damaged equipment according to institutional guidelines for hazardous waste.

3. Respiratory Protection:

  • Selection: The need for respiratory protection is based on a risk assessment of the specific procedure and work environment. If there is a potential for generating dust or aerosols, or if working outside of a ventilated enclosure, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[3]

  • Use: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

  • Maintenance and Disposal: Respirator cartridges have a limited lifespan and must be replaced according to a predetermined schedule or when "breakthrough" of the contaminant is detected. Dispose of used cartridges as hazardous waste.

Logical Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Risk Assessment start Start: Handling This compound task Assess Task: - Routine Handling - Spill Cleanup - Disposal start->task eye_protection Eye/Face Protection task->eye_protection All Tasks skin_protection Skin Protection task->skin_protection All Tasks resp_protection Respiratory Protection task->resp_protection goggles Chemical Goggles eye_protection->goggles Routine/Disposal face_shield Goggles + Face Shield eye_protection->face_shield Spill gloves Nitrile Gloves skin_protection->gloves Routine/Disposal heavy_gloves Heavy-Duty Gloves skin_protection->heavy_gloves Spill lab_coat Lab Coat skin_protection->lab_coat Routine/Disposal chem_suit Chemical Suit/Apron skin_protection->chem_suit Spill no_resp None Required (in fume hood) resp_protection->no_resp Low Risk respirator NIOSH-Approved Respirator resp_protection->respirator High Risk/Spill

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Spill Response:

In the event of a spill, evacuate the area and alert others. Only trained personnel with the appropriate PPE should conduct the cleanup. Use an absorbent material to contain the spill, then collect the material into a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.

Disposal of Contaminated PPE:

All disposable PPE, including gloves, booties, and disposable lab coats, that has been in contact with this compound should be considered hazardous waste.

  • Collection: Place all contaminated disposable PPE in a designated, clearly labeled, and sealed hazardous waste container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

By adhering to these guidelines, researchers can create a safer laboratory environment and minimize the risks associated with the handling of this compound. Always refer to your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyisobutyric acid
Reactant of Route 2
2-Hydroxyisobutyric acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。